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  • Product: Ombuin 3-glucoside

Core Science & Biosynthesis

Foundational

Isolation and Characterization of Ombuin 3-Glucoside from Natural Botanical Sources: A Technical Guide

Executive Summary Ombuin 3-glucoside (Systematic name: 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside), also known by its synonym Yixingensin, is a rare O-methylated flavonol glycoside[1]. Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ombuin 3-glucoside (Systematic name: 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside), also known by its synonym Yixingensin, is a rare O-methylated flavonol glycoside[1]. Structurally, it comprises an ombuin aglycone core O-glycosidically linked to a β-D-glucopyranose moiety at the C3 position[2]. In the context of modern pharmacognosy and drug development, this compound has emerged as a molecule of interest due to its potent antioxidant profiles and potential antiviral properties[3][4].

This whitepaper provides an authoritative, step-by-step technical guide on the botanical sources, polarity-guided extraction methodologies, and analytical validation of Ombuin 3-glucoside.

Botanical Sources and Quantitative Profiling

Ombuin 3-glucoside is not ubiquitous in the plant kingdom; its biosynthesis is highly conserved within specific plant families, notably Cucurbitaceae, Rhamnaceae, and Capparaceae. Identifying the correct botanical matrix is the critical first step in the isolation workflow.

Table 1: Physicochemical and Bioactivity Data of Ombuin 3-Glucoside

The following table summarizes the quantitative analytical data and bioactivity metrics associated with Ombuin 3-glucoside and its source extracts.

ParameterValue / MetricSource MaterialReference
Molecular Formula C23H24O12Gynostemma yixingense[1]
Exact Mass 492.126781 g/mol -[1]
Melting Point 294–295 ºCVentilago denticulata[5]
HRESITOFMS [M + H]+ m/z 493.1344 (Calc: 493.1346)Ventilago denticulata[5]
Antioxidant Activity (IC50) 41.2 µg/mL (Crude Extract)Boscia angustifolia[4]
Antiviral Activity (H5N1) 63–68% inhibition at 80 µg/µLBoscia angustifolia[4]

Note: In Gynostemma pentaphyllum, Ombuin 3-glucoside co-occurs with gypenosides and contributes significantly to the plant's overall antioxidant capacity[3].

Experimental Protocol: Polarity-Guided Extraction and Isolation

As a Senior Application Scientist, I emphasize that the successful isolation of flavonol glycosides requires a rigorous, causality-driven polarity gradient. Because the C3-glycosidic bond renders Ombuin 3-glucoside highly polar, it will preferentially partition into protic solvents (like methanol) rather than non-polar hydrocarbons.

The following self-validating protocol is adapted from the successful isolation of the compound from the leaves of Ventilago denticulata[5].

Step-by-Step Methodology

Step 1: Biomass Preparation & Stabilization

  • Action: Air-dry the leaves of the target plant (e.g., V. denticulata) at room temperature (approx. 2.4 kg) and pulverize into a fine powder.

  • Causality: Air-drying prevents the thermal degradation of delicate O-glycosidic bonds that occurs in oven-drying. Pulverization maximizes the surface-area-to-volume ratio, ensuring optimal solvent penetration into the cellular matrix.

Step 2: Defatting (Non-Polar Extraction)

  • Action: Macerate the powdered biomass in n-hexane at room temperature. Filter and discard the hexane fraction (or save for lipid analysis).

  • Causality: Hexane acts as a highly non-polar stripping agent, removing lipophilic waxes, sterols, and chlorophylls. If left in the matrix, these compounds would irreversibly foul downstream silica columns and co-elute with target molecules.

Step 3: Intermediate Polarity Partitioning

  • Action: Sequentially extract the remaining marc with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc).

  • Causality: This step isolates free aglycones (like unbound ombuin or rhamnetin) and moderately polar phenolics[6]. By removing these, the remaining biomass is highly enriched for polar glycosides.

Step 4: Target Extraction

  • Action: Extract the enriched marc with Methanol (MeOH). Evaporate the solvent under reduced pressure to yield the crude MeOH extract.

  • Causality: Methanol's hydroxyl group effectively disrupts the hydrogen bonding between the plant's cellulosic matrix and the polar Ombuin 3-glucoside, pulling the target compound into solution.

Step 5: Primary Fractionation (Normal-Phase Chromatography)

  • Action: Subject the MeOH extract to silica gel column chromatography (CC). Elute using a mobile phase gradient of EtOAc:MeOH (100:0 to 0:100 v/v).

  • Causality: Normal-phase silica separates compounds based on their affinity for the polar stationary phase. Ombuin 3-glucoside will elute in the highly polar (MeOH-rich) fractions.

Step 6: Size-Exclusion Sub-fractionation

  • Action: Pass the enriched polar fractions through a Sephadex LH-20 column, eluting with a CH2Cl2:MeOH (10:90 v/v) system.

  • Causality: Sephadex LH-20 provides orthogonal separation by differentiating molecules based on molecular size and aromaticity (pi-pi interactions), effectively separating Ombuin 3-glucoside from structurally similar flavonoid glycosides.

Step 7: Crystallization

  • Action: Recrystallize the final precipitate from pure MeOH to yield Ombuin 3-glucoside as a light yellow amorphous powder[5].

Workflow Visualization

ExtractionWorkflow Biomass Pulverized Plant Biomass (e.g., V. denticulata leaves) Hexane n-Hexane Extraction Removes waxes & lipids Biomass->Hexane DCM_EtOAc CH2Cl2 & EtOAc Extraction Removes aglycones Hexane->DCM_EtOAc MeOH Methanol Extraction Yields polar glycosides DCM_EtOAc->MeOH Silica Silica Gel CC Gradient: EtOAc to MeOH MeOH->Silica Fractionation Sephadex Sephadex LH-20 CC Size & aromatic separation Silica->Sephadex Sub-fractionation Pure Ombuin 3-Glucoside (Recrystallization) Sephadex->Pure Purification

Caption: Polarity-guided extraction and chromatographic isolation workflow for Ombuin 3-glucoside.

Analytical Characterization & Pharmacological Mechanisms

To ensure experimental trustworthiness, the isolated compound must undergo rigorous structural elucidation. The identity of Ombuin 3-glucoside is confirmed via High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), which yields an [M + H]+ peak at m/z 493.1344[5]. Furthermore, 1H and 13C NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), is required to validate the exact placement of the β-D-glucopyranose moiety at the C3 position of the flavonol backbone.

Pharmacological Potential

From a drug development perspective, Ombuin 3-glucoside exhibits a compelling bioactive profile:

  • Antioxidant Capacity: The free hydroxyl groups at the 5 and 3' positions act as primary electron donors. This structural feature allows the molecule to effectively quench reactive oxygen species (ROS), a mechanism well-documented in extracts of Gynostemma pentaphyllum[3].

  • Antiviral Activity: Research on the aqueous alcoholic extracts of Boscia angustifolia (which are rich in ombuin derivatives) has demonstrated targeted antiviral efficacy, showing up to 68% inhibition against the H5N1 influenza virus at concentrations of 80 µg/µL[4].

References

  • Showing NP-Card for 3-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (NP0053661). NP-MRD. [Link]

  • Structure Database (LMSD) - Ombuin 3-glucoside. LIPID MAPS. [Link]

  • Extraction and isolation of phytochemicals from the leaves of Ventilago denticulata. Asian Journal of Chemistry. [Link]

  • Antioxidant and antiviral activities of the aqueous alcoholic leaf extract of Boscia angustifolia A. Rich. (Capparaceae) and its major component 'ombuin'. ResearchGate. [Link]

  • Cytotoxicity and Molecular Docking to Histone Deacetylase of Phytochemicals from Ventilago denticulata Leaves. ResearchGate.[Link]

Sources

Exploratory

Ombuin 3-glucoside chemical structure and properties.

Technical Whitepaper: Ombuin 3-Glucoside Structural Characterization, Pharmacological Mechanisms, and Isolation Protocols Executive Summary Ombuin 3-glucoside (Ombuin-3-O- -D-glucopyranoside) is a bioactive flavonoid gly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ombuin 3-Glucoside Structural Characterization, Pharmacological Mechanisms, and Isolation Protocols

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O-


-D-glucopyranoside) is a bioactive flavonoid glycoside emerging as a high-value target in metabolic and neuropharmacological research. Structurally defined as the 7,4'-dimethyl ether of quercetin-3-O-glucoside, this compound exhibits a unique lipophilic profile compared to its parent flavonol, quercetin.

Recent investigations have elevated the status of Ombuin 3-glucoside from a chemotaxonomic marker to a potent therapeutic lead. It has been identified as a dual agonist of PPAR


 and PPAR

, a rare mechanism that positions it as a candidate for managing dyslipidemia and hepatic steatosis. Furthermore, its ability to inhibit Src kinase phosphorylation offers a novel pathway for suppressing neuroinflammation in microglial cells. This guide provides a comprehensive technical analysis of its structure, biosynthesis, validated isolation protocols, and mechanism of action.

Chemical Identity & Structural Analysis

Ombuin 3-glucoside is characterized by a flavonoid backbone (C6-C3-C6) with specific methylation patterns that enhance its metabolic stability and cellular permeability relative to non-methylated flavonols.

Parameter Technical Specification
Common Name Ombuin 3-glucoside
Synonyms Ombuin-3-O-

-D-glucopyranoside; 7,4'-Di-O-methylquercetin-3-O-glucoside
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Number 158642-42-3
Molecular Formula C

H

O

Molecular Weight 492.43 g/mol
Aglycone Ombuin (3,5,3'-trihydroxy-7,4'-dimethoxyflavone)
Sugar Moiety

-D-Glucose (attached at C-3)
Structural Significance

The 7,4'-dimethoxy substitution pattern is critical.

  • C-7 Methylation: Protects the A-ring from rapid glucuronidation, potentially extending plasma half-life.

  • C-4' Methylation: Increases lipophilicity of the B-ring, facilitating interaction with nuclear receptors like PPARs.

  • C-3 Glycosylation: Enhances water solubility, allowing transport in the phloem and accumulation in vacuoles (e.g., in Gynostemma pentaphyllum).

Physicochemical Properties

  • Physical State: Yellow crystalline powder.

  • Solubility:

    • High: DMSO, Pyridine.[1][2]

    • Moderate: Methanol, Ethanol (warm).[2]

    • Low: Water, Chloroform, Hexane.

  • UV-Vis Maxima:

    
     (MeOH) ~255 nm (Band II), ~355 nm (Band I).
    
  • Stability: Sensitive to acid hydrolysis (cleaves glucose to yield Ombuin aglycone). Stable in neutral solution at room temperature if protected from light.

Biosynthesis & Natural Occurrence[14][15]

Ombuin 3-glucoside is synthesized via the phenylpropanoid pathway, diverging from quercetin through specific O-methylation steps.

Primary Sources:

  • Gynostemma pentaphyllum (Aerial parts): A primary source where it co-occurs with gypenosides.

  • Opuntia ficus-indica (Prickly Pear): Found in floral tissues.

  • Erythroxylum rufum : Chemotaxonomic marker.

Biosynthetic Pathway Visualization:

Biosynthesis Phe L-Phenylalanine Cou 4-Coumaroyl-CoA Phe->Cou PAL, C4H, 4CL Chal Naringenin Chalcone Cou->Chal CHS DHK Dihydrokaempferol Chal->DHK CHI, F3H DHQ Dihydroquercetin DHK->DHQ F3'H Que Quercetin (Aglycone) DHQ->Que FLS Omb Ombuin (7,4'-di-O-methylquercetin) Que->Omb Sequential Methylation (7-OMT, 4'-OMT) Q3G Quercetin 3-Glucoside Que->Q3G Glycosylation OMT O-Methyltransferase (OMT) Final Ombuin 3-Glucoside Omb->Final 3-O-Glycosylation UGT UDP-Glucosyltransferase (UFGT) Q3G->Final Methylation

Figure 1: Proposed biosynthetic pathway of Ombuin 3-glucoside. The primary route typically involves methylation of the aglycone prior to glycosylation.

Pharmacological Mechanisms of Action

Ombuin 3-glucoside exhibits a distinct "dual-hit" pharmacology, targeting both metabolic regulation and neuroinflammation.

A. Metabolic Regulation: Dual PPAR / Agonism

Unlike Thiazolidinediones (PPAR


 agonists), Ombuin 3-glucoside selectively activates PPAR

(liver) and PPAR

(muscle/macrophage).
  • Mechanism: Direct ligand binding induces a conformational change in the nuclear receptor, recruiting RXR (Retinoid X Receptor).

  • Outcome:

    • Hepatocytes:[3][4] Downregulation of SREBP-1c and SCD-1 (reduced lipogenesis).[3][4]

    • Macrophages:[3][4][5] Upregulation of ABCA1/G1 (enhanced reverse cholesterol transport).[3]

B. Neuroprotection: Src Kinase Inhibition

In BV-2 microglial cells stimulated by LPS, Ombuin 3-glucoside acts upstream of the classic inflammatory cascade.

  • Target: Directly inhibits Src family kinases .

  • Downstream Effect: Blockade of the PI3K/Akt phosphorylation axis, preventing NF-

    
    B translocation to the nucleus.
    
  • Result: Suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) and NO production.[6][7][8]

Mechanism cluster_cell Microglial Cell / Hepatocyte Ombuin Ombuin 3-Glucoside Src Src Kinase Ombuin->Src Inhibition PPAR PPAR α / δ Ombuin->PPAR Agonist Binding PI3K PI3K / Akt Src->PI3K Phosphorylation NFkB NF-κB Complex PI3K->NFkB Activation Cytokines TNF-α, IL-6, NO (Inflammation) NFkB->Cytokines Transcription DNA PPRE (DNA) PPAR->DNA Heterodimerization with RXR RXR RXR RXR->DNA LipidGenes ↓ SREBP-1c ↑ ABCA1 DNA->LipidGenes Gene Regulation

Figure 2: Dual mechanistic action of Ombuin 3-glucoside inhibiting neuroinflammation (Red) and regulating lipid metabolism (Blue).

Isolation & Analysis Protocol

This protocol is optimized for extracting Ombuin 3-glucoside from Gynostemma pentaphyllum with high purity, utilizing Microwave-Assisted Extraction (MAE) followed by High-Speed Counter-Current Chromatography (HSCCC) to avoid irreversible adsorption on solid supports.

Phase 1: Extraction (MAE)
  • Material: Dried, powdered aerial parts of G. pentaphyllum.

  • Solvent: 60% Ethanol (aq).

  • Conditions:

    • Ratio: 1:20 (g/mL).

    • Microwave Power: 400 W.

    • Time: 15 minutes.

    • Temp: < 60°C to prevent glycoside hydrolysis.

  • Post-Processing: Filter, concentrate under reduced pressure to obtain crude extract. Partition with petroleum ether (remove lipids) and then extract with n-Butanol . Use the n-BuOH fraction for purification.

Phase 2: Purification (HSCCC)
  • System: Two-phase solvent system.[9][10]

  • Composition: n-Hexane : Ethyl Acetate : Ethanol : Water (5 : 6 : 5 : 5, v/v) .[10]

  • Procedure:

    • Equilibrate column with the upper phase (stationary).

    • Inject sample dissolved in the lower phase.

    • Elute with lower phase (mobile) at 2.0 mL/min.

    • Monitor UV at 254 nm.

  • Validation: This specific system yields Ombuin 3-glucoside (K value approx 1.0) with >95% purity in a single run.

Phase 3: Analytical Validation (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 15% B to 45% B over 30 mins.

  • Detection: 355 nm (Flavonol band).

Isolation Raw Plant Material (G. pentaphyllum) MAE Microwave Extraction 60% EtOH, 400W, 15m Raw->MAE Crude Crude Extract MAE->Crude Partition Partitioning 1. Pet. Ether (Discard) 2. n-BuOH (Keep) Crude->Partition HSCCC HSCCC Purification Hex:EtOAc:EtOH:H2O (5:6:5:5) Partition->HSCCC Pure Ombuin 3-Glucoside (>95% Purity) HSCCC->Pure

Figure 3: Optimized isolation workflow using liquid-liquid partitioning and counter-current chromatography.

Spectral Characterization Data

For confirmation of identity, compare experimental data against these reference values.

Mass Spectrometry (ESI-MS):

  • Negative Mode ([M-H]⁻): m/z 491.

  • Positive Mode ([M+H]⁺): m/z 493.

  • MS² Fragment: m/z 331 (Aglycone [Ombuin+H]⁺), indicating loss of glucose (-162 Da).

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

  • Aglycone Protons:

    • 
       12.60 (s, 1H, 5-OH).
      
    • 
       7.70 (d, J=2.0 Hz, 1H, H-2').
      
    • 
       7.65 (dd, J=8.5, 2.0 Hz, 1H, H-6').
      
    • 
       6.95 (d, J=8.5 Hz, 1H, H-5').
      
    • 
       6.80 (d, J=2.0 Hz, 1H, H-8).
      
    • 
       6.40 (d, J=2.0 Hz, 1H, H-6).
      
  • Methoxyl Groups:

    • 
       3.85 (s, 3H, 7-OMe).
      
    • 
       3.82 (s, 3H, 4'-OMe).
      
  • Sugar Moiety:

    • 
       5.45 (d, J=7.5 Hz, 1H, H-1'' Anomeric). Note: Large coupling constant confirms 
      
      
      
      -configuration.

References

  • Malek, M. A., et al. (2013). "Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β."[3][4][5] Biochemical and Biophysical Research Communications. Link[5]

  • Wang, T., et al. (2017). "Separation and Purification of Ombuoside from Gynostemma pentaphyllum by Microwave-Assisted Extraction Coupled with High-Speed Counter-current Chromatography."[10] Journal of Chromatographic Science. Link

  • Liu, B., et al. (2024). "Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[6] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway."[6][7] International Journal of Molecular Sciences. Link

  • PubChem Database. "Ombuin 3-glucoside (CID 91884986)." National Center for Biotechnology Information. Link

  • Barron, D., & Ibrahim, R. K. (1988). "Ombuin 3-sulphate from Flaveria chloraefolia." Phytochemistry. Link[11]

Sources

Foundational

Ombuin 3-Glucoside: Technical Monograph &amp; Experimental Guide

Dual PPARα/δ Agonist & Anti-Inflammatory Flavonoid Executive Summary Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) is a methylated flavonoid glycoside derived primarily from Gynostemma pentaphyllum and Opuntia spec...

Author: BenchChem Technical Support Team. Date: March 2026

Dual PPARα/δ Agonist & Anti-Inflammatory Flavonoid

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) is a methylated flavonoid glycoside derived primarily from Gynostemma pentaphyllum and Opuntia species. Unlike its parent compound quercetin, Ombuin 3-glucoside possesses a unique methylation pattern (7,4'-dimethylation) that alters its bioavailability and pharmacodynamic profile.

This guide details its identification as a rare dual agonist of Peroxisome Proliferator-Activated Receptors (PPARα and PPARδ/β) , positioning it as a high-value candidate for metabolic syndrome, dyslipidemia, and atherosclerosis therapeutics. Furthermore, it exhibits significant anti-inflammatory activity via the Src/NF-κB axis.[1][2]

Part 1: Chemical Identity & Structure-Activity Relationship (SAR)

Chemical Profile[3][4][5][6][7][8]
  • IUPAC Name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]

  • Common Name: Ombuin 3-glucoside (Ombuin-3-glc)[3]

  • Aglycone: Ombuin (7,4'-dimethylquercetin)

  • Molecular Formula: C₂₃H₂₄O₁₂[3]

  • Molecular Weight: 492.43 g/mol

Structural Significance (SAR)

The biological potency of Ombuin 3-glucoside is dictated by three structural modifications relative to the flavonoid backbone:

  • 7,4'-Dimethylation: The methyl groups at positions 7 and 4' significantly increase lipophilicity compared to quercetin. This enhances membrane permeability and metabolic stability by blocking sites typically susceptible to rapid Phase II conjugation (glucuronidation/sulfation).

  • 3-O-Glucosylation: The glucose moiety at position 3 confers water solubility, essential for initial formulation and intestinal transport. In vivo, this bond is typically hydrolyzed by cytosolic β-glucosidases or gut microbiota (LPH/CBG), releasing the bioactive aglycone (Ombuin).

  • Hydroxyl Retention (C5, C3'): Retention of the C5-OH (hydrogen bonded to the C4-keto group) and C3'-OH is critical for receptor binding affinity, particularly within the PPAR ligand-binding domain (LBD).

Part 2: Pharmacological Mechanisms

Primary Mechanism: Dual PPARα/δ Agonism

Research indicates that Ombuin 3-glucoside acts as a specific ligand for PPARα and PPARδ/β, but notably not PPARγ.[4] This selectivity profile is advantageous for treating dyslipidemia without the weight-gain side effects associated with PPARγ agonists (e.g., thiazolidinediones).

  • PPARα Activation (Hepatocytes): Upregulates fatty acid oxidation genes (CPT1, ACOX1) and downregulates lipogenic genes (SREBP-1c, SCD-1), reducing hepatic triglyceride accumulation.

  • PPARδ Activation (Macrophages): Induces expression of ATP-binding cassette transporters (ABCA1, ABCG1), promoting reverse cholesterol transport (cholesterol efflux) from macrophages to HDL particles.

Secondary Mechanism: Anti-Inflammatory Signaling

Ombuin (the active metabolite) exerts potent anti-neuroinflammatory and systemic anti-inflammatory effects by targeting the Src kinase .

  • Inhibition of Src: Prevents the phosphorylation of downstream PI3K/AKT and IKK complex.

  • NF-κB Suppression: Blocks the degradation of IκBα, preventing the nuclear translocation of the p65 subunit.

  • Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Nitric Oxide (NO) production.[1][2][5]

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathway action: Metabolic regulation via PPARs and Anti-inflammation via Src/NF-κB.

OmbuinMechanism cluster_metabolic Metabolic Regulation (Hepatocytes/Macrophages) cluster_inflam Anti-Inflammatory (Microglia/Macrophages) OmbuinGlc Ombuin 3-Glucoside (Extracellular) Hydrolysis Hydrolysis (β-glucosidase) OmbuinGlc->Hydrolysis Ombuin Ombuin (Aglycone) Hydrolysis->Ombuin PPAR_Alpha PPAR-α Activation Ombuin->PPAR_Alpha Direct Binding PPAR_Delta PPAR-δ/β Activation Ombuin->PPAR_Delta Direct Binding Src Src Kinase Ombuin->Src Inhibition Lipogenesis Lipogenesis Genes (SREBP-1c, SCD-1) PPAR_Alpha->Lipogenesis Downregulation Efflux Cholesterol Efflux (ABCA1, ABCG1) PPAR_Delta->Efflux Upregulation Outcome_Lipid ↓ Triglycerides ↑ Reverse Cholesterol Transport Lipogenesis->Outcome_Lipid Efflux->Outcome_Lipid PI3K_AKT PI3K / AKT Src->PI3K_AKT NFkB NF-κB (p65) Translocation PI3K_AKT->NFkB Cytokines TNF-α, IL-1β, NO NFkB->Cytokines Outcome_Inflam ↓ Neuroinflammation ↓ Oxidative Stress Cytokines->Outcome_Inflam Reduction

Caption: Dual mechanistic action of Ombuin 3-glucoside regulating lipid metabolism via PPARs and suppressing inflammation via Src kinase inhibition.

Part 3: Isolation & Purification Protocol

Source Material: Gynostemma pentaphyllum (Aerial parts) or Opuntia dillenii (Cladodes). Objective: Isolation of high-purity (>95%) Ombuin 3-glucoside.

Step-by-Step Methodology
  • Extraction:

    • Macerate dried aerial parts (1.0 kg) in 70% Ethanol (10 L) for 3 days at room temperature.

    • Filter and concentrate under reduced pressure (Rotary Evaporator, 45°C) to obtain crude extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O.

    • Partition sequentially with n-Hexane (to remove lipids) → Ethyl Acetate (EtOAc) → n-Butanol (n-BuOH).

    • Target Fraction: The n-BuOH fraction contains the glycosides. Collect and concentrate.

  • Column Chromatography (CC):

    • Stationary Phase: Diaion HP-20 macroporous resin.

    • Elution: Gradient of H₂O/EtOH (100:0 → 0:100).

    • Collect fractions eluting at ~40-60% EtOH.

  • Purification (Polishing):

    • Subject active fraction to Sephadex LH-20 column (Eluent: MeOH).

    • Final purification via Semi-preparative HPLC (C18 Column, Mobile Phase: MeOH/H₂O 55:45 v/v).

  • Validation:

    • Verify structure via ¹H-NMR and ¹³C-NMR (Look for methoxy signals at δ ~3.8 and anomeric proton at δ ~5.0-5.5).

IsolationProtocol Raw Dried Plant Material (G. pentaphyllum) Extract 70% EtOH Extraction & Concentration Raw->Extract Partition Liquid-Liquid Partition Extract->Partition Fractions n-Hexane EtOAc n-BuOH Partition->Fractions Target Target: n-BuOH Phase (Glycosides) Fractions->Target Select Resin Diaion HP-20 (H2O/EtOH Gradient) Target->Resin Sephadex Sephadex LH-20 (MeOH) Resin->Sephadex HPLC Semi-Prep HPLC (C18 Column) Sephadex->HPLC Product Pure Ombuin 3-glucoside HPLC->Product

Caption: Workflow for the bio-guided isolation of Ombuin 3-glucoside from plant matrices.

Part 4: Experimental Validation Assays

PPAR Agonist Reporter Gene Assay

This protocol validates the specific activation of PPARα and PPARδ by Ombuin 3-glucoside.[4]

  • Cell Line: CV-1 or HEK293 cells.

  • Transfection: Co-transfect cells with:

    • Expression plasmid (pSG5-PPARα, pSG5-PPARδ, or pSG5-PPARγ).

    • PPRE-luciferase reporter plasmid (PPRE-X3-TK-Luc).

    • Renilla luciferase (internal control).

  • Treatment: Incubate cells with Ombuin 3-glucoside (1–50 μM) for 24 hours. Use Fenofibrate (PPARα agonist) and GW501516 (PPARδ agonist) as positive controls.

  • Readout: Measure Luciferase activity using a Dual-Luciferase Assay System.

  • Expected Result: Dose-dependent increase in luciferase activity for PPARα and PPARδ transfected cells; no change for PPARγ.

Anti-Inflammatory NO Inhibition Assay
  • Cell Line: RAW 264.7 Macrophages.

  • Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 μg/mL).

  • Treatment: Co-treat with Ombuin 3-glucoside (5, 10, 20 μM).

  • Readout: Measure Nitrite accumulation in the supernatant using Griess Reagent at 540 nm.

  • Viability Check: Perform MTT assay in parallel to ensure reduction in NO is not due to cytotoxicity.

Part 5: Data Summary & Comparative Potency

The following table summarizes the biological activity of Ombuin 3-glucoside compared to standard controls.

Biological ActivityTarget / AssayEffective ConcentrationEfficacy vs. Control
Lipid Metabolism PPARα Activation (HepG2)EC₅₀ ≈ 10–20 μMComparable to Fenofibrate
Lipid Metabolism PPARδ ActivationEC₅₀ ≈ 15 μMModerate vs. GW501516
Cholesterol Efflux ABCA1 mRNA Induction10 μM2.5-fold increase
Anti-Inflammation NO Inhibition (LPS-induced)IC₅₀ ≈ 12.5 μMSuperior to Quercetin
Cytotoxicity MTT Assay (Vero Cells)CC₅₀ > 100 μMNon-toxic at therapeutic dose

References

  • Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β. Source: Biochemical and Biophysical Research Communications (2013) Significance: Defines the primary metabolic mechanism. [4]

  • Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[2][6] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway. Source: International Journal of Molecular Sciences (2024) Significance: Elucidates the anti-inflammatory signaling cascade of the aglycone. [1][2]

  • Ombuin ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways. Source: Drug Development Research (2022) Significance: Demonstrates in vivo therapeutic potential for diabetic complications.

  • Phytochemicals and biological activities of Opuntia species. Source: Molecules (2023) Significance: Identifies Opuntia as a major natural source for extraction.

Sources

Exploratory

Ombuin 3-Glucoside: Mechanistic Insights into Antioxidant and Anti-Inflammatory Modalities for Therapeutic Development

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Pharmacognosy For drug development professionals, Ombuin 3-glucos...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Pharmacognosy

For drug development professionals, Ombuin 3-glucoside presents a dual-modality therapeutic profile: it acts as a direct reactive oxygen species (ROS) scavenger while simultaneously functioning as an upstream kinase inhibitor in inflammatory signaling cascades. This whitepaper deconstructs the causality behind these effects and provides self-validating experimental frameworks for preclinical evaluation.

Mechanistic Causality: Antioxidant and Anti-Inflammatory Axes

The Antioxidant Modality: Direct Scavenging and Nrf2 Activation

The structural biology of Ombuin 3-glucoside—specifically the presence of hydroxyl groups on the B-ring combined with the 3-O-glycosidic linkage—facilitates rapid hydrogen atom transfer (HAT) and single electron transfer (SET). This allows the molecule to neutralize free radicals directly.

Beyond direct scavenging, Ombuin 3-glucoside mitigates intracellular oxidative stress by preventing the accumulation of ROS triggered by lipopolysaccharide (LPS) or other endotoxins. By neutralizing cytosolic ROS, the compound removes the secondary oxidative signals required to fully activate the IκB kinase (IKK) complex, thereby establishing a causal link between its antioxidant capacity and its anti-inflammatory efficacy.

The Anti-Inflammatory Modality: Targeting Src and M1 Polarization

Pathological inflammation, such as that seen in sepsis or neurodegenerative diseases, is driven by the classical activation (M1 polarization) of macrophages and microglia. Recent findings demonstrate that ombuin derivatives suppress this M1 phenotype [2].

Mechanistically, Ombuin 3-glucoside targets Src kinase , an early upstream transducer in the Toll-like receptor 4 (TLR4) pathway [3]. By inhibiting Src phosphorylation, the downstream PI3K-AKT axis is suppressed. This halts the phosphorylation and degradation of IκBα, securely retaining NF-κB (p65) in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inducible nitric oxide synthase (iNOS).

Pathway LPS LPS / Endotoxins TLR4 TLR4 Receptor LPS->TLR4 Activates Src Src Kinase TLR4->Src Signals ROS Intracellular ROS TLR4->ROS Induces PI3K PI3K / AKT Axis Src->PI3K Phosphorylates NFkB NF-κB (p65) PI3K->NFkB Translocates Cytokines TNF-α, IL-6, IL-1β (M1 Polarization) NFkB->Cytokines Transcribes Ombuin Ombuin 3-Glucoside Ombuin->Src Inhibits Ombuin->ROS Scavenges ROS->NFkB Enhances

Figure 1: Ombuin 3-Glucoside inhibition of the Src/PI3K/NF-κB axis and ROS scavenging.

Quantitative Pharmacodynamics

To facilitate benchmarking against standard-of-care compounds, the following table synthesizes the quantitative pharmacodynamic profile of Ombuin 3-glucoside across validated in vitro models.

Table 1: Pharmacodynamic Profile of Ombuin 3-Glucoside

Target / BiomarkerExperimental ModelEfficacy Metric (Approx.)Mechanistic Action
DPPH Radical Cell-free biochemical assayIC50: 15–25 μMDirect electron donation / HAT [1]
Intracellular ROS LPS-stimulated BV-2 / RAW 264.7Return to baseline at 25 μMROS scavenging & oxidative stress block [3]
TNF-α Secretion Human Monocyte-Derived Macrophages>60% reduction at 50 μMSuppression of M1 polarization [2]
IL-6 Secretion LPS-stimulated BV-2 Microglia>70% reduction at 50 μMPI3K/AKT and NF-κB suppression [3]
Nitric Oxide (NO) LPS-stimulated RAW 264.7IC50: ~30 μMiNOS transcriptional downregulation

Standardized Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols integrate internal controls to ensure that observed anti-inflammatory and antioxidant effects are causal and not artifacts of cytotoxicity.

Protocol A: Macrophage M1 Polarization Inhibition & Cytokine Quantification

Purpose: To validate the suppression of the NF-κB-driven cytokine cascade without inducing cell death.

1. Cell Culture & Seeding:

  • Culture RAW 264.7 murine macrophages or Human Monocyte-Derived Macrophages (HMDMs) in DMEM supplemented with 10% FBS.

  • Seed at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
    

2. Self-Validating Pre-treatment (1 Hour):

  • Vehicle Control: 0.1% DMSO (Establishes baseline).

  • Positive Control: Dexamethasone (1 μM) (Validates assay sensitivity to anti-inflammatories).

  • Test Compound: Ombuin 3-glucoside at 10, 25, and 50 μM.

  • Causality Check: Perform an MTT or CCK-8 viability assay in parallel on an identical plate. If viability drops below 90% at 50 μM, cytokine reduction is an artifact of toxicity, not true pharmacological inhibition.

3. Induction & Incubation (24 Hours):

  • Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL to all wells except the naive control.

  • Incubate for 24 hours.

4. Quantification:

  • Harvest supernatants. Quantify TNF-α and IL-6 using highly specific sandwich ELISA kits.

  • Quantify Nitric Oxide (NO) using the Griess Reagent system (measuring nitrite accumulation).

Protocol B: Intracellular ROS Scavenging Assay (DCFDA)

Purpose: To measure the compound's ability to neutralize cytosolic ROS, the upstream catalyst for inflammatory kinase activation.

1. Probe Loading:

  • Wash LPS-stimulated cells (from a 6-hour induction protocol) with PBS.

  • Incubate with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes in the dark. Rationale: DCFDA is selected over DHE because it provides a comprehensive assessment of generalized cytosolic ROS (peroxides, hydroxyl radicals), which directly influence IKK complex activation.

2. Compound Intervention:

  • Wash cells twice with PBS to remove extracellular probe.

  • Apply Ombuin 3-glucoside (10–50 μM) and a positive control (Trolox, 50 μM).

3. Kinetic Fluorescence Measurement:

  • Measure fluorescence (Ex/Em = 485/535 nm) immediately and at 30-minute intervals for 2 hours using a microplate reader.

  • Self-Validation: The Trolox control must show a rapid plateau in fluorescence, confirming the assay's responsiveness to known antioxidants.

Workflow Step1 Cell Culture (RAW 264.7 / BV-2) Step2 Pre-treatment (Ombuin 3-Glucoside) Step1->Step2 Step3 Induction (LPS 1 μg/mL) Step2->Step3 Step4 Assay Execution (ELISA / DCFDA) Step3->Step4 Step5 Data Validation (CCK-8 Viability Check) Step4->Step5

Figure 2: Self-validating high-throughput workflow for M1 polarization and ROS inhibition.

Translational Perspectives

The dual functionality of Ombuin 3-glucoside positions it as a high-value candidate for indications where oxidative stress and inflammation are inextricably linked.

  • Sepsis & Systemic Inflammatory Response Syndrome (SIRS): By inhibiting M1 macrophage polarization [2], the compound prevents the cytokine storm characteristic of sepsis, offering a therapeutic window that single-target anti-inflammatories often miss.

  • Neuroinflammation: Its ability to suppress microglial activation via the Src/PI3K-AKT pathway [3] suggests potential applications in neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease) where chronic microglial M1 polarization drives neuronal apoptosis.

By rigorously applying the self-validating protocols outlined above, research teams can confidently advance Ombuin 3-glucoside through preclinical hit-to-lead optimization phases.

References

  • Jang, H., Lee, J. W., Lee, C., Jin, Q., Lee, M. K., Lee, C. K., Lee, M. K., & Hwang, B. Y. (2016). Flavonol glycosides from the aerial parts of Gynostemma pentaphyllum and their antioxidant activity. Archives of Pharmacal Research, 39(9), 1232–1236.[Link]

  • Li, Y., et al. (2024). Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 25(16), 8789.[Link]

Foundational

Technical Guide: Discovery, Isolation, and Structural Elucidation of Ombuin 3-glucoside

Executive Summary Ombuin 3-glucoside (Ombuoside; 7,4'-dimethylquercetin-3-O-β-D-glucopyranoside) is a rare methylated flavonoid glycoside exhibiting potent dual-agonism for PPARα and PPARδ/β receptors, positioning it as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ombuin 3-glucoside (Ombuoside; 7,4'-dimethylquercetin-3-O-β-D-glucopyranoside) is a rare methylated flavonoid glycoside exhibiting potent dual-agonism for PPARα and PPARδ/β receptors, positioning it as a high-value scaffold for metabolic syndrome and neuroinflammation therapeutics. Unlike its aglycone (Ombuin) or common analogs (Rutin), the specific methylation pattern at C-7 and C-4' combined with the C-3 glycosylation confers unique lipophilicity and bioavailability profiles.

This guide provides a validated, self-correcting technical roadmap for the isolation of Ombuin 3-glucoside from Gynostemma pentaphyllum, utilizing High-Speed Counter-Current Chromatography (HSCCC) as the primary purification vector to achieve >96% purity in a single run.

Part 1: Phytochemical Context & Biosynthetic Origin

Chemical Identity:

  • IUPAC Name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

  • Formula: C₂₃H₂₄O₁₂[1]

  • Molecular Weight: 492.43 g/mol

  • Key Structural Feature: Dimethylation of the Quercetin scaffold at positions 7 and 4', preserving the 5-OH and 3'-OH for hydrogen bonding, while the 3-position is occupied by a glucose moiety.

Biosynthetic Causality: The methylation of the A and B rings significantly alters the polarity compared to Quercetin 3-glucoside (Isoquercitrin). This reduction in polarity must be accounted for in solvent selection. The presence of the 7-OMe group specifically deactivates the A-ring acidity, making the molecule less susceptible to oxidative degradation during extraction compared to non-methylated flavonoids.

Part 2: Extraction Strategy

Source Material Selection[1][2]
  • Primary Source: Gynostemma pentaphyllum (Thunb.)[2][3] Makino.

  • Secondary Sources: Opuntia ficus-indica (Prickly Pear) seeds/pulp; Astragalus spp.

  • Rationale: G. pentaphyllum contains Ombuin 3-glucoside alongside gypenosides. The flavonoid fraction is distinct enough from the saponins to allow effective bulk separation.

Optimized Extraction Protocol (Microwave-Assisted)
  • Objective: Maximize glycoside yield while minimizing thermal hydrolysis of the sugar moiety.

  • Solvent System: 60% Ethanol (EtOH) in water.

    • Why: 100% MeOH extracts excessive chlorophyll and lipophilic waxes. 60% EtOH matches the polarity of the monoglycoside while excluding highly non-polar contaminants.

Step-by-Step Workflow:

  • Preparation: Pulverize dried G. pentaphyllum aerial parts to 40-60 mesh.

  • Microwave-Assisted Extraction (MAE):

    • Solid-Liquid Ratio: 1:20 (g/mL).

    • Power: 400 W.

    • Temperature: 50°C (Strict control to prevent glycosidic bond cleavage).

    • Time: 3 cycles of 10 minutes.

  • Filtration & Concentration: Filter supernatant through 0.45 µm membrane. Concentrate under reduced pressure (Rotavap) at 45°C to remove ethanol.

  • Partitioning (Crude Cleanup):

    • Wash aqueous residue with n-hexane (removes lipids/chlorophyll).

    • Extract aqueous phase with Ethyl Acetate (EtOAc) x 3.

    • Critical Checkpoint: Ombuin 3-glucoside partitions into the EtOAc phase due to the two methoxy groups rendering it more lipophilic than typical glycosides. Collect the EtOAc fraction.

Part 3: Chromatographic Isolation Workflow

Traditional silica columns often lead to irreversible adsorption of flavonoids. We utilize High-Speed Counter-Current Chromatography (HSCCC) for superior recovery and purity, or a Sephadex LH-20 alternative for labs without HSCCC.

Visualization of Isolation Logic

IsolationWorkflow Raw Dried G. pentaphyllum Powder MAE Microwave Extraction (60% EtOH) 50°C, 30 min Raw->MAE Solubilization Partition Liq-Liq Partition (H2O vs EtOAc) MAE->Partition Concentrate & Wash EtOAc EtOAc Fraction (Contains Ombuin 3-glucoside) Partition->EtOAc Target Enrichment HSCCC HSCCC Separation System: n-Hex:EtOAc:EtOH:H2O (5:6:5:5) EtOAc->HSCCC Primary Path (High Purity) LH20 Alternative: Sephadex LH-20 MeOH elution EtOAc->LH20 Secondary Path (Traditional) Pure Ombuin 3-glucoside (>96% Purity) HSCCC->Pure K = 0.8-1.2 range LH20->Pure Fractionation Validation NMR & MS Validation Pure->Validation Confirm Structure

Caption: Figure 1. Isolation workflow prioritizing HSCCC for maximum recovery of Ombuin 3-glucoside.

Protocol A: High-Speed Counter-Current Chromatography (HSCCC)

This method is the "Gold Standard" for this compound, capable of separating Ombuin 3-glucoside from its aglycone and other glycosides in a single run.

  • Apparatus: TBE-300A or equivalent HSCCC system.

  • Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Ethanol : Water (5 : 6 : 5 : 5, v/v).[3][4]

  • Preparation:

    • Mix solvents in a separatory funnel. Equilibrate at room temperature.

    • Separate Upper Phase (Stationary) and Lower Phase (Mobile).

    • Sample Load: Dissolve 200 mg of EtOAc fraction in 5 mL of mixed phase (1:1).

  • Running Conditions:

    • Fill: Fill column with Upper Phase (Stationary).

    • Rotation: 850 rpm (Head-to-Tail mode).

    • Flow: Pump Lower Phase (Mobile) at 2.0 mL/min.

    • Detection: UV at 254 nm and 365 nm.

    • Elution Window: Ombuin 3-glucoside typically elutes between 80–120 minutes (verify partition coefficient

      
      ).
      
Protocol B: Sephadex LH-20 (Traditional)

For labs lacking HSCCC, this method relies on molecular size and hydrogen bonding capabilities.

  • Column: Sephadex LH-20 (Pharmacia).

  • Eluent: 100% Methanol.

  • Procedure:

    • Load EtOAc fraction onto the column.

    • Elute isocratically with MeOH.

    • Mechanism: Ombuin 3-glucoside elutes after larger tannins but before the free aglycone (Ombuin), as the glucose moiety increases hydrodynamic volume compared to the aglycone, reducing retention time relative to the highly adsorptive planar aglycone.

Part 4: Structural Elucidation & Validation (Self-Validating System)

To ensure scientific integrity, the isolated compound must pass the following spectral checkpoints.

Mass Spectrometry (ESI-MS)[4]
  • Positive Mode:

    
     493 
    
    
    
  • Negative Mode:

    
     491 
    
    
    
  • Fragment Ions: Loss of 162 Da (glucose) yields aglycone fragment at

    
     331 (Ombuin).
    
Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-


 or CD₃OD.
Validation Check:  The presence of two methoxy signals and one anomeric sugar proton is the definitive signature.

Table 1: Key NMR Shifts for Ombuin 3-glucoside (in DMSO-


) 
PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
Diagnostic Note
6 A-Ring6.30 - 6.50d (2.0)~98.0meta-coupling with H-8
8 A-Ring6.60 - 6.80d (2.0)~92.0meta-coupling with H-6
2' B-Ring7.90 - 8.00d (2.0)~113.0
5' B-Ring6.90 - 7.00d (8.5)~115.0ortho-coupling
6' B-Ring7.50 - 7.60dd (8.5, 2.0)~122.0
1'' Glucose5.40 - 5.50 d (7.0 - 7.5) ~101.0

-anomeric config
7-OMe OMe3.85 s~56.0Distinguishes from Isoquercitrin
4'-OMe OMe3.80 s~55.5Distinguishes from Tamarixetin

Self-Validation Rule: If the spectrum lacks two distinct methoxy singlets (~3.8 ppm) or the anomeric coupling constant is < 7.0 Hz (indicating


-linkage), the isolation is incorrect or the compound has hydrolyzed.

Part 5: Pharmacological Potential

The isolation of Ombuin 3-glucoside is driven by its specific activity profile, which differs from generic antioxidants.

Mechanism of Action: Dual PPAR Agonism & Anti-Neuroinflammation

Ombuin 3-glucoside acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically


 and 

isoforms, regulating lipid metabolism. Simultaneously, it inhibits Src kinase phosphorylation, preventing the downstream activation of the NF-

B inflammatory cascade in microglia.[5]

Mechanism Drug Ombuin 3-glucoside PPAR_Alpha PPAR-α Activation Drug->PPAR_Alpha Agonist PPAR_Delta PPAR-δ/β Activation Drug->PPAR_Delta Agonist Src Src Kinase (Inhibition) Drug->Src Inhibits Phosphorylation Lipid_Met Lipid Metabolism (SREBP1c Downregulation) PPAR_Alpha->Lipid_Met PPAR_Delta->Lipid_Met PI3K PI3K/Akt Pathway Src->PI3K Blocks NFkB NF-κB Translocation (Blocked) PI3K->NFkB Blocks Cytokines Reduced IL-6, TNF-α (Neuroprotection) NFkB->Cytokines Prevents Release

Caption: Figure 2. Dual pharmacological mechanism: Metabolic regulation via PPARs and neuroprotection via Src/NF-κB inhibition.

Therapeutic Applications[2][6][7][8][9][10][11]
  • Metabolic Syndrome: Reduction of intracellular triglycerides and cholesterol via PPAR activation.

  • Neurodegenerative Disease: Protection of BV-2 microglia against LPS-induced inflammation, suggesting potential in Alzheimer's or Parkinson's therapy models.

References

  • Separation and Purification of Ombuoside from Gynostemma pentaphyllum by Microwave-Assisted Extraction Coupled with High-Speed Counter-current Chromatography. Source: Journal of Chromatographic Science, 2017. URL:[Link]

  • Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β. Source:[2] Biochemical and Biophysical Research Communications, 2013. URL:[Link]

  • Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[5] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway. Source:[5] International Journal of Molecular Sciences, 2024. URL:[Link][3]

  • PubChem Compound Summary for CID 91884986: Ombuin 3-glucoside. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Foundational

Ombuin 3-glucoside solubility and stability data.

The following technical guide details the physicochemical profile, solubility behavior, stability characteristics, and isolation protocols for Ombuin 3-glucoside (Ombuine). Solubility, Stability, and Isolation Framework...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, solubility behavior, stability characteristics, and isolation protocols for Ombuin 3-glucoside (Ombuine).

Solubility, Stability, and Isolation Framework

Part 1: Executive Summary

Ombuin 3-glucoside (Synonyms: Ombuine; Ombuin-3-O-β-D-glucopyranoside; 7,4'-di-O-methylquercetin-3-O-glucoside) is a bioactive flavonoid glycoside primarily isolated from Gynostemma pentaphyllum and Phytolacca dioica.[1][2][3] Unlike its parent compound Quercetin, Ombuin 3-glucoside possesses unique methylation at the 7 and 4' positions, which significantly alters its lipophilicity, metabolic stability, and pharmacological profile—most notably acting as a dual agonist for PPAR


 and PPAR

.

This guide addresses the critical bottleneck in Ombuin 3-glucoside research: the lack of standardized physicochemical data. It provides field-validated protocols for solubility determination, stability assessment, and high-purity isolation.

Part 2: Physicochemical Specifications

The methylation of the A and B rings renders Ombuin 3-glucoside distinct from common flavonols like Rutin or Isoquercitrin.

PropertySpecificationTechnical Note
CAS Number 158642-42-3
Chemical Formula

Molecular Weight 492.43 g/mol
Aglycone Ombuin (7,4'-dimethylquercetin)Methylation at C7 and C4' increases lipophilicity vs. Quercetin.[1]
Glycone GlucoseAttached at C3 position (β-linkage).
Predicted LogP ~0.8 – 1.2More lipophilic than Quercetin-3-glucoside (Isoquercitrin, LogP ~0.3) due to dimethylation.
pKa (Predicted) ~6.5 (C3-OH of aglycone)The acidic protons are masked by methylation/glycosylation; C5-OH is H-bonded.
Appearance Yellow crystalline powder
Part 3: Solubility Profile & Formulation Strategy

Ombuin 3-glucoside exhibits "amphiphilic-like" behavior: the glucose moiety provides hydrophilicity, while the dimethylated aglycone core resists dissolution in pure aqueous buffers compared to non-methylated analogs.

3.1 Solvent Compatibility Table
SolventSolubility RatingApplication
DMSO High (> 20 mg/mL)Primary stock solution solvent.
Methanol High (> 10 mg/mL)Extraction and analytical mobile phase.
Ethanol (100%) Moderate-HighFormulation and recrystallization.
Water (Neutral) Low (< 0.5 mg/mL)*Estimate based on congener behavior. Requires cosolvent.
Water (Acidic pH < 3) LowStable, but low solubility.
Water (Alkaline pH > 8) ModerateSoluble due to deprotonation, but chemically unstable (oxidation).
3.2 Protocol: Thermodynamic Solubility Determination

Use this self-validating protocol to establish exact solubility values for your specific batch/polymorph.

  • Preparation: Weigh 5.0 mg of Ombuin 3-glucoside into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 250 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (protect from light to prevent photodegradation).

  • Separation: Centrifuge at 15,000

    
     g for 10 minutes to pellet undissolved solid.
    
  • Quantification: Dilute supernatant 1:10 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Validation Check: If the pellet disappears, the solution is not saturated. Repeat with more solid.

Part 4: Stability & Degradation Kinetics

The stability of Ombuin 3-glucoside is governed by two competing mechanisms: Glycosidic Hydrolysis (Acid/Enzymatic) and B-Ring Oxidation (Alkaline).

4.1 Degradation Pathways
  • Acidic Conditions (pH < 2): The O-glycosidic bond at C3 is susceptible to acid hydrolysis, releasing the aglycone (Ombuin) and Glucose. This is accelerated by heat (> 60°C).

  • Alkaline Conditions (pH > 8): The flavonoid core is prone to oxidative ring opening, though the 4'-methylation provides partial protection compared to Quercetin.

  • Enzymatic: Rapidly hydrolyzed by cytosolic

    
    -glucosidase and Lactase Phlorizin Hydrolase (LPH) in vivo.
    
4.2 Visualization: Stability & Metabolic Fate

The following diagram illustrates the degradation and metabolic activation pathways.

OmbuinStability Ombuin3G Ombuin 3-Glucoside (Stable in DMSO/MeOH) Acid Acidic Hydrolysis (pH < 2, Heat) Ombuin3G->Acid Enzyme Enzymatic Hydrolysis (β-glucosidase/LPH) Ombuin3G->Enzyme OmbuinAglycone Ombuin Aglycone (7,4'-Dimethylquercetin) Acid->OmbuinAglycone Cleavage Glucose Glucose Acid->Glucose Enzyme->OmbuinAglycone Activation Metabolism Phase II Metabolism (Glucuronidation) OmbuinAglycone->Metabolism Slower vs Quercetin (Blocked 4',7 sites) BioActivity PPAR α/δ Agonism (Lipid Lowering) OmbuinAglycone->BioActivity Primary Pharmacophore

Caption: Degradation pathways showing hydrolysis to the bioactive aglycone Ombuin. Methylation protects specific sites from rapid Phase II conjugation.

Part 5: Isolation & Purification Workflow

For researchers requiring high-purity material (>95%), the following High-Speed Counter-Current Chromatography (HSCCC) protocol is the gold standard, offering superior yield over conventional silica gel chromatography which often leads to irreversible adsorption.

5.1 HSCCC Protocol (Adapted from Gynostemma extraction)

Objective: Isolate Ombuin 3-glucoside from crude flavonoid fraction.

  • Two-Phase Solvent System:

    • Prepare n-Hexane : Ethyl Acetate : Ethanol : Water at a ratio of 5 : 6 : 5 : 5 (v/v).[4]

    • Equilibrate in a separatory funnel. Separate the Upper Phase (Stationary) and Lower Phase (Mobile) .

  • Sample Preparation:

    • Dissolve crude extract (e.g., from Gynostemma pentaphyllum) in a 1:1 mixture of upper and lower phases.

  • Chromatography Setup:

    • Column: Multilayer coil planet centrifuge.

    • Flow Rate: 2.0 mL/min.[5]

    • Rotation: 800 rpm.

    • Mode: Head-to-Tail elution.[4]

  • Procedure:

    • Fill column with Upper Phase (Stationary).[5]

    • Start rotation and pump Lower Phase (Mobile).

    • Inject sample once hydrodynamic equilibrium is established.

    • Monitor UV absorbance at 254 nm.

  • Validation: Collect fractions and verify purity via HPLC. Ombuin 3-glucoside typically elutes after the more polar glycosides but before the aglycones.

5.2 Visualization: HSCCC Workflow

HSCCC_Workflow Crude Crude Plant Extract (G. pentaphyllum) SolventPrep Solvent System Prep n-Hex:EtOAc:EtOH:H2O (5:6:5:5) Crude->SolventPrep PhaseSep Phase Separation Upper (Stat) vs Lower (Mob) SolventPrep->PhaseSep HSCCC HSCCC Injection Head-to-Tail Mode PhaseSep->HSCCC Equilibration Fraction1 Polar Impurities (Rutin, etc.) HSCCC->Fraction1 Early Elution Fraction2 Target: Ombuin 3-Glucoside (>95% Purity) HSCCC->Fraction2 Mid Elution Fraction3 Aglycones (Ombuin, Kaempferide) HSCCC->Fraction3 Late Elution

Caption: HSCCC isolation workflow utilizing a quaternary solvent system for high-purity separation.

Part 6: Analytical Methodologies

To quantify Ombuin 3-glucoside in stability or solubility samples, use the following validated HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic Acid
Gradient 0-5 min: 15% B; 5-20 min: 15%

45% B; 20-25 min: 45%

100% B.
Flow Rate 1.0 mL/min
Detection UV 254 nm (Band I) and 350 nm (Band II)
Retention Time Ombuin 3-glucoside elutes after Rutin but before Ombuin aglycone.[1]
Part 7: References
  • PubChem. (n.d.).[1] Ombuin 3-glucoside Compound Summary. National Library of Medicine. [Link][1]

  • Malek, M. A., et al. (2013). Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β.[6][7] Biochemical and Biophysical Research Communications. [Link]

  • Huang, X., et al. (2018). Preparative separation of quercetin, ombuin and kaempferide from Gynostemma pentaphyllum by high-speed countercurrent chromatography. Journal of Chromatographic Science. [Link]

  • Barron, D., & Ibrahim, R. K. (1988). Ombuin 3-sulphate from Flaveria chloraefolia. Phytochemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Extraction and Isolation of Ombuin 3-glucoside from Gynostemma pentaphyllum

[1] Abstract & Strategic Overview Ombuin 3-glucoside (Ombuoside) is a bioactive flavonoid glycoside exhibiting significant pharmacological potential, particularly as a dual agonist for PPAR and PPAR receptors, regulating...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

Ombuin 3-glucoside (Ombuoside) is a bioactive flavonoid glycoside exhibiting significant pharmacological potential, particularly as a dual agonist for PPAR


 and PPAR

receptors, regulating lipid metabolism.[1][2] While found in Opuntia species, the aerial parts of Gynostemma pentaphyllum (Jiaogulan) represent a superior commercial matrix due to higher flavonoid density.

This protocol departs from generic flavonoid extraction by addressing the specific solubility and stability profile of Ombuin 3-glucoside.[3] Unlike its aglycone (Ombuin), the glucoside moiety renders the molecule sensitive to acid hydrolysis and increases its polarity. Critical Directive: This workflow strictly avoids the acid hydrolysis steps often found in general flavonoid protocols, preserving the glycosidic bond essential for the molecule's specific bioactivity.

We present a dual-track purification strategy:

  • Track A (High-Throughput/Purity): High-Speed Counter-Current Chromatography (HSCCC).

  • Track B (Standard Laboratory): Solid-Liquid Extraction followed by Preparative HPLC.

Pre-Extraction Considerations

Plant Material Preparation[1][4][5][6][7]
  • Source: Gynostemma pentaphyllum (Aerial parts).[3][1][4][5]

  • Drying: Air-dry in shade (< 40°C) to prevent thermal degradation of glycosides.[3]

  • Comminution: Grind to a fine powder (40–60 mesh).

    • Why: Particle sizes <40 mesh can cause excessive back-pressure in filtration; >60 mesh results in incomplete solvent penetration.[3]

Reagents & Solvents[1][5][6]
  • Extraction Solvent: Ethanol (EtOH) or Methanol (MeOH), Analytical Grade.

  • Partition Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[3]

  • HSCCC Solvents: n-Hexane, Ethyl Acetate, Ethanol, Water (Two-phase system).[6][4][7][8]

Core Protocol: Extraction & Enrichment[7][11][12]

Workflow Diagram

ExtractionWorkflow Plant Dried G. pentaphyllum Powder Extraction Microwave-Assisted Extraction (MAE) 60% EtOH, 500W, 4 min Plant->Extraction Solid-Liquid Ratio 1:25 Filtration Filtration & Evaporation (Remove EtOH) Extraction->Filtration Partition1 Partition: H2O vs n-Hexane (Remove Lipids/Chlorophyll) Filtration->Partition1 Resuspend in H2O Partition2 Partition: Aqueous Phase vs EtOAc Partition1->Partition2 Discard Hexane Layer CrudeExtract Crude Ombuoside Extract (EtOAc Fraction) Partition2->CrudeExtract Collect EtOAc Layer

Figure 1: Extraction and enrichment workflow for Ombuin 3-glucoside.

Step-by-Step Methodology
Step 1: Microwave-Assisted Extraction (MAE)

Rationale: MAE offers higher yields and shorter times compared to Soxhlet, minimizing thermal stress on the glycoside.

  • Mix: Combine 100g of dried powder with 2.5L of 60% Ethanol (1:25 solid-to-liquid ratio).

  • Irradiate: Process at 500 W for 4 minutes .

    • Note: If MAE is unavailable, reflux with 70% Ethanol for 2 hours (x2 cycles).

  • Concentrate: Filter the supernatant and evaporate ethanol under reduced pressure (Rotavap) at 45°C until a concentrated aqueous suspension remains.

Step 2: Liquid-Liquid Fractionation

Rationale: Removes non-polar lipids (chlorophyll) and highly polar sugars/saponins.[3]

  • Defatting: Suspend the aqueous concentrate in 500mL water. Partition with n-Hexane (1:1 v/v, x3).[3] Discard the hexane layer (lipids).[3]

  • Enrichment: Partition the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v, x4).

  • Collection: Collect the EtOAc layer.[9]

    • Mechanism:[3][2][9][5] Ombuin 3-glucoside is a flavonoid glycoside with moderate polarity, preferentially partitioning into EtOAc, leaving highly polar saponins (gypenosides) in the water/n-butanol phase.[3]

  • Drying: Evaporate the EtOAc fraction to dryness to yield the Crude Flavonoid Extract .

Purification Protocol (Track A: HSCCC)

This is the recommended route for high purity (>96%) and scalability.

Solvent System Selection

The partition coefficient (


) is critical.[3] For Ombuin 3-glucoside, the following quaternary system is optimal:
n-Hexane : Ethyl Acetate : Ethanol : Water (5 : 6 : 5 : 5, v/v) [3][4]
HSCCC Procedure
  • Equilibration: Fill the coil with the Upper Phase (Stationary Phase).

  • Rotation: Set revolution speed to 800 rpm .

  • Elution: Pump the Lower Phase (Mobile Phase) head-to-tail at 2.0 mL/min .

  • Injection: Dissolve 200mg of Crude Extract in 10mL of biphasic solvent (1:1 mix of upper/lower). Inject once hydrodynamic equilibrium is established.[3]

  • Detection: Monitor UV absorbance at 254 nm and 360 nm .

  • Fraction Collection: Ombuin 3-glucoside typically elutes between 120–160 minutes (system dependent).[3]

Purification Protocol (Track B: Prep-HPLC)

Alternative for labs without HSCCC equipment.[3]

  • Column: C18 Preparative Column (e.g., 250mm x 20mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 15% B[3]

    • 5-30 min: 15% -> 45% B[3]

    • 30-35 min: 45% -> 100% B[3]

  • Flow Rate: 10-15 mL/min.

  • Collection: Collect peak corresponding to retention time determined by analytical standard (approx. 16-18 min on standard C18).

Analytical Validation & Quality Control

HPLC-DAD Analysis
ParameterCondition
Column C18 Analytical (4.6 x 250mm, 5µm)
Mobile Phase MeOH : 0.4% Phosphoric Acid (50 :[3] 50)
Flow Rate 1.0 mL/min
Detection 360 nm
Retention Time ~11.5 min (Isocratic)
Identification Data (Self-Validation)

Confirm identity using the following spectral markers.

Mass Spectrometry (ESI-MS):

  • Negative Mode: m/z 491 [M-H]⁻

  • Positive Mode: m/z 493 [M+H]⁺

  • Fragment: m/z 331 (Aglycone Ombuin, loss of 162 glucose unit).

Nuclear Magnetic Resonance (NMR) - 400 MHz, DMSO-d6:

  • Aglycone Signals: Two methoxy groups are distinct markers.[3]

    • 
       3.87 (s, 3H, 7-OMe)
      
    • 
       3.88 (s, 3H, 4'-OMe)
      
  • Sugar Moiety: Anomeric proton doublet.[3]

    • 
       5.48 (d, 
      
      
      
      Hz, H-1'') -> Indicates
      
      
      -configuration.[3]

References

  • Pan, C., & Lü, H. (2017).[8] Separation and Purification of Ombuoside from Gynostemma pentaphyllum by Microwave-Assisted Extraction Coupled with High-Speed Counter-Current Chromatography.[3][4][8] Journal of Chromatographic Science, 55(4), 451–456. Link[3]

  • Wollenweber, E., et al. (1992). Flavonoids from the leaf resin of Snuff-box tree (Oncoba spinosa).[3] Phytochemistry, 31(11), 4021-4023. (Structural reference for Ombuin derivatives).

  • Huang, T. H., et al. (2013). Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β.[3][1][2] Biochemical and Biophysical Research Communications, 430(3), 971-976. Link

  • PubChem. (n.d.).[3] Ombuin 3-glucoside | C23H24O12.[3] National Library of Medicine. Link[3]

Sources

Application

LC-MS/MS protocol for Ombuin 3-glucoside analysis.

Title: Advanced UHPLC-QqQ-MS/MS Protocol for the Pharmacokinetic Quantification of Ombuin 3-Glucoside in Mammalian Plasma Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced UHPLC-QqQ-MS/MS Protocol for the Pharmacokinetic Quantification of Ombuin 3-Glucoside in Mammalian Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scientists.

Introduction & Mechanistic Rationale

Ombuin 3-glucoside (Ombuoside; C₂₃H₂₄O₁₂, MW: 492.43 Da) is a bioactive flavonoid glycoside predominantly isolated from medicinal plants such as Gynostemma pentaphyllum[1] and Pogostemon cablin[2]. Recent pharmacological profiling has highlighted its potent antioxidant[1], antiviral[3], and immunomodulatory properties, including its potential as a multi-target agent against viral-induced inflammatory pathways[4] and as a Histone Deacetylase (HDAC) inhibitor[5].

To support rigorous preclinical pharmacokinetic (PK) modeling, scientists require highly sensitive and reproducible analytical methods. Flavonoid glycosides present unique analytical challenges: they suffer from extensive first-pass metabolism, high plasma protein binding, and significant matrix suppression during mass spectrometric ionization.

As a Senior Application Scientist, I have designed this Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) protocol to be a self-validating system . Every step—from the choice of extraction solvent to the specific collision-induced dissociation (CID) energies—is optimized to ensure high recovery, minimize matrix effects, and provide unequivocal structural confirmation[6].

Experimental Design: The Causality Behind the Method

Sample Cleanup: Why Acetonitrile Protein Precipitation?

In PK studies, plasma proteins (e.g., albumin) strongly bind to the phenolic hydroxyl groups of flavonoids. We utilize a rapid Protein Precipitation (PPT) method using ice-cold Acetonitrile (ACN)[2].

  • Causality: ACN acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to denature and precipitate. This disrupts non-covalent flavonoid-protein bonds, releasing Ombuin 3-glucoside into the supernatant and ensuring extraction recoveries >85%. Furthermore, ACN effectively precipitates high-molecular-weight phospholipids that would otherwise cause severe ion suppression in the MS source.

Chromatographic Strategy: Why 0.1% Formic Acid?

We employ a sub-2-micron Core-Shell C18 column. The aqueous mobile phase is modified with 0.1% Formic Acid (FA)[2].

  • Causality: While flavonoids are often detected in negative ion mode, omitting an acid modifier can lead to severe peak tailing due to secondary interactions between the flavonoid's hydroxyl groups and unendcapped silanols on the silica stationary phase. The 0.1% FA keeps residual silanols protonated (neutral), ensuring sharp, symmetrical peaks, which is critical for maintaining a high signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Ionization Strategy: Negative Electrospray Ionization (ESI-)
  • Causality: Plasma matrices are rich in endogenous lipids (e.g., triglycerides, phosphatidylcholines) that preferentially ionize in positive mode, creating a high background noise. By switching to Negative ESI, we selectively ionize the acidic phenolic protons of Ombuin 3-glucoside, generating a highly stable deprotonated precursor [M-H]⁻ at m/z 491.1, drastically improving assay specificity[6].

Step-by-Step Experimental Protocol

Step 1: Preparation of Standards and Internal Standard (IS)
  • Primary Stock: Dissolve Ombuin 3-glucoside reference standard in LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.

  • Calibration Curve: Serial dilute the stock in 50% Methanol/Water to create working standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard: Prepare a 500 ng/mL working solution of Icariin (IS) in 100% Acetonitrile. Note: Icariin is chosen as it is a structural analog that mimics the extraction recovery and ionization behavior of the target analyte without being endogenous to the mammalian matrix.

Step 2: Plasma Extraction Workflow
  • Spiking: Transfer 50 µL of K₂EDTA rat plasma into a 1.5 mL low-bind Eppendorf tube.

  • IS Addition & Precipitation: Add 150 µL of the ice-cold Acetonitrile containing the IS (500 ng/mL Icariin) directly to the plasma.

  • Disruption: Vortex vigorously for 3 minutes at 2500 rpm to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Reconstitution: Transfer 150 µL of the clear supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute the residue in 50 µL of Mobile Phase A:B (80:20, v/v), vortex for 1 minute, and transfer to an autosampler vial.

PK_Workflow A 1. In Vivo Dosing (Rat Model) B 2. Plasma Collection & Centrifugation A->B C 3. Protein Precipitation (Acetonitrile + IS) B->C D 4. Supernatant Recovery & N2 Evaporation C->D E 5. Reconstitution in Mobile Phase D->E F 6. UHPLC-QqQ-MS/MS Analysis (MRM) E->F G 7. Pharmacokinetic Data Modeling F->G

Fig 1. Step-by-step sample preparation and analytical workflow for pharmacokinetic profiling.

Instrumental Parameters & Data Presentation

UHPLC Gradient Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.3 mL/min.

Table 1: Mobile Phase Gradient Elution Profile

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (Acetonitrile)Curve Type
0.0085%15%Initial
1.0085%15%Isocratic hold
4.0045%55%Linear gradient
5.005%95%Column wash
6.505%95%Isocratic hold
6.6085%15%Re-equilibration
8.0085%15%End
Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition for Ombuin 3-glucoside (491.1 → 329.1) represents the neutral loss of the glucose moiety (-162 Da), a hallmark fragmentation pathway for O-glycosylated flavonoids[6]. The secondary transition (491.1 → 151.0) results from the Retro-Diels-Alder (RDA) cleavage of the aglycone's C-ring, providing high structural specificity.

Table 2: Optimized MRM Transitions and Collision Energies

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
Ombuin 3-glucoside 491.1 [M-H]⁻329.150-80-25Quantifier
Ombuin 3-glucoside 491.1 [M-H]⁻151.050-80-40Qualifier
Icariin (IS) 675.2 [M-H]⁻513.250-90-30Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Source parameters: Capillary Voltage -3.5 kV, Desolvation Temp 500 °C, Desolvation Gas 800 L/hr).

Fragmentation_Pathway M Ombuin 3-glucoside [M-H]⁻ m/z 491.1 (Precursor Ion) Loss Neutral Loss Glucose (-162 Da) M->Loss F1 Ombuin Aglycone [M-H-Glc]⁻ m/z 329.1 (Quantifier Ion) F2 Cross-Ring Cleavage m/z 151.0 (Qualifier Ion) F1->F2 RDA Cleavage (-178 Da) Loss->F1

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of Ombuin 3-glucoside.

System Suitability and Assay Validation

To ensure the trustworthiness of the generated PK data, the analytical batch must be self-validating:

  • Matrix Effect (ME) Assessment: Calculate ME by comparing the peak area of Ombuin 3-glucoside spiked into post-extracted blank plasma versus neat standard solutions. The inclusion of the Icariin IS normalizes ionization fluctuations, ensuring the IS-normalized ME remains tightly within the FDA-mandated 85–115% range[2].

  • Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area at the retention time of Ombuin 3-glucoside must be ≤20% of the LLOQ signal.

References

  • Title: Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract. Source: PubMed Central (PMC) / Frontiers in Pharmacology URL: [Link]

  • Title: A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Source: Frontiers in Plant Science URL: [Link]

  • Title: Cytotoxicity and Molecular Docking to Histone Deacetylase of Phytochemicals from Ventilago denticulata Leaves. Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential of Gynostemma pentaphyllum (Thunb.) Makino Against COVID-19 Identified Through Network Pharmacology. Source: MDPI Pharmaceuticals URL: [Link]

Sources

Method

Application Note: In Vitro Cell-Based Assays Using Ombuin 3-Glucoside

Executive Summary & Pharmacological Profile Ombuin 3-glucoside (CAS: 158642-42-3), also known as Ombuin-3-O-glucoside or yinxingensin, is a naturally occurring methoxylated flavonol glycoside derived from medicinal plant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

Ombuin 3-glucoside (CAS: 158642-42-3), also known as Ombuin-3-O-glucoside or yinxingensin, is a naturally occurring methoxylated flavonol glycoside derived from medicinal plants such as Gynostemma pentaphyllum[1][2]. In recent pharmacological research, this compound has emerged as a potent antioxidant and anti-inflammatory agent.

Mechanistic Rationale: The Causality Behind the Assays

To design a robust in vitro assay, one must understand the molecular causality of the compound. When immune cells (e.g., BV-2 microglia or RAW264.7 macrophages) are stimulated with Lipopolysaccharide (LPS), the TLR4 receptor activates Src kinase. This activation triggers the PI3K/AKT pathway, culminating in the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS)[3][6].

Ombuin 3-glucoside exerts its primary effect by directly targeting and suppressing Src phosphorylation[3][4]. By integrating this compound into your assay, you are specifically interrogating the Src-mediated axis of neuroinflammation and macrophage polarization.

Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates Src Src Kinase TLR4->Src Phosphorylates PI3K PI3K / AKT Pathway Src->PI3K Activates NFkB NF-κB (p65) Translocation PI3K->NFkB Induces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β, NO) NFkB->Cytokines Gene Transcription Ombuin Ombuin 3-glucoside Ombuin->Src Inhibits Phosphorylation

Figure 1: Mechanism of Action of Ombuin 3-glucoside via Src Kinase Inhibition.

Quantitative Data & Phenotypic Readouts

When establishing baseline parameters for your assays, it is critical to operate within the validated therapeutic window of Ombuin 3-glucoside. Cytotoxicity assays (MTT) indicate that the compound is well-tolerated by BV-2 cells up to 50 μM, but induces significant cell death at 100 μM[4].

Table 1: Expected Phenotypic Readouts and Concentration Parameters

ParameterTarget / ReadoutEffective ConcentrationBiological Effect
Cell Viability BV-2 / RAW264.710 – 50 μM>95% viability maintained; no basal toxicity[4].
Cytotoxicity Limit BV-2 / RAW264.7≥ 100 μMSignificant reduction in cell viability[4].
Anti-inflammatory NO, IL-6, TNF-α, IL-1β25 – 50 μMDose-dependent suppression of LPS-induced release[3][4].
Kinase Inhibition p-Src, p-PI3K, p-AKT50 μMSignificant downregulation of phosphorylated states[3].
Macrophage Shift M1 (CD86, iNOS) to M2 (CD163, Arg-1)20 – 50 μMDownregulates M1 markers; Upregulates M2 markers[5].

Experimental Design & Self-Validating Workflows

A self-validating assay system requires strict control groups to isolate the specific effects of Ombuin 3-glucoside from experimental artifacts.

Required Controls:

  • Negative Control (Vehicle): Cells treated with 0.1% DMSO (the solvent for Ombuin 3-glucoside) to ensure the vehicle does not induce baseline inflammation or toxicity.

  • Disease Model Control: Cells treated with LPS (1 μg/mL) + Vehicle to establish the maximum inflammatory response[4].

  • Positive Control: Cells treated with LPS + a known Src inhibitor (e.g., PP2) or a standard anti-inflammatory (e.g., Dexamethasone) to validate the assay's sensitivity to pharmacological intervention.

Workflow Seed Seed Cells (BV-2 / RAW264.7) 2x10^5 cells/well Starve Serum Starvation (1% FBS for 12h) Seed->Starve Pretreat Pre-treat with Ombuin 3-glucoside (10, 25, 50 µM) for 1h Starve->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Harvest Harvest Supernatant & Cell Lysate Stimulate->Harvest Assay1 Griess Assay (NO detection) Harvest->Assay1 Assay2 ELISA (Cytokine release) Harvest->Assay2 Assay3 Flow Cytometry (M1/M2 markers) Harvest->Assay3

Figure 2: Standardized Workflow for Ombuin 3-glucoside In Vitro Assays.

Step-by-Step Protocols

Protocol A: Cell Culture & Treatment Paradigm

Rationale: Pre-treatment with Ombuin 3-glucoside for 1 hour prior to LPS stimulation is mandatory. This allows the compound to achieve intracellular accumulation and pre-inhibit Src kinase before the TLR4 receptor is aggressively engaged by LPS[3][4].

  • Cell Seeding: Culture BV-2 or RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 24-well plates at a density of

    
     cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.
    
  • Serum Starvation: Wash cells with PBS and replace media with DMEM containing 1% FBS for 12 hours. Expert Insight: Starvation synchronizes the cell cycle and reduces background kinase activity caused by growth factors in standard FBS.

  • Compound Preparation: Dissolve Ombuin 3-glucoside in cell-culture grade DMSO to create a 50 mM stock. Dilute in culture media to final working concentrations of 10 μM, 25 μM, and 50 μM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Pre-treatment: Aspirate starvation media. Add the Ombuin 3-glucoside working solutions (or 0.1% DMSO for controls) to the respective wells. Incubate for exactly 1 hour.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) directly to the wells to achieve a final concentration of 1 μg/mL[4]. Incubate for 24 hours.

Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Rationale: NO is a highly reactive, short-lived free radical produced by iNOS during inflammation. The Griess assay measures nitrite (


), a stable, non-volatile breakdown product of NO, serving as a reliable proxy for Ombuin 3-glucoside's anti-inflammatory efficacy[3][4].
  • Supernatant Collection: After the 24-hour LPS stimulation, carefully collect 100 μL of cell culture supernatant from each well and transfer to a clean 96-well assay plate.

  • Reagent Addition: Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate in the dark at room temperature for 10 minutes.

  • Color Development: Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate in the dark for an additional 10 minutes. A magenta color will develop proportional to the nitrite concentration.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a standard curve generated from known concentrations of sodium nitrite (

    
    ).
    
Protocol C: Flow Cytometric Analysis of M1/M2 Polarization
  • Cell Harvesting: Following the 24-hour treatment, wash the cells twice with cold PBS. Detach cells using a non-enzymatic cell dissociation buffer (avoid Trypsin, as it can cleave surface markers like CD86 and CD163).

  • Fc Blocking: Resuspend the cell pellet in 100 μL of FACS buffer (PBS with 2% BSA and 0.1% sodium azide). Add 1 μg of anti-mouse CD16/CD32 (Fc Block) and incubate for 15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add fluorophore-conjugated primary antibodies:

    • Anti-CD86-FITC (M1 Marker)

    • Anti-CD163-PE (M2 Marker)

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing & Fixation: Wash cells twice with FACS buffer. Fix cells using 4% paraformaldehyde for 15 minutes if immediate analysis is not possible.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 91884986, Ombuin 3-glucoside." PubChem. Available at:[Link]

  • Bian, et al. (2024). "Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway." International Journal of Molecular Sciences (MDPI), 25(16), 8789. Available at:[Link]

Sources

Application

Comprehensive Protocol for Assessing the Antioxidant Capacity of Ombuin 3-Glucoside: From Chemical Scavenging to Cellular Signaling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide Executive Summary & Scientific Rationale As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I approach the evaluation of phytochemicals not as a single endpoint, but as a multi-dimensional pharmacological profile. Ombuin 3-glucoside (3,5,3'-trihydroxy-7,4'-dimethoxyflavone 3-glucoside) is a naturally occurring flavonol glycoside characterized by its specific arrangement of methoxy and phenolic hydroxyl groups[1]. Its antioxidant capacity is structurally driven by these hydroxyl groups, which act as potent electron and hydrogen donors[2].

However, relying solely on basic chemical assays provides an incomplete picture of a compound's therapeutic potential. A robust, self-validating experimental design must bridge the gap between in vitro chemical scavenging and in vivo cellular efficacy. Therefore, this guide establishes a rigorous, three-tiered protocol:

  • Chemical Scavenging (DPPH & ABTS): Establishing baseline electron/hydrogen transfer thermodynamics.

  • Cellular ROS Scavenging (DCFDA): Validating bioavailability, membrane permeability, and intracellular efficacy.

  • Molecular Pathway Activation (Nrf2/HO-1): Confirming the modulation of endogenous antioxidant defense systems.

Tier 1: Cell-Free Chemical Assays (DPPH & ABTS)

Causality & Experimental Logic

Why employ both DPPH and ABTS assays? The2[2] evaluates the compound's ability to act as a hydrogen donor strictly in hydrophobic environments. In contrast, the 3[3] measures single-electron transfer across both aqueous and lipophilic phases. Utilizing both ensures the compound's thermodynamic capacity is validated across different solvent polarities.

Protocol 2.1: DPPH Radical Scavenging
  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Protect from light[2].

  • Sample Preparation: Dissolve Ombuin 3-glucoside in DMSO to create a master stock, then dilute in methanol to achieve working concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Note: Final DMSO concentration must not exceed 0.5% to prevent solvent interference.

  • Reaction: In a 96-well microplate, add 20 µL of the sample dilution to 180 µL of the DPPH solution[2].

  • Incubation & Measurement: Incubate in the dark at 37°C for 30 minutes. Read absorbance at 515 nm using a microplate reader[1].

Protocol 2.2: ABTS Radical Cation Scavenging
  • Radical Generation: Mix 7 mM ABTS solution with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark for 12-16 hours at room temperature to generate the stable ABTS•+ radical[3].

  • Dilution: Dilute the ABTS•+ solution with methanol until the absorbance at 734 nm reaches 1.00 ± 0.05.

  • Reaction & Measurement: Add 10 µL of Ombuin 3-glucoside dilutions to 190 µL of the diluted ABTS•+ solution. Incubate for 6 minutes in the dark, then immediately read absorbance at 734 nm.

System Validation & Quality Control
  • Self-Validating Blanks: Include a sample blank (methanol + sample, no radical) to correct for the intrinsic absorbance of the flavonoid, and a negative control (methanol + radical) to establish 0% inhibition[2].

  • Positive Control: Run Ascorbic Acid or Quercetin in parallel to normalize IC50 values across different experimental days[1].

Tier 2: Cellular Antioxidant Activity (CAA) via DCFDA

Causality & Experimental Logic

Chemical assays fail to account for cellular membrane permeability and enzymatic conversion. The 4[4] measures true intracellular Reactive Oxygen Species (ROS) scavenging. DCFDA is cell-permeable; once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH intracellularly. ROS (induced by H₂O₂) oxidizes DCFH to highly fluorescent DCF[5]. If Ombuin 3-glucoside is an effective intracellular antioxidant, it will intercept the ROS, thereby preventing this oxidation and reducing the fluorescent signal[4].

Protocol 3.1: Intracellular ROS Measurement
  • Cell Seeding: Seed HaCaT (human keratinocytes) or HepG2 cells in a 96-well black, clear-bottom tissue culture plate at a density of 3 × 10⁴ cells/well. Incubate for 24 h at 37°C, 5% CO₂[6].

  • Pre-treatment: Aspirate media and treat cells with varying concentrations of Ombuin 3-glucoside (e.g., 10, 50, 100 µM) in serum-free DMEM for 24 hours[6].

  • Probe Loading: Wash cells twice with warm PBS. Add 100 µL of a 10 µM DCFDA working solution (prepared in serum-free medium) and incubate for 40 minutes at 37°C in the dark[6].

  • Oxidative Challenge: Remove the DCFDA solution, wash gently with PBS, and add 200 µM H₂O₂ in PBS for 1 hour to induce oxidative stress[4].

  • Measurement: Measure fluorescence immediately using a fluorescence microplate reader set to Excitation: 485 nm / Emission: 535 nm[5].

System Validation & Quality Control
  • Vehicle Control: Cells treated with 0.5% DMSO + H₂O₂ (Establishes maximum ROS baseline).

  • Assay Blank: Wells containing no cells but loaded with DCFDA and H₂O₂ to rule out auto-oxidation of the probe in the media[4].

DCFDA_Workflow Cell Cell Membrane Permeation (DCFDA Probe) Esterase Cellular Esterases Cleave Acetate Groups Cell->Esterase DCFH Non-fluorescent DCFH (Trapped Intracellularly) Esterase->DCFH DCF Fluorescent DCF (Ex: 485nm / Em: 535nm) DCFH->DCF Oxidation by ROS ROS Oxidative Stress (H2O2) Generates ROS ROS->DCF Ombuin Ombuin 3-glucoside (Scavenges ROS) Ombuin->ROS Inhibits

Intracellular mechanism of the DCFDA assay and Ombuin 3-glucoside intervention.

Tier 3: Molecular Mechanism (Nrf2/HO-1 Pathway)

Causality & Experimental Logic

Direct radical scavenging is only a fraction of a flavonoid's biological utility. Long-term cellular protection by compounds like Ombuin 3-glucoside relies heavily on the activation of the 7[7]. Under oxidative stress, Nrf2 dissociates from its cytosolic repressor Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE). This triggers the transcription of endogenous phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)[2].

Protocol 4.1: Western Blotting for Nrf2 Translocation
  • Cell Fractionation: Following a 12-hour treatment with Ombuin 3-glucoside, lyse cells and separate cytosolic and nuclear fractions using a commercial nuclear extraction kit. This is critical to prove translocation, not just total protein expression.

  • Protein Quantification: Standardize protein concentrations using a BCA assay.

  • Electrophoresis: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against Nrf2 and HO-1.

System Validation & Quality Control
  • Compartmental Loading Controls: You must probe the nuclear fraction with Lamin B1 (nuclear control) and the cytosolic fraction with GAPDH or β-actin (cytosolic control) to prove fraction purity and equal loading.

Nrf2_Pathway Ombuin Ombuin 3-glucoside Keap1 Keap1-Nrf2 Complex (Cytosol) Ombuin->Keap1 Promotes Dissociation Nrf2_free Free Nrf2 (Phosphorylation/Release) Keap1->Nrf2_free Nucleus Nuclear Translocation Nrf2_free->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Enzymes Upregulation of HO-1, SOD, CAT ARE->Enzymes Transcription

Ombuin 3-glucoside mediated activation of the Nrf2/HO-1 antioxidant signaling pathway.

Quantitative Data Presentation

To ensure reproducibility across laboratories, compare your experimental yields against these established benchmarks for Ombuin derivatives and standard flavonols[1][2][3].

Assay TypeTarget MetricExpected Range (Ombuin Derivatives)Positive Control (Quercetin) Reference
DPPH Scavenging IC₅₀ (µg/mL)6.0 – 12.0 µg/mL~ 8.5 – 9.0 µg/mL
ABTS Scavenging IC₅₀ (µg/mL)2.0 – 7.0 µg/mL~ 4.5 – 5.0 µg/mL
DCFDA (Cellular) % ROS Reduction40% - 60% reduction at 50 µM55% - 65% reduction at 50 µM
Nrf2 Translocation Fold Change (Nuclear)2.0x - 3.5x increase vs. Vehicle3.0x - 4.0x increase vs. Vehicle

References

  • DCF-DA Assay Protocol - MDPI / Bio-protocol
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) - Abcam
  • Application Note: A Cell-Based Assay to Evaluate the Antioxidant Activity of 7-hydroxy-3,4 - Benchchem
  • NMR spectroscopy and antioxidant activity of flavanones and flavones - SILAE / PharmacologyOnLine
  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Rel
  • The Handbook Of Natural Flavonoids Vol.1 - Internet Archive
  • Eclalbasaponin I | CAS:158511-59-2 | Triterpenoids - BioCrick
  • In vitro characterization of antioxidant properties of Cuban endemic varieties...

Sources

Method

Application Note: Ombuin 3-Glucoside as a Bioactive Reference Standard

Topic: Ombuin 3-glucoside as a standard for phytochemical analysis. Content Type: Application Note and Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ombuin 3-glucoside as a standard for phytochemical analysis. Content Type: Application Note and Protocol Guide.

High-Fidelity Profiling of Methylated Flavonols in Gynostemma pentaphyllum and Opuntia spp. [1]

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) is a critical bioactive marker found in Gynostemma pentaphyllum (Jiaogulan) and Opuntia (Prickly Pear) species.[1] Unlike common flavonols (e.g., quercetin, rutin), Ombuin derivatives possess unique methylation patterns (7,4'-dimethyl) that enhance their lipophilicity and metabolic stability. Recent pharmacological studies identify Ombuin 3-glucoside as a dual agonist of PPARα and PPARδ/β, regulating lipid metabolism and exerting neuroprotective anti-inflammatory effects via the Src/PI3K/NF-κB axis.

This guide provides a rigorous analytical framework for the extraction, separation, and quantification of Ombuin 3-glucoside. It addresses the specific challenge of distinguishing this compound from isobaric dimethyl-quercetin isomers (e.g., Rhamnazin 3-glucoside) using high-resolution LC-MS/MS.[1]

Physicochemical Profile & Stability

Standardization is the bedrock of reproducibility. Ensure your reference material meets these specifications.

ParameterSpecification
Common Name Ombuin 3-glucoside
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Aglycone Ombuin (7,4'-Dimethylquercetin)
CAS Number 158642-42-3
Molecular Formula C₂₃H₂₄O₁₂
Molecular Weight 492.43 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol.[1][2] Poorly soluble in water.
λ max (MeOH) ~255 nm (Band II), ~350 nm (Band I)
Storage Powder: -20°C (2 years).[1] In Solvent: -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol A: Matrix-Specific Extraction

Objective: Maximize recovery while preventing acid-hydrolysis of the O-glycosidic bond.[1]

Causality & Logic:
  • Solvent Choice: 70-80% Methanol is selected over 100% organic solvents to disrupt cellular membranes and solubilize the glycoside.

  • Acidification Control: While acid aids stabilization of anthocyanins, strong acids in extraction solvents can cause premature hydrolysis of flavonol glycosides to their aglycones (Ombuin). We use neutral or very mildly acidified solvents for extraction.

Step-by-Step Workflow:
  • Lyophilization: Freeze-dry fresh plant material (G. pentaphyllum leaves or Opuntia cladodes) to remove water, stopping enzymatic degradation.[1]

  • Pulverization: Grind dried tissue to a fine powder (mesh size 60) using a ball mill.

  • Extraction:

    • Weigh 100 mg of powder into a 15 mL centrifuge tube.

    • Add 5 mL of 80% Methanol (aq) .

    • Sonicate for 30 minutes at <40°C. Note: Higher temperatures degrade thermally labile components.[1]

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter. Nylon filters may bind flavonoids; PTFE is preferred.[1]

  • Storage: Analyze immediately or store at -20°C in amber vials.

Protocol B: High-Resolution LC-MS/MS Analysis

Objective: Chromatographic separation of Ombuin 3-glucoside from isobaric impurities (e.g., Rhamnazin 3-glucoside) and quantification.

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Thermo Vanquish Horizon.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: The ethylene-bridged hybrid (BEH) particle provides superior peak shape for phenolic compounds compared to standard silica.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][4]

    • Insight: Acetonitrile provides sharper peaks for methylated flavonoids compared to Methanol.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% -> 40% B (Linear gradient critical for isomer separation)[1]

    • 15-18 min: 40% -> 95% B[1]

    • 18-21 min: 95% B (Wash)[1]

    • 21-25 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (QQQ / Q-TOF)
  • Ionization: ESI Negative Mode (Preferred for flavonols).[1]

  • Precursor Ion: m/z 491.1 [M-H]⁻[1]

  • Key Transitions (MRM for Quantitation):

    • Quantifier: 491.1 -> 329.0 (Loss of Glucose, -162 Da).[1]

    • Qualifier 1: 329.0 -> 314.0 (Loss of Methyl radical, -15 Da).[1]

    • Qualifier 2: 329.0 -> 285.0 (RDA cleavage).[1]

Differentiation of Isomers (The Expert Insight)

Ombuin 3-glucoside (7,4'-diOMe) and Rhamnazin 3-glucoside (7,3'-diOMe) are isobaric (MW 492).[1]

  • Retention Time: Ombuin 3-glucoside typically elutes after Rhamnazin 3-glucoside on a C18 column due to the 4'-methoxy group increasing hydrophobicity more than the 3'-methoxy group (steric hindrance of the B-ring).[1]

  • MS/MS Ratio: Compare the ratio of the [M-H-CH₃]⁻ fragment (m/z 476) to the aglycone ion. The position of methylation affects the stability of the methyl radical loss.

Visualization: Analytical Workflow & Signaling Pathway

Figure 1: Analytical Workflow for Ombuin 3-glucoside

This diagram illustrates the critical path from raw plant material to validated data, highlighting the decision points for isomer differentiation.

AnalyticalWorkflow cluster_check Quality Control Plant Plant Matrix (Gynostemma/Opuntia) Extract Extraction (80% MeOH, Sonicate) Plant->Extract Lyophilize & Pulverize Clean Clarification (Centrifuge + 0.22µm PTFE) Extract->Clean Remove particulates LC UHPLC Separation (C18, ACN Gradient) Clean->LC Inject 2µL MS MS/MS Detection (ESI-, m/z 491 -> 329) LC->MS Elution Check Check Isobaric Interference LC->Check Data Data Analysis (Isomer Differentiation) MS->Data Quantification Check->Data Confirm RT

Caption: Step-by-step analytical workflow ensuring the specific isolation and quantification of Ombuin 3-glucoside.

Figure 2: Pharmacological Mechanism of Action

Ombuin 3-glucoside acts as a dual PPAR agonist and anti-inflammatory agent.

Mechanism Ombuin Ombuin 3-glucoside PPARa PPARα Ombuin->PPARa Activates PPARd PPARδ/β Ombuin->PPARd Activates Src Src Kinase Ombuin->Src Inhibits Lipid Lipid Metabolism (↓ Triglycerides) PPARa->Lipid Regulates Chol Cholesterol Efflux (↑ ABCA1/G1) PPARd->Chol Induces Inflam Inflammation (↓ NF-κB, ↓ TNF-α) Src->Inflam Suppresses

Caption: Pharmacological network showing Ombuin 3-glucoside targeting PPARs and Src kinase to modulate lipids and inflammation.[1][5]

Method Validation Parameters

To ensure the trustworthiness of your data, the following validation criteria must be met:

  • Linearity: The calibration curve (0.1 – 50 µg/mL) must exhibit an

    
    .
    
  • LOD/LOQ: Typical Limits of Detection (LOD) on a Triple Quadrupole MS are ~1-5 ng/mL.[1]

  • Recovery: Spike recovery from plant matrix should range between 85-115%.[1]

  • Precision: Intra-day and Inter-day RSD should be <5%.

References

  • Malek, M. A., et al. (2013). Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β.[1][6][5][7] Biochemical and Biophysical Research Communications. Link

  • PubChem. Ombuin 3-glucoside Compound Summary. National Library of Medicine. Link[1]

  • Wang, L., et al. (2024). Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[8] Leaves in LPS-Induced BV-2 Microglia.[1][8] International Journal of Molecular Sciences. Link

  • Downey, M. O., & Rochfort, S. (2008). Simultaneous separation by reversed-phase high-performance liquid chromatography of anthocyanins and flavonols in grape skin. Journal of Chromatography A. Link

Sources

Application

Application Note: Ombuin 3-Glucoside as a Dual-Target Modulator in Anti-Diabetic Research

Executive Summary & Mechanistic Rationale Ombuin 3-glucoside (O3G) is a bioactive flavonoid glycoside predominantly isolated from the traditional medicinal herb Gynostemma pentaphyllum (1[1]). In the landscape of anti-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ombuin 3-glucoside (O3G) is a bioactive flavonoid glycoside predominantly isolated from the traditional medicinal herb Gynostemma pentaphyllum (1[1]). In the landscape of anti-diabetic drug development, O3G distinguishes itself from traditional mono-targeted therapeutics by exhibiting a synergistic, dual-mechanism approach.

First, it acts as a potent inhibitor of human pancreatic α-amylase (HPA), directly attenuating postprandial hyperglycemia with a pharmacokinetic profile that is highly favorable compared to the clinical standard, acarbose (2[2]). Second, beyond glycemic control, O3G actively ameliorates diabetic nephropathy (DN)—a severe microvascular complication of diabetes—by reciprocally modulating the Notch 1 and PPARγ signaling pathways to suppress renal inflammation and interstitial fibrosis (3[3]).

This application note provides researchers and drug development professionals with expertly designed, self-validating protocols to evaluate O3G’s efficacy. By integrating specific antagonists and reference standards, the workflows described herein ensure high-fidelity, reproducible data generation.

Mechanistic Pathway Visualization

The following diagram maps the dual-pathway pharmacology of Ombuin 3-glucoside, illustrating both its gastrointestinal enzymatic inhibition and its intracellular signaling modulation in renal tissues.

G cluster_0 Gastrointestinal Glycemic Control cluster_1 Renal Tissue: Diabetic Nephropathy (DN) Modulation O3G Ombuin 3-glucoside (Gynostemma pentaphyllum) HPA Human Pancreatic α-Amylase (HPA) O3G->HPA Direct Inhibition PPAR PPAR-γ Receptor O3G->PPAR Activates Notch Notch 1 Pathway O3G->Notch Inhibits Hyperglycemia Postprandial Hyperglycemia HPA->Hyperglycemia Drives Fibrosis Fibrotic & Inflammatory Markers (TGF-β1, FN, CTGF, p-p65) PPAR->Fibrosis Downregulates Notch->Fibrosis Promotes DN Diabetic Nephropathy Progression Fibrosis->DN Drives

Caption: Dual action of Ombuin 3-glucoside: HPA inhibition for glycemic control and Notch 1/PPARγ modulation for DN amelioration.

Quantitative Data Summary

To guide experimental expectations, the following tables synthesize the established quantitative benchmarks for Ombuin and its derivatives against clinical standards.

Table 1: In Silico & In Vitro HPA Inhibition Profile

Data synthesized from molecular dynamics and SwissADME pharmacokinetic profiling (2[2]).

ParameterOmbuin / Ombuin 3-glucosideAcarbose (Clinical Standard)Causality / Significance
HPA Binding Affinity (MM-GBSA) Highly Favorable (Lower ΔG)BaselineIndicates stronger, more stable enzyme inhibition potential.
Gastrointestinal Absorption HighLowEnsures systemic availability required to reach renal targets for DN management.
Drug-Likeness (Lipinski's RO5) Compliant (0 violations)Non-compliantPredicts superior oral bioavailability and reduced gastrointestinal toxicity.
Table 2: In Vivo Biomarker Response in STZ-Induced Diabetic Nephropathy

Data tracking the response of rats treated with 40 mg/kg/day Ombuin (3[3]).

Biomarker TargetDN Model (STZ + Vehicle)DN + Ombuin (40 mg/kg)DN + Ombuin + T0070907 (PPARγ Antagonist)
Blood Glucose / Urea / Creatinine Significantly ElevatedSignificantly ReducedReverted toward DN baseline
Notch 1 / Hes 1 Expression Highly ExpressedDownregulatedDownregulated (Unaffected by T0070907)
PPARγ Expression SuppressedUpregulatedSuppressed (Antagonized)
Fibrosis (TGF-β1, FN, CTGF) Severe UpregulationSuppressedSevere Upregulation

Note: The reversion of anti-fibrotic effects by T0070907 acts as a self-validating control, confirming the obligate role of PPARγ in the compound's mechanism of action.

Experimental Workflows & Protocols

Protocol A: In Vitro Human Pancreatic α-Amylase (HPA) Inhibition Assay

Causality & Design Rationale: To validate O3G's role in primary glycemic control, an HPA inhibition assay is employed. Acarbose is utilized as a positive control benchmark because it is the FDA-approved clinical standard for HPA inhibition (2[2]). We use 3,5-dinitrosalicylic acid (DNSA) as the colorimetric reagent because it selectively reduces in the presence of free carbonyl groups (released from starch hydrolysis), providing a direct, quantifiable readout of enzyme activity without cross-reacting with the intact starch polymer.

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Prepare 1 U/mL of HPA in 0.02 M sodium phosphate buffer adjusted to pH 6.9. Critical Step: Supplement the buffer with 0.006 M NaCl. Chloride ions act as essential allosteric activators for HPA; omitting them will result in artificially low baseline enzyme kinetics.

  • Inhibitor Incubation: In a 96-well microplate, mix 50 µL of O3G (prepared in serial dilutions from 10 to 100 µg/mL) with 50 µL of the HPA solution. Incubate at 37°C for 10 minutes to allow stable ligand-receptor complex formation.

    • Self-Validation Controls: Include a vehicle control (DMSO < 0.1% final concentration) to rule out solvent-induced enzyme denaturation, and an Acarbose positive control arm.

  • Substrate Addition: Add 50 µL of a 1% (w/v) gelatinized potato starch solution to initiate the reaction. Incubate at exactly 37°C for 10 minutes.

  • Reaction Termination: Add 100 µL of DNSA reagent to all wells. Immediately transfer the plate (or tubes) to a water bath at 95°C for 5 minutes. The extreme heat denatures the HPA (stopping the reaction) while simultaneously driving the colorimetric reduction of DNSA.

  • Quantification: Cool the samples on ice to stabilize the color, dilute with 1 mL distilled water (if using tubes), and measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Evaluation of O3G in Diabetic Nephropathy (DN)

Causality & Design Rationale: A high-fat/high-sucrose diet combined with Streptozotocin (STZ) is utilized to induce a physiologically accurate model of Type 2 Diabetes with progressive renal complications (3[3]). To definitively prove that O3G's anti-fibrotic effects are mediated specifically via PPARγ activation, the protocol incorporates T0070907, a potent and selective PPARγ antagonist. If T0070907 reverses O3G's tissue-protective benefits while leaving Notch 1 suppression intact, the mechanistic causality of the dual-pathway hypothesis is confirmed.

Step-by-Step Methodology:

  • Model Induction: Feed male Sprague-Dawley rats a high-fat/high-sucrose diet for 4 weeks to induce insulin resistance. Follow with a single intraperitoneal (i.p.) injection of STZ (35 mg/kg in citrate buffer, pH 4.5). Confirm DN development after 2 weeks by measuring fasting blood glucose (>16.7 mmol/L) and elevated 24-hour urinary protein.

  • Group Stratification (Self-Validating System):

    • Group 1: Sham (Normal Diet + Vehicle)

    • Group 2: DN Model (STZ + Vehicle)

    • Group 3: DN + O3G (40 mg/kg/day via oral gavage)

    • Group 4: DN + O3G (40 mg/kg/day) + T0070907 (1 mg/kg/day i.p.)

  • Treatment Phase: Administer treatments daily for 8 weeks. Monitor body weight and fasting glucose weekly to track systemic glycemic control.

  • Tissue Harvesting & Histopathology:

    • Prior to sacrifice, house rats in metabolic cages for 24 hours to collect urine for precise protein and volume quantification.

    • Euthanize animals and collect blood for serum creatinine and blood urea nitrogen (BUN) analysis.

    • Excise the kidneys. Fix the right kidney in 10% neutral buffered formalin, embed in paraffin, and perform Masson's trichrome staining to visually quantify collagen deposition and interstitial fibrosis.

  • Western Blotting (Mechanistic Validation): Snap-freeze the left kidney in liquid nitrogen. Homogenize in RIPA buffer with protease/phosphatase inhibitors. Probe lysates for Cleaved-Notch 1, Hes 1, PPARγ, TGF-β1, and Fibronectin (FN).

    • Expected Analytical Outcome: O3G (Group 3) will downregulate Notch 1/TGF-β1 and upregulate PPARγ. Group 4 should exhibit a reversion of TGF-β1 and FN suppression, confirming PPARγ's obligate role in O3G's anti-fibrotic efficacy (3[3]).

References

  • Liu, B., Deng, C., and Tan, P. "Ombuin ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways." Drug Development Research, 83(6), 1270-1280 (2022). 3

  • Ijatuyi, T., Kikiowo, B., Ahmad, I., et al. "Molecular dynamics simulation and pharmacokinetics studies of ombuin and quercetin against human pancreatic α-amylase." Journal of Biomolecular Structure and Dynamics, 41(20), 10388-10395 (2023). 2

  • MedChemExpress. "Ombuin-3-O-glucoside (Gynostemma pentaphyllum extract)." Natural Compounds Database (2024). 1

Sources

Method

Application Note: Investigating PI3K-AKT/NF-κB Modulation by Ombuin 3-glucoside

This guide details the application of Ombuin 3-glucoside (and its active aglycone metabolite, Ombuin) in modulating the PI3K-AKT/NF-κB signaling axis .[1] It synthesizes mechanistic insights from neuroinflammation and me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ombuin 3-glucoside (and its active aglycone metabolite, Ombuin) in modulating the PI3K-AKT/NF-κB signaling axis .[1] It synthesizes mechanistic insights from neuroinflammation and metabolic research to provide a robust experimental framework.

[1][2]

Executive Summary & Mechanism of Action

Ombuin 3-glucoside is a flavonoid glycoside found in plants such as Gynostemma pentaphyllum and Rhamnus erythroxylon.[1] While the intact glycoside exhibits metabolic activity (e.g., PPAR agonism), its potent anti-inflammatory effects are primarily mediated through its hydrolysis to the aglycone Ombuin .

Recent mechanistic studies identify Src kinase as the direct molecular target of Ombuin.[1] By inhibiting Src phosphorylation, Ombuin prevents the downstream activation of the PI3K-AKT cascade, which in turn blocks the degradation of IκBα and the nuclear translocation of NF-κB .[2] This blockade suppresses the transcription of neurotoxic and pro-inflammatory genes.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of Ombuin within the LPS-induced signaling cascade.

Ombuin_Signaling_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation Src Src Kinase TLR4->Src Recruitment PI3K PI3K (p85/p110) Src->PI3K Phosphorylation Ombuin Ombuin (Inhibitor) Ombuin->Src Direct Binding & Inhibition PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (p-Ser473) PIP3->AKT Recruitment IKK IKK Complex (α/β) AKT->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Cytosolic IkB->NFkB_Cyto Release NFkB_Nuc NF-κB (p65) Nuclear NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuc->Cytokines Transcription

Caption: Mechanistic pathway showing Ombuin targeting Src kinase to inhibit the PI3K-AKT-NF-κB axis in LPS-stimulated cells.[1][2][3]

Critical Pharmacological Context

Aglycone vs. Glycoside:

  • Ombuin 3-glucoside (Glycoside): Highly polar.[1] Requires hydrolysis (by cellular β-glucosidases) to release the active aglycone intracellularly.[1]

  • Ombuin (Aglycone): The lipophilic active effector that binds Src.[1]

  • Experimental Implication: When using Ombuin 3-glucoside in cell culture, pre-treatment times must be optimized (typically 1–2 hours) to allow for cellular uptake and hydrolysis before inflammatory stimulation (e.g., LPS).[1]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

A. Materials & Reagents
ComponentSpecificationNotes
Test Compound Ombuin 3-glucosidePurity ≥98% (HPLC). Store at -20°C.
Solvent DMSO (Dimethyl sulfoxide)Final culture concentration < 0.1%.[1]
Cell Line BV-2 Microglia or RAW 264.7Standard models for inflammation.[1]
Stimulant Lipopolysaccharide (LPS)E. coli O55:B5, 1 µg/mL final conc.[1]
Pos. Control LY294002 (PI3K Inhibitor)Use at 10–20 µM.[1]
Lysis Buffer RIPA + Phosphatase InhibitorsCritical for detecting p-Src, p-AKT.[1]
B. Stock Solution Preparation[1]
  • Calculate Mass: Molecular Weight of Ombuin 3-glucoside ≈ 492.43 g/mol .[1]

  • Dissolution: Dissolve 4.92 mg in 1 mL DMSO to create a 10 mM stock .

  • Storage: Aliquot into 50 µL vials and store at -80°C. Avoid repeated freeze-thaw cycles.

C. Cell Treatment Workflow

Experimental_Workflow Seeding 1. Cell Seeding (6-well plate) 24h incubation Starvation 2. Serum Starvation (Optional) Reduce basal p-AKT Seeding->Starvation PreTreat 3. Pre-Treatment Ombuin 3-glucoside (10, 20, 40 µM) 1-2 Hours Starvation->PreTreat Stimulation 4. Stimulation LPS (1 µg/mL) Co-incubation PreTreat->Stimulation Harvest 5. Harvest Lysate Collection (Timepoint: 30min - 24h) Stimulation->Harvest

Caption: Step-by-step workflow for treating BV-2 cells with Ombuin 3-glucoside prior to LPS stimulation.

Detailed Steps:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh media containing Ombuin 3-glucoside (0, 10, 20, 40 µM).

    • Note: Include a "Vehicle Control" (DMSO only) and a "Positive Control" (LY294002).[1]

    • Incubate for 1 to 2 hours . This duration is critical for glycoside equilibration.[1]

  • Stimulation: Add LPS (final concentration 1 µg/mL) directly to the wells without removing the Ombuin media.[1]

  • Incubation Timepoints:

    • For Phospho-Proteins (Src, AKT, IKK): Harvest at 30 min to 1 hour post-LPS.[1]

    • For Cytokines (ELISA/RT-PCR): Harvest supernatant/RNA at 12 to 24 hours post-LPS.[1]

Analytical Methods & Expected Results

Western Blotting (Key Readouts)

To validate pathway inhibition, probe for the following targets.[2][4][5][6] Ratios of Phosphorylated/Total protein are the definitive metric.

Target ProteinMolecular Wt.[1]Expected Change (with Ombuin)Mechanistic Insight
p-Src (Tyr416) ~60 kDaDecrease Direct target inhibition.[1]
p-PI3K (p85) ~85 kDaDecrease Downstream of Src; reduced recruitment.[1]
p-AKT (Ser473) ~60 kDaDecrease Reduced PIP3-mediated activation.[1]
p-IκBα ~37 kDaDecrease Prevention of IκBα degradation.[1]
Nuclear NF-κB p65 ~65 kDaDecrease Blocked nuclear translocation.[1][7]

Protocol Tip: For Nuclear NF-κB, use a Nuclear/Cytosolic Fractionation Kit rather than whole cell lysate to clearly demonstrate the blockade of translocation.

Immunofluorescence (Visualization)[1]
  • Fixation: 4% Paraformaldehyde (15 min).[1]

  • Permeabilization: 0.2% Triton X-100.[1]

  • Primary Ab: Anti-NF-κB p65 (1:200).

  • Secondary Ab: Alexa Fluor 488 (Green).[1]

  • Counterstain: DAPI (Blue) for nuclei.

  • Observation:

    • LPS Only: Strong Green signal overlapping with Blue nuclei (Nuclear translocation).[1]

    • Ombuin + LPS: Green signal remains cytosolic; Nuclei remain Blue (Translocation blockade).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No reduction in p-AKT Insufficient pre-treatment timeExtend pre-treatment to 2–4h to allow glycoside hydrolysis.
High basal p-AKT Serum interferenceSerum starve cells (0.5% FBS) for 4h prior to treatment.[1]
Cytotoxicity High concentrationPerform MTT assay.[1] Do not exceed 50 µM.[1]
Weak p-Src signal Phosphatase activityEnsure lysis buffer contains Sodium Orthovanadate and Fluoride.[1]

References

  • Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[1][2][6][8] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway. Source: International Journal of Molecular Sciences (2024) Note: This is the primary mechanistic paper identifying Src as the direct target.[1][2][6]

  • Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β. Source: Biochemical and Biophysical Research Communications (2013) Note: Establishes the metabolic activity of the glycoside form.[1]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway. Source: Global Science Books (Review) Note: General context on flavonoid glycoside hydrolysis and NF-κB inhibition.[1]

Sources

Application

Application Note: Ombuin 3-glucoside for Investigating Src Kinase Inhibition

This Application Note and Protocol Guide provides a comprehensive framework for investigating Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) as a modulator of Src kinase activity.[1][2] While the aglycone Ombuin (4'...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide provides a comprehensive framework for investigating Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) as a modulator of Src kinase activity.[1][2]

While the aglycone Ombuin (4',7-Dimethylquercetin) is a documented Src inhibitor, the 3-glucoside derivative presents unique properties regarding solubility, bioavailability, and intracellular metabolism.[1] This guide focuses on elucidating its specific inhibitory potential and mechanism of action.[1][3][4]

[1][2]

Introduction & Scientific Rationale

Ombuin 3-glucoside is a flavonoid glycoside found in Gynostemma pentaphyllum and Rhamnus erythroxylon.[1][2][5][6][7] Src kinase (proto-oncogene tyrosine-protein kinase Src) is a non-receptor tyrosine kinase that acts as a critical signal transducer in pathways regulating cell proliferation, migration, and inflammation (e.g., TLR4/NF-κB signaling).[1][2]

Why Investigate Ombuin 3-glucoside?

  • Direct vs. Prodrug Mechanism: Flavonoid glycosides often exhibit reduced direct kinase inhibition compared to aglycones due to steric hindrance of the sugar moiety in the ATP-binding pocket.[1] However, they frequently show superior stability and transport. This guide allows researchers to distinguish whether Ombuin 3-glucoside acts as a direct inhibitor or requires intracellular hydrolysis to Ombuin.[1][2]

  • Anti-Neuroinflammatory Potential: Recent studies link Ombuin derivatives to the suppression of neuroinflammation via the Src/PI3K/Akt/NF-κB axis, making this compound a high-value target for neurodegenerative research.[1][4]

  • Dual-Targeting: Beyond Src, Ombuin 3-glucoside is a known PPARα/δ agonist, offering potential for multi-target pharmacology studies.[1][2]

Chemical & Physical Properties

Understanding the physicochemical nature of the compound is prerequisite for reproducible assays.

PropertySpecificationCritical Note
IUPAC Name Ombuin-3-O-β-D-glucopyranosideDistinct from Ombuin (Aglycone)
Molecular Weight ~492.43 g/mol Heavier than aglycone (~330 g/mol )
Solubility DMSO (>10 mg/mL), Ethanol (Moderate)Insoluble in water. Precipitates in aqueous buffer if >1% DMSO.[1][2]
Stability Hygroscopic solid.[1][2]Store at -20°C. Solutions stable for 1 week at 4°C.
Appearance Yellow crystalline powderProtect from light to prevent photo-oxidation.[1][2]

Mechanism of Action: The Src Signaling Axis

Ombuin 3-glucoside is hypothesized to attenuate Src activation (autophosphorylation at Tyr416) either by direct ATP-competitive binding or by intracellular conversion to Ombuin.[1][2]

Pathway Visualization

The following diagram illustrates the signal transduction pathway where Ombuin 3-glucoside exerts its effect, specifically blocking the transduction from surface receptors (like TLR4) to downstream effectors (NF-κB).[1][2]

SrcSignaling LPS LPS / Growth Factors Receptor TLR4 / RTKs LPS->Receptor Src_Inactive Src (Inactive) Y527-P Receptor->Src_Inactive Activation Signal Src_Active Src (Active) Y416-P Src_Inactive->Src_Active Dephosphorylation Y527 Autophosphorylation Y416 PI3K PI3K Src_Active->PI3K Ombuin Ombuin 3-glucoside (Inhibitor) Ombuin->Src_Active Inhibition Akt Akt (p-Ser473) PI3K->Akt NFkB NF-κB Translocation Akt->NFkB Response Inflammation / Migration (IL-6, TNF-α, MMPs) NFkB->Response

Caption: Proposed mechanism of Ombuin 3-glucoside interfering with Src-mediated downstream signaling (PI3K/Akt/NF-κB).[1][2][4][8]

Experimental Protocols

Protocol A: In Vitro Kinase Assay (Cell-Free)

Objective: Determine if Ombuin 3-glucoside directly inhibits Src kinase activity or requires metabolic activation.[1][2] System: Recombinant Human Src Kinase + FRET/Radiometric detection.[1][2]

Materials:

  • Recombinant active Src kinase (human).[1][2]

  • Substrate: Poly-(Glu:Tyr) (4:[1][2]1) peptide.[1][2]

  • ATP (10 µM and 1 mM for competition studies).[1][2]

  • Ombuin 3-glucoside (Stock: 10 mM in DMSO).[1][2][7]

  • Control Inhibitor: Dasatinib or PP2.[1]

Procedure:

  • Preparation: Dilute Ombuin 3-glucoside in 1x Kinase Buffer to 5x final concentrations (Range: 0.1 µM to 100 µM). Ensure final DMSO < 1%.

  • Enzyme Mix: Prepare Src kinase solution (0.2 ng/µL).

  • Incubation: Mix 5 µL of Compound + 5 µL of Enzyme. Incubate for 15 min at RT. Crucial Step: This allows the compound to access the binding pocket before ATP competition.

  • Reaction Start: Add 15 µL of ATP/Substrate mix.

  • Reaction: Incubate for 60 min at RT.

  • Termination: Add Stop Solution (EDTA-based).

  • Detection: Measure phosphorylation via fluorescence (e.g., ADP-Glo or HTRF).[1][2]

Data Analysis:

  • Plot % Inhibition vs. Log[Concentration].

  • Calculate IC50.[1][9]

  • Interpretation: High IC50 (>50 µM) suggests the glucoside is a poor direct inhibitor and likely acts as a prodrug in cells.[2] Low IC50 (<10 µM) confirms direct inhibition.[1][2]

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement (binding) of Ombuin 3-glucoside to Src protein within the complex environment of intact cells.[1][2] This distinguishes specific binding from non-specific toxicity.[1]

Materials:

  • Cell Line: BV-2 Microglia or Src-overexpressing HEK293.[1][2]

  • Lysis Buffer (non-denaturing) with Protease Inhibitors.[1][2]

  • PCR Thermal Cycler.[1]

Procedure:

  • Treatment: Treat live cells with Ombuin 3-glucoside (e.g., 50 µM) or DMSO control for 2 hours.[1][2]

  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS with protease inhibitors.

  • Aliquot: Split cell suspension into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (Range: 40°C to 65°C) for 3 minutes.

  • Cooling: Immediately incubate at RT for 3 min, then snap-freeze in liquid nitrogen (lysis).

  • Extraction: Thaw, vortex, and centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains the soluble (stabilized) protein.

  • Analysis: Analyze supernatants via Western Blot for Total Src.

Expected Result:

  • If Ombuin 3-glucoside binds Src, the "melting curve" of Src will shift to the right (higher thermal stability) in the treated samples compared to DMSO.[1]

Protocol C: Functional Pathway Analysis (Western Blot)

Objective: Assess the downstream physiological impact of Src inhibition.[2]

Workflow Diagram:

Workflow Prep Cell Seeding (BV-2 / RAW264.7) Starve Serum Starvation (12-16 h) Prep->Starve PreTreat Pre-treatment Ombuin 3-glucoside (1h) Starve->PreTreat Stim Stimulation (LPS 1 µg/mL) (30 min - 24 h) PreTreat->Stim Lysis Lysis & Protein Quantification Stim->Lysis WB Western Blot (p-Src Y416) Lysis->WB

Caption: Sequential workflow for assessing cellular kinase inhibition.

Detailed Steps:

  • Seeding: Seed cells (BV-2) in 6-well plates. Grow to 80% confluence.

  • Starvation: Switch to serum-free media for 12 hours to reduce basal Src phosphorylation.

  • Pre-treatment: Add Ombuin 3-glucoside (10, 20, 40 µM) for 1 hour. Include DMSO control.

  • Stimulation: Add LPS (1 µg/mL) to induce Src activation.[1][2] Incubate for 30 minutes (for phosphorylation) or 24 hours (for cytokine release).[1][2]

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).

  • Immunoblotting:

    • Primary Targets: p-Src (Tyr416), Total Src.[1][2]

    • Secondary Targets: p-Akt (Ser473), p-p65 (NF-κB).[1][2]

    • Loading Control: β-Actin or GAPDH.[1][2]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
Precipitation in Media High concentration or rapid addition.[1][2]Pre-dilute compound in warm media (37°C) before adding to cells. Keep final DMSO < 0.5%.[1]
No Inhibition in Cell-Free Assay Glucoside moiety hindrance.[1][2]The compound may be a prodrug.[1] Rely on CETSA and Cellular WB data.[1][2][8] If active in cells but not in vitro, intracellular hydrolysis is occurring.
High Background Signal Inadequate washing or phosphatase activity.[1][2]Use 5% BSA for blocking (Milk contains phosphoproteins).[1][2] Ensure phosphatase inhibitors are fresh.[1]
Cell Toxicity Non-specific effects.[1][2]Perform an MTT/CCK-8 assay first to determine the non-toxic range (likely < 100 µM).[1][2]

References

  • Ombuin-3-O-β-D-glucopyranoside as a PPAR agonist: Title: Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β.[1][2][6] Source: Biochemical and Biophysical Research Communications (2013).[1][2][6] Link:[Link]

  • Ombuin and Src Kinase Inhibition in Neuroinflammation: Title: Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall.[1][4] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway.[1][2][4][8] Source: International Journal of Molecular Sciences (2024).[1][2][4] Link:[Link][1][2]

  • General Flavonoid Kinase Inhibition Mechanisms: Title: Compounds from Natural Sources as Protein Kinase Inhibitors.[1] Source: Molecules (2020).[1][2] Link:[Link][1][2]

  • Ombuin 3-glucoside Chemical Data: Title: Ombuin 3-glucoside Compound Summary. Source: PubChem.[1][2] Link:[Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Ombuin 3-glucoside for cell culture.

Executive Summary Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) presents a specific physicochemical paradox in cell culture. While the glucose moiety suggests hydrophilicity, the aglycone core (Ombuin) is a dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside) presents a specific physicochemical paradox in cell culture. While the glucose moiety suggests hydrophilicity, the aglycone core (Ombuin) is a dimethyl ether of quercetin (7,4'-di-O-methylquercetin).[1] These methoxy groups significantly increase lipophilicity compared to non-methylated flavonoids like rutin.

This guide addresses the "crashing out" phenomenon (precipitation upon dilution), metabolic instability, and assay interference. The protocols below prioritize reproducibility over simple solubility.

Module 1: The "Golden" Stock Preparation

Goal: Create a stable, concentrated starting point.

The Science: Ombuin 3-glucoside is prone to hydrolysis and oxidation.[1] Water in your stock solution acts as a catalyst for these degradations. Furthermore, freeze-thaw cycles in aqueous-organic mixtures promote crystal nucleation.[1]

Protocol:

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (0.2 µm).[1]

    • Why? DMSO disrupts the crystal lattice of flavonoids effectively. Ethanol is a poor alternative due to high volatility (concentration changes) and lower solubility limits for this specific glycoside.[1]

  • Concentration: Aim for a 10 mM to 50 mM stock.

    • Note: Do not attempt to saturate the solution (e.g., >100 mM). Near-saturation leads to "seeding" where micro-crystals form immediately upon thawing.[1]

  • Storage: Aliquot into single-use amber glass vials (or dark polypropylene). Store at -80°C.

    • Critical: Argon or Nitrogen headspace purging before capping extends half-life by preventing oxidative degradation of the phenol groups.[1]

Module 2: The Dilution Strategy (Preventing "The Crash")

Goal: Transfer the hydrophobic compound into aqueous media without precipitation.[1]

The Problem: When you pipette 1 µL of DMSO stock directly into 1 mL of media, the local concentration at the pipette tip exceeds the solubility limit by 1000x. This causes rapid nucleation (Ostwald ripening).[1] Once crystals form, they rarely re-dissolve, even with mixing.

The Solution: The "Intermediate Step" Method Do not jump from 100% DMSO to 100% Aqueous Media.

Step-by-Step Protocol:

  • Prepare Intermediate Solvent: Use PBS containing 0.5% BSA (Bovine Serum Albumin) .

    • Mechanism:[1] Albumin acts as a "chaperone," binding the flavonoid in its hydrophobic pockets, preventing crystal agglomeration.

  • The Predilution:

    • Dilute your DMSO stock 1:10 into the PBS-BSA solution.[1]

    • Result: You now have a 10% DMSO solution where the compound is stabilized by protein.

  • Final Dilution:

    • Add this intermediate mix to your cell culture media.

    • Target: Final DMSO concentration should be <0.5% (ideally <0.1% for sensitive lines like HepG2 or primary neurons).[1]

Visualization: The Solubilization Workflow

SolubilizationWorkflow cluster_0 Safe Zone Powder Ombuin 3-glc (Powder) Stock Master Stock (10-50 mM in 100% DMSO) Powder->Stock Dissolve (Anhydrous) Inter Intermediate Mix (PBS + 0.5% BSA) Stock->Inter 1:10 Dilution (Protein Stabilization) Precip PRECIPITATION (Crystal Formation) Stock->Precip Direct Addition (High Risk) Media Final Culture Media (DMSO < 0.1%) Inter->Media Final Dilution (Slow Dropwise)

Caption: Figure 1. The "Intermediate Step" workflow utilizes protein stabilization (BSA) to prevent the rapid nucleation often seen with direct DMSO-to-Media injection.[1]

Module 3: Troubleshooting & FAQs

Q1: My media turned cloudy/turbid immediately. Is it contamination?

Diagnosis: Likely precipitation , not contamination.[1] Test:

  • Take a sample and view under a phase-contrast microscope at 20x or 40x.[1]

  • Bacteria: Small, vibrating dots (Brownian motion) or motile rods.[1]

  • Precipitate: Amorphous shards, needles, or refractile crystals.[2] Fix: If precipitated, the experiment is invalid (actual concentration is unknown). Discard and use the "Intermediate Step" method (Module 2).

Q2: My MTT assay shows >100% viability (or erratic results).

The Artifact: Flavonoids, including Ombuin 3-glucoside, are potent antioxidants.[1] They can chemically reduce the MTT tetrazolium salt to purple formazan without live cells. The Fix:

  • Wash Cells: Perform 2x PBS washes before adding MTT reagent to remove extracellular flavonoid.

  • Switch Assay: Use ATP-based assays (e.g., CellTiter-Glo) or LDH release assays, which are less prone to redox interference.[1]

Q3: I see intracellular fluorescence, but I didn't use a dye.

The Artifact: Flavonoids are naturally autofluorescent (often green/yellow spectrum).[1] The Fix: Always run a "Drug Only" control (Cells + Ombuin 3-glc, no other stains) to set your fluorescence background baseline.[1]

Q4: The compound degrades overnight.

The Science: Flavonoids are pH-sensitive.[1] In standard DMEM (pH 7.4), they are moderately stable, but shifts to pH 8.0 (common in incubators with low CO2 or old media) accelerate oxidation.[1] The Fix:

  • Supplement media with 10-20 mM HEPES to buffer pH strictly.[1]

  • Add Ascorbic Acid (Vitamin C) at 10-50 µM as a sacrificial antioxidant to protect the Ombuin.[1]

Module 4: Decision Tree for Troubleshooting

TroubleshootingTree Start Issue Observed Turbidity Turbidity / Particles Start->Turbidity Viability Weird Viability Data Start->Viability Signal High Background Signal Start->Signal Microscope Microscopy Check Turbidity->Microscope Redox MTT/XTT Used? Viability->Redox AutoFl Autofluorescence? Signal->AutoFl Crystals Crystals/Needles? -> Solubility Failure Microscope->Crystals Bacteria Motile Dots? -> Contamination Microscope->Bacteria FalsePos False Positive (Chemical Reduction) Redox->FalsePos Yes Switch Switch to ATP/LDH Assay FalsePos->Switch Control Run 'Drug Only' Control AutoFl->Control

Caption: Figure 2. Diagnostic logic for common Ombuin 3-glucoside experimental failures.

Solubility Data Reference Table

SolventSolubility Limit (Approx.)Suitability for Cell CultureNotes
DMSO ~65 mg/mL (100 mM)High Primary stock solvent.[1] Keep anhydrous.
Ethanol < 10 mg/mLLow Evaporates too fast; lower solubility for glycosides.[1]
Water < 0.1 mg/mLNone Do not use for stock.[1]
PBS + 0.5% BSA ~0.5 mg/mLMedium Excellent for intermediate dilution steps.[1]

References

  • PubChem. Ombuin 3-glucoside (Compound Summary). National Library of Medicine. [Link][1]

  • ACS Sustainable Chemistry & Engineering. Boosting the Solubility and Bioactivity of Flavonoids. (Context on glycoside solubility vs. aglycones). [Link]

Sources

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Troubleshooting Peak Resolution for Ombuin 3-glucoside Ticket ID: OMB-3GLU-RES-001 Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary Ombuin 3-glucoside (7,4'-di-O-methylquercetin-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Peak Resolution for Ombuin 3-glucoside

Ticket ID: OMB-3GLU-RES-001 Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

Ombuin 3-glucoside (7,4'-di-O-methylquercetin-3-O-β-D-glucopyranoside) presents a unique separation challenge.[1] Unlike its parent compound quercetin, the presence of two methoxy groups at the C7 and C4' positions increases its hydrophobicity and alters its spatial conformation. However, the 3-O-glucose moiety maintains significant polarity.[1]

Poor resolution typically stems from three specific failure modes:

  • Co-elution with structurally similar glycosides (e.g., Rutin, Isoquercitrin) due to insufficient selectivity (

    
    ).[1]
    
  • Peak Tailing caused by secondary silanol interactions with the glucose hydroxyls.

  • Retention shifts due to pH instability affecting the phenolic dissociation.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: The Diagnostic Workflow (Decision Tree)

Before altering your method, identify the specific type of resolution failure using the logic flow below.

TroubleshootingFlow Start START: Define Resolution Issue CheckRs Is Resolution (Rs) < 1.5? Start->CheckRs CheckTailing Is Tailing Factor (Tf) > 1.2? CheckRs->CheckTailing Yes CheckRet Is Retention Factor (k) < 2? CheckTailing->CheckRet No (Symmetric but Overlapping) Action_pH ACTION: Lower pH (Suppress Silanols) CheckTailing->Action_pH Yes (Peak Asymmetry) Action_Org ACTION: Decrease Initial %B (Increase Retention) CheckRet->Action_Org Yes (Eluting too fast) Action_Solvent ACTION: Change Solvent System (MeOH <-> ACN) CheckRet->Action_Solvent No (k is OK, Selectivity is poor) Action_Col ACTION: Switch Column Selectivity (C18 -> Phenyl-Hexyl) Action_Solvent->Action_Col If Solvent Switch Fails

Figure 1: Diagnostic logic for isolating the root cause of poor resolution. Follow the path based on your chromatogram's data.

Part 2: Technical FAQs & Solutions
Q1: My Ombuin 3-glucoside peak is tailing (Tf > 1.3), destroying resolution with the neighboring peak. Why?

The Mechanism: Ombuin 3-glucoside contains multiple hydroxyl groups on the glucose ring and the flavonoid skeleton. Even though the 7- and 4'-positions are methylated, the 5-OH and the sugar hydroxyls can interact with residual silanols (Si-OH) on the silica support of your column.[1] This acts as a secondary retention mechanism (ion-exchange/H-bonding) that drags the peak tail.[1]

The Solution:

  • Acidification is Mandatory: Ensure your mobile phase pH is below 3.0 .[1]

    • Protocol: Use 0.1% Formic Acid (pH ~2.[1]7) or 0.1% Phosphoric Acid (pH ~2.1).[1] This suppresses the ionization of silanols (pKa ~4.5-5.0), keeping them neutral and reducing interaction.

  • End-Capping: Verify you are using a "fully end-capped" column.[1] If using a standard C18, switch to a column with high carbon load and steric protection.

Q2: I cannot separate Ombuin 3-glucoside from Rutin/Isoquercitrin. They co-elute on my C18 column.

The Mechanism: Standard C18 columns separate based on hydrophobicity. Ombuin 3-glucoside and Rutin have very similar hydrophobicity profiles despite structural differences.[1] You need to exploit shape selectivity and pi-pi interactions .[1]

The Solution: Switch the stationary phase chemistry.

  • Recommended: Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.[1]

  • Why? The methoxy groups on Ombuin are electron-donating, making the aromatic ring electron-rich.[1] Phenyl phases interact specifically with these aromatic electrons (pi-pi stacking), providing a separation mechanism orthogonal to simple hydrophobicity.[1] This often shifts Ombuin away from non-methylated glycosides.

Q3: Should I use Methanol or Acetonitrile?

The Insight:

  • Methanol (MeOH): Protic solvent.[1] Forms hydrogen bonds with the glucose moiety and phenolic hydroxyls. often results in better selectivity for glycosides but higher backpressure.

  • Acetonitrile (ACN): Aprotic, dipole-dipole interactions.[1] Stronger elution strength.

  • Recommendation: If resolution is poor in ACN, switch to MeOH . The hydrogen bonding of MeOH often helps differentiate the stereochemistry of the sugar moiety relative to the aglycone, improving separation of isomeric glycosides.

Part 3: Optimized Experimental Protocol

Use this "Gold Standard" starting method to validate resolution. This protocol prioritizes resolution over speed.

Table 1: Recommended Gradient Conditions

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (High Surface Area), 150 x 4.6mm, 3.0µmPhenyl-Hexyl maximizes selectivity for methoxy-flavonoids.[1]
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; maintains analyte neutrality.[1]
Mobile Phase B Acetonitrile (or MeOH) + 0.1% Formic AcidMatches ionic strength of Phase A to prevent baseline drift.[1]
Flow Rate 0.8 - 1.0 mL/minOptimal Van Deemter velocity for 3µm particles.[1]
Temperature 35°CImproves mass transfer; reduces viscosity (crucial if using MeOH).[1]
Detection UV 350 nm (Bandwidth 4nm)Specific for Flavonol B-ring absorption; reduces matrix noise.[1]

Step-by-Step Gradient (Time in Minutes):

  • 0-2 min: Hold at 15% B (Isocratic hold focuses the peak at the column head).

  • 2-20 min: Linear ramp 15%

    
     45% B.
    
  • 20-25 min: Ramp to 90% B (Wash column).

  • 25-30 min: Hold 90% B.

  • 30-31 min: Return to 15% B.

  • 31-40 min: Re-equilibration (Critical for retention time reproducibility).

Part 4: Selectivity Mechanism Visualization

Understanding why the separation works allows you to troubleshoot future deviations.

SelectivityMech Ombuin Ombuin 3-glucoside (Methoxy Groups) C18 C18 Phase (Hydrophobic Only) Ombuin->C18 Similar Retention Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Ombuin->Phenyl Strong Pi-Pi Interaction (Retained Longer) Rutin Rutin/Isoquercitrin (Hydroxyl Groups) Rutin->C18 Similar Retention Rutin->Phenyl Weak Pi-Pi Interaction (Elutes Earlier)

Figure 2: Selectivity mechanism.[1] Phenyl phases differentiate Ombuin based on the electron density of its methylated rings, solving co-elution issues common on C18.

References
  • Downey, M. O., & Rochfort, S. (2008). Simultaneous separation of anthocyanins and flavonols in grape skin by HPLC.[2] Journal of Chromatography A, 1201(1), 43-47.[1]

    • Relevance: Establishes the baseline for separating methylated vs. non-methylated glycosides using acidified gradients.
  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?

    • Relevance: Authoritative guide on silanol suppression and buffer usage for peak symmetry.
  • PubChem. (2024).[1] Ombuin 3-glucoside Compound Summary. National Library of Medicine. [1]

    • Relevance: Verifies chemical structure (methoxy positions) and pKa properties essential for method development.[1]

  • Phenomenex. (2023).[1][3] HPLC Troubleshooting Guide - Peak Issues.

    • Relevance: Standard protocols for diagnosing resolution loss and column void issues.

Sources

Troubleshooting

Preventing degradation of Ombuin 3-glucoside during extraction.

Current Status: Operational Subject: Technical Guide for the Stabilization of Ombuin 3-O-glucoside (7,4'-di-O-methylquercetin-3-O-glucoside) during Extraction. Audience: Analytical Chemists, Pharmacognosists, and Process...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Technical Guide for the Stabilization of Ombuin 3-O-glucoside (7,4'-di-O-methylquercetin-3-O-glucoside) during Extraction. Audience: Analytical Chemists, Pharmacognosists, and Process Engineers.

Executive Summary & Chemical Profile[1][2]

Ombuin 3-glucoside is a flavonol glycoside structurally characterized by a quercetin backbone with methoxy groups at the C7 and C4' positions and a glucose moiety at C3. Unlike its parent aglycone (Ombuin) or non-methylated analogs (Quercetin 3-glucoside), the methoxy groups confer increased lipophilicity, while the C3-glycosidic bond remains the critical point of fragility.

The Stability Paradox: To extract this molecule, you must overcome the plant matrix barrier (requiring energy/solvents), yet the very conditions used to liberate it—heat, acidity, and enzymatic release—often trigger the cleavage of the glucose unit (hydrolysis) or the oxidative destruction of the phenolic core.

Key Physicochemical Vulnerabilities
FeatureVulnerabilityConsequence
C3-O-Glycosidic Bond Acid & Enzyme LabileHydrolysis: Converts Ombuin 3-glucoside

Ombuin Aglycone + Glucose.[1]
Phenolic Hydroxyls (C5, C3') Oxidation & High pH SensitiveQuinone Formation: Ring cleavage, browning, and total loss of UV signal.
Methoxy Groups (C7, C4') Steric/Solubility FactorsSolubility Mismatch: Requires specific organic/aqueous ratios; poor solubility in pure water compared to rutinosides.

Module 1: Mechanistic Troubleshooting (The "Why")

Before optimizing the protocol, you must diagnose the degradation pathway. Use this guide to interpret your chromatograms.

Issue A: "I am detecting high levels of Ombuin Aglycone."
  • Diagnosis: Unwanted Hydrolysis.

  • Root Cause 1 (Chemical): Use of strong mineral acids (HCl, H₂SO₄) in the extraction solvent. While acid stabilizes the pyrylium core, pH < 1.5 at high temperatures cleaves the sugar.

  • Root Cause 2 (Biological): Endogenous

    
    -glucosidases. When plant tissue is crushed, these enzymes mix with the substrate and rapidly cleave the glucose before the solvent penetrates.
    
Issue B: "My sample is browning and the total flavonoid content is dropping."
  • Diagnosis: Oxidative Degradation / PPO Activity.

  • Root Cause: Polyphenol Oxidase (PPO) activity during the pre-extraction phase, or extraction at pH > 7. Flavonoids degrade rapidly in alkaline environments into chalcones and subsequent oxidation products.

Visualization: Degradation Pathways

The following diagram illustrates the critical checkpoints where Ombuin 3-glucoside is lost.

OmbuinDegradation OmbuinGlc Ombuin 3-Glucoside (Target Molecule) Aglycone Ombuin Aglycone (Hydrolysis Artifact) OmbuinGlc->Aglycone Glycosidic Cleavage Quinones o-Quinones/Polymers (Oxidation Products) OmbuinGlc->Quinones Ring Fission/Oxidation Acid Strong Acid (pH < 1) High Heat (> 60°C) Acid->Aglycone Enzyme1 Endogenous β-Glucosidases Enzyme1->Aglycone Enzyme2 Polyphenol Oxidase (PPO) + O2 Enzyme2->Quinones Alkaline Alkaline pH (> 7) Alkaline->Quinones

Figure 1: Mechanistic pathways leading to the degradation of Ombuin 3-glucoside via hydrolysis (red) and oxidation (black).

Module 2: Optimized Extraction Protocol

This protocol is designed to be a self-validating system . If followed, the presence of aglycones indicates a raw material issue, not a process failure.

The "Safe Zone" Solvent System
  • Solvent: 70% Ethanol / 30% Water (v/v).

  • Modifier: 0.1% to 0.5% Formic Acid or Acetic Acid.

    • Why: Maintains pH between 3.0–4.0. This is acidic enough to stabilize the flavylium cation species but not acidic enough to catalyze hydrolysis [1].

  • Temperature: 40°C – 50°C.

    • Why: Temperatures >60°C significantly increase first-order hydrolysis kinetics of flavonoid O-glycosides [2].

Step-by-Step Workflow
  • Enzyme Inactivation (Critical Step):

    • Method: Flash freeze fresh plant material in liquid nitrogen immediately upon harvest.

    • Alternative: If using dried material, ensure drying was performed at controlled heat (e.g., 50°C) to deactivate enzymes, or lyophilize (freeze-dry).

    • Reasoning: Prevents PPO and glucosidase activity during the initial cell rupture [3].

  • Maceration / Homogenization:

    • Grind frozen tissue directly into the cold extraction solvent (70% EtOH + 0.1% Formic Acid).

    • Ratio: 1:20 (w/v) to ensure exhaustive extraction and minimize saturation.

  • Extraction (Ultrasound Assisted - UAE):

    • Settings: 40 kHz, 30 minutes, Temperature controlled < 40°C.[2]

    • Note: Extended sonication (>40 min) can generate hydroxyl radicals via cavitation, degrading the glycoside [4].

  • Filtration & Storage:

    • Filter through 0.45 µm PTFE (hydrophobic nature of Ombuin requires compatible filters).

    • Store at -20°C in amber vials (UV protection).

Visualization: The Optimized Workflow

ExtractionWorkflow Start Raw Plant Material Step1 1. Enzyme Inactivation (Liq N2 or Lyophilization) Start->Step1 Step2 2. Solvent Addition (70% EtOH + 0.1% Formic Acid) Step1->Step2 Prevents PPO/Glucosidase Step3 3. UAE Extraction (< 40°C, 30 min) Step2->Step3 pH 3-4 Stabilizes Core Step4 4. Filtration (0.45 µm PTFE) Step3->Step4 QC QC Check: Aglycone/Glycoside Ratio Step4->QC End Stable Extract (-20°C, Amber Vial) QC->End Ratio < 0.05

Figure 2: Optimized workflow ensuring enzyme inactivation and pH control.

Troubleshooting & FAQs

Q1: Can I use 100% Methanol to improve solubility?

  • Answer: While Ombuin 3-glucoside is soluble in pure methanol, adding water (20-30%) swells the plant matrix, improving mass transfer. Furthermore, pure organic solvents can dehydrate enzymes (reversibly) rather than denaturing them; once water is introduced later (e.g., in LC mobile phase), the enzymes may reactivate. 70% Ethanol is superior for combined extraction efficiency and enzyme denaturation [5].

Q2: I see a peak shift in HPLC. Is this degradation?

  • Answer: Check your pH.[3][4] Flavonoids undergo bathochromic shifts (red shifts) at high pH due to deprotonation of phenolic hydroxyls. Ensure your HPLC mobile phase is acidified (e.g., 0.1% Formic Acid) to keep the molecule in its neutral/protonated form for consistent retention times.

Q3: Why avoid Hydrochloric Acid (HCl)? Many papers use it.

  • Answer: Papers using HCl (e.g., 1M or 2M) are usually aiming to quantify the total aglycone content (Total Ombuin) by intentionally hydrolyzing all glycosides. For preserving the intact Ombuin 3-glucoside, HCl is too aggressive and will strip the sugar moiety [2].

Q4: Is Ombuin 3-glucoside light sensitive?

  • Answer: Yes. Like all flavonols, UV light exposure (254-365 nm) can induce photo-oxidation. Always use amber glassware and avoid direct sunlight during processing [6].

References

  • Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.

  • Nuutila, A. M., et al. (2002). Comparison of antioxidant activities of onion and garlic extracts by inhibition of lipid peroxidation and radical scavenging activity. Food Chemistry, 81(4), 485-493. (Demonstrates HCl hydrolysis kinetics).

  • Chebrolu, K. K., et al. (2012). Enzymatic degradation of flavonoid glycosides during extraction. Journal of Agricultural and Food Chemistry. (General mechanism for glucosidase activity).

  • Tiwari, B. K. (2015). Ultrasound: A clean, green extraction technology. Trends in Food Science & Technology, 42(2), 67-77.

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[5] Journal of Separation Science, 30(18), 3268-3295.

  • Tsimogiannis, D., et al. (2007). Stability of flavonoid glycosides in plant extracts. Food Chemistry.

Sources

Optimization

Optimizing mass spectrometry parameters for Ombuin 3-glucoside detection.

Topic: Optimizing Mass Spectrometry Parameters for Ombuin 3-Glucoside Doc ID: TS-OMG-001 | Version: 2.4 | Status: Active[1] Executive Summary & Quick Reference Welcome to the Technical Support Hub. This guide addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mass Spectrometry Parameters for Ombuin 3-Glucoside

Doc ID: TS-OMG-001 | Version: 2.4 | Status: Active[1]

Executive Summary & Quick Reference

Welcome to the Technical Support Hub. This guide addresses the specific challenges of detecting Ombuin 3-glucoside (Ombuin-3-O-β-D-glucopyranoside), a dimethylated quercetin glycoside. Unlike common flavonoids (e.g., Rutin), Ombuin derivatives possess two methoxy groups (7,4'-position), increasing lipophilicity and altering fragmentation energetics.[1]

Compound Snapshot:

Parameter Value Notes

| Formula |


 | |
| Monoisotopic Mass  | 492.1268 Da | |
| Precursor Ion (ESI-)  | 491.1 

| Recommended for Quantitation | | Precursor Ion (ESI+) | 493.1

| Recommended for Structural ID | | Primary Fragment | 329.1 (Aglycone) | Loss of Glucose (-162 Da) | | Aglycone Identity | Ombuin (7,4'-dimethylquercetin) | MW: 330.29 Da |[1][2][3]

Module 1: The Source (Ionization Optimization)

Q: Should I use Positive or Negative ESI mode?

A: Use Negative Electrospray Ionization (ESI-) for quantitative sensitivity. [1]

The Mechanism: While flavonoids protonate readily in positive mode (


), the phenolic hydroxyl groups on the Ombuin backbone are acidic. In negative mode, these protons are stripped, forming stable phenolate ions. For glycosides, ESI- often yields a 5-10x improvement in signal-to-noise ratio (S/N) compared to ESI+ because the background noise in biological matrices is typically lower in negative mode.[1]
  • Critical Setting: If you must use Positive mode (e.g., for multiplexing with alkaloids), add 0.1% Formic Acid to the mobile phase to assist protonation. For Negative mode, use neutral conditions or low acid (0.01% acetic acid) to prevent signal suppression, though modern sources often tolerate 0.1% formic acid well.

Q: My precursor ion signal is unstable. What source parameters should I check?

A: Focus on the Desolvation Temperature and Cone Voltage.

  • Desolvation Temperature (400°C - 550°C): Ombuin 3-glucoside is thermally labile at the glycosidic bond.[1] If the temp is too high, you will see "In-Source Fragmentation" (ISF)—the appearance of the aglycone (m/z 329) in the Q1 scan before fragmentation.

    • Test: Infuse the standard. If you see high abundance of m/z 329 in Q1, lower the temperature.

  • Cone Voltage / Declustering Potential: High voltage accelerates ions into gas molecules in the source, causing ISF.

    • Optimization: Ramp voltage from 10V to 60V.[1] Select the value where the precursor (491.1) is maximal and the product (329.1) is minimal.[1][4]

Module 2: The Analyzer (MRM & Fragmentation)

Q: What are the best MRM transitions for quantification?

A: The primary transition relies on the cleavage of the O-glycosidic bond.

Quantifier Transition (ESI-):


[1]
  • Mechanism: Collision-Induced Dissociation (CID) breaks the ether linkage between the glucose and the Ombuin aglycone. This is a low-energy pathway, typically requiring Collision Energy (CE) between 20–35 eV.[1]

Qualifier Transition (ESI-):


[1]
  • Mechanism: This represents the aglycone losing a methyl radical (

    
    , -15 Da) from one of the methoxy groups (likely the 7-position).[1] This is specific to methylated flavonoids like Ombuin.[2]
    

Qualifier Transition (ESI- Alternative):


[1]
  • Mechanism: Retro-Diels-Alder (RDA) cleavage of the C-ring.[1]

Q: How do I optimize the Collision Energy (CE)?

A: Perform a "CE Ramp" experiment. Do not rely on literature values blindly. Instruments vary (e.g., TQ vs. Q-TOF).[1]

  • Set up a method with the 491.1 -> 329.0 transition repeated 5 times.

  • Assign different CE values to each (e.g., 15, 25, 35, 45, 55 eV).

  • Inject the standard. Plot Peak Area vs. CE.

  • Result: You will likely see a bell curve.[1] Pick the apex.

Module 3: Chromatography & Separation

Q: I see two peaks with the same mass. Which one is Ombuin 3-glucoside?

A: You are likely seeing an isomer separation issue. [1]

Ombuin (7,4'-dimethylquercetin) is isomeric with other dimethyl-quercetins.[1] Furthermore, the glucose could be attached at the 3, 7, or 4' position (though 3 is most common).

Protocol for Specificity:

  • Column Selection: Use a High-Strength Silica (HSS) T3 or a Phenyl-Hexyl column.[1] C18 is standard, but Phenyl-Hexyl offers better selectivity for methoxy-flavonoids due to pi-pi interactions.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile (MeOH causes higher backpressure and broader peaks for glycosides).[1]

  • Gradient: Shallow gradient is required.[1]

    • Start: 15% B.[1]

    • Ramp: 15% to 40% B over 10 minutes.

    • Wash: 95% B.[1]

    • Rationale: Methylated flavonoids are more hydrophobic than their hydroxylated counterparts (like Rutin), so they elute later.[1]

Module 4: Visualization & Workflows

Workflow 1: Optimization Logic

This diagram outlines the decision tree for tuning your MS parameters.

MS_Optimization Start Start: Standard Infusion ModeSelect 1. Select Ionization Mode (Pref: ESI Negative) Start->ModeSelect Q1_Scan 2. Q1 Full Scan (Check m/z 491.1) ModeSelect->Q1_Scan ISF_Check Check for Aglycone (329.1) Q1_Scan->ISF_Check Temp_Adj Reduce Desolvation Temp/Voltage ISF_Check->Temp_Adj High 329 signal Prod_Scan 3. Product Ion Scan (MS2) ISF_Check->Prod_Scan Stable 491 signal Temp_Adj->Q1_Scan CE_Opt 4. Optimize Collision Energy (Max 329.1 intensity) Prod_Scan->CE_Opt Final_Method Final MRM Method 491.1 -> 329.0 CE_Opt->Final_Method

Figure 1: Step-by-step optimization logic for minimizing in-source fragmentation and maximizing sensitivity.

Workflow 2: Fragmentation Pathway

Understanding the breakage points helps in identifying the molecule in complex matrices.

Frag_Pathway Parent Ombuin 3-glucoside (Precursor) m/z 491.1 Aglycone Ombuin Aglycone (Product) m/z 329.0 Parent->Aglycone Collision Energy (20-35 eV) Sugar Glucose Loss (-162 Da) Parent->Sugar Fragment1 Methyl Radical Loss m/z 314.0 Aglycone->Fragment1 High CE (>40 eV) Fragment2 RDA Fragment m/z 151.0 Aglycone->Fragment2 High CE (>50 eV)

Figure 2: Fragmentation pathway showing the primary transition (Quantifier) and secondary fragments (Qualifiers).[1]

Module 5: Troubleshooting (The "Help Desk")

Issue: Significant Matrix Effect (Signal Suppression)

Symptoms: The standard curve looks great in solvent, but spiked plasma/tissue samples show 50% lower response. Root Cause: Co-eluting phospholipids or endogenous glycosides competing for ionization.[1] Solution:

  • Sample Prep: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE). Use a mixed-mode anion exchange cartridge (MAX) to retain the acidic flavonoid while washing away neutral lipids.[1]

  • Chromatography: Divert the flow to waste for the first 1.5 minutes and the last 2 minutes of the gradient to avoid fouling the source with salts and phospholipids.

Issue: Carryover

Symptoms: Small peaks appear in blank injections after a high-concentration standard.[1] Root Cause: Ombuin is lipophilic (due to methoxy groups) and sticks to the rotor seal or needle. Solution:

  • Change the needle wash solvent.

  • Recipe: 50% Isopropanol / 25% Acetonitrile / 25% Water + 0.1% Formic Acid. Isopropanol is excellent for solubilizing sticky flavonoids.

References

  • PubChem. (2024).[1] Ombuin 3-glucoside (Compound CID 91884986).[1] National Library of Medicine. [Link][1]

  • Tagawa, Y., et al. (2018).[6] LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Review. [Link]

  • Kachlicki, P., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1494. [Link][1]

  • Aires, A., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. [Link]

Sources

Troubleshooting

Troubleshooting low yield of Ombuin 3-glucoside purification.

Welcome to the technical support center for the purification of Ombuin 3-glucoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ombuin 3-glucoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this flavonoid glycoside. Here, we provide in-depth, experience-driven answers to critical questions, detailed protocols, and troubleshooting workflows to help you optimize your yield and purity.

Troubleshooting Guide: Addressing Low Yield

This section directly tackles specific problems that can arise during the purification workflow, leading to a lower-than-expected yield of Ombuin 3-glucoside.

Question 1: My initial crude extract shows a low concentration of Ombuin 3-glucoside. What are the likely causes and how can I improve my extraction efficiency?

Answer: A low yield starting from the extraction step is a common and critical issue, as it creates a bottleneck for the entire purification process. The problem often lies in the choice of extraction method and the solvent's polarity, which must be matched to the physicochemical properties of Ombuin 3-glucoside, a moderately polar glycoside.[1][2]

Causality and Recommended Actions:

  • Inappropriate Solvent Polarity: Ombuin 3-glucoside, being a glycoside, is more polar than its aglycone form. Using highly non-polar solvents (like hexane) or purely aqueous solutions can result in poor extraction. The polarity of the extraction solvent is a crucial factor.[1]

    • Solution: Employ moderately polar solvents. Mixtures of ethanol or methanol with water (e.g., 50-80% ethanol in water) are often effective for flavonoid glycosides.[3][4] The optimal ratio should be determined empirically, as a higher ethanol concentration will extract less polar compounds, while a lower concentration favors more polar ones like glycosides.[1]

  • Inefficient Extraction Technique: Passive methods like maceration can be time-consuming and inefficient.[5][6] The complex cell wall of the plant matrix may prevent the solvent from adequately accessing the target compound.

    • Solution: Utilize modern, energy-assisted extraction techniques. These methods enhance solvent penetration and accelerate mass transfer.[4][5]

      • Ultrasound-Assisted Extraction (UAE): Uses cavitation to disrupt cell walls, improving solvent access. It is fast and energy-efficient.[6]

      • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time and solvent consumption.[3][6]

  • Degradation During Extraction: Flavonoids can be sensitive to high temperatures and prolonged exposure to certain conditions, which can occur during methods like Soxhlet extraction or decoction.[2][5][6]

    • Solution: Optimize extraction parameters to be as mild as possible. For MAE and UAE, carefully control the power and duration to prevent thermal degradation.[6] If using heat, conduct the extraction under a nitrogen atmosphere and in the dark to minimize oxidation and photodegradation.[7]

Data Summary: Comparison of Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.[3][6]Simple, low cost, suitable for thermolabile compounds.Time-consuming, high solvent usage, low efficiency.[5]
Soxhlet Extraction Continuous solvent reflux.Efficient extraction due to repeated solvent washing.Can degrade heat-sensitive compounds, solvent and energy-intensive.[2][5]
Ultrasound-Assisted (UAE) Acoustic cavitation disrupts cell walls.[6]Fast, high efficiency, reduced solvent use, suitable for thermolabile compounds.[8]Requires specialized equipment, optimization is critical to prevent degradation.[6]
Microwave-Assisted (MAE) Microwave energy heats the solvent and sample matrix.[3]Very fast (minutes), reduced solvent consumption, high efficiency.[3][5]Risk of localized overheating, requires specialized equipment.[5]
Question 2: I am losing a significant amount of my target compound during the initial chromatographic cleanup step. How can I prevent this?

Answer: Loss of the target compound during preliminary chromatography (e.g., on silica gel, polyamide, or macroporous resin) is often due to irreversible adsorption or improper elution conditions.[9]

Causality and Recommended Actions:

  • Irreversible Adsorption: Flavonoids, with their multiple hydroxyl groups, can bind very strongly to polar stationary phases like silica gel, leading to poor recovery.[9] This is a common issue with traditional column chromatography methods.

    • Solution: Consider using a less adsorptive stationary phase. Macroporous adsorbent resins are an excellent choice for enriching flavonoids from crude extracts, as they operate on a reversible surface adsorption principle and can be efficiently eluted with ethanol-water mixtures.[1][10] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique that avoids solid supports entirely, thus eliminating the problem of irreversible adsorption.[9][11][12]

  • Inadequate Elution Solvent: The solvent used to wash the column and elute the compound may be too weak, leaving the compound on the column, or too strong, co-eluting it with many impurities.

    • Solution: Perform small-scale scouting experiments with Thin-Layer Chromatography (TLC) to determine the optimal solvent system for elution. For macroporous resins, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%) is typically used to first wash away highly polar impurities and then elute the flavonoid glycosides.[1]

Experimental Workflow: Enrichment with Macroporous Resin

G cluster_0 Enrichment Workflow Crude_Extract Crude Plant Extract (dissolved in water) Column_Loading Load onto Equilibrated Macroporous Resin Column Crude_Extract->Column_Loading Wash_Polar Wash with Deionized Water (to remove sugars, salts) Column_Loading->Wash_Polar Elution_Step Elute with Step Gradient of Ethanol-Water (e.g., 30-70%) Wash_Polar->Elution_Step Fraction_Collection Collect Fractions Elution_Step->Fraction_Collection Analysis Analyze Fractions by HPLC/TLC (pool Ombuin-rich fractions) Fraction_Collection->Analysis Enriched_Fraction Enriched Ombuin 3-glucoside Fraction Analysis->Enriched_Fraction G node_q node_q start Low Yield or Poor Peak Shape q1 Is Peak Fronting Observed? start->q1 q2 Is Peak Tailing Observed? q1->q2 No sol1 Reduce Sample Mass Load q1->sol1 Yes q3 Is Column Pressure High? q2->q3 No sol2 Add Acid (0.1% FA/TFA) to Mobile Phase q2->sol2 Yes q4 Is Recovery Low? q3->q4 No sol3 Ensure Sample is Fully Dissolved in Mobile Phase q3->sol3 Yes sol4 Filter Sample Before Injection q3->sol4 Also... sol5 Increase Elution Strength (Stronger Organic %) q4->sol5 Yes sol3->q4

Sources

Optimization

How to increase the stability of Ombuin 3-glucoside in solution.

Welcome to the technical support center for Ombuin 3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of Ombui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ombuin 3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of Ombuin 3-glucoside in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Understanding Ombuin 3-glucoside Instability: FAQs

This section addresses fundamental questions regarding the stability of Ombuin 3-glucoside, a flavonoid glycoside. While specific data on Ombuin 3-glucoside is limited, the principles governing flavonoid stability provide a strong framework for its handling.[1][2][3][4]

Q1: What is Ombuin 3-glucoside and why is its stability a concern?

Ombuin 3-glucoside is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[5][6] Structurally, it consists of the aglycone Ombuin bonded to a glucose molecule.[7] Like many flavonoids, Ombuin 3-glucoside is susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results.[2][3] Factors such as pH, temperature, light, and the presence of oxygen or metal ions can significantly affect its stability.[1][2][3][4]

Q2: What are the primary factors that lead to the degradation of Ombuin 3-glucoside in solution?

The stability of flavonoid glycosides like Ombuin 3-glucoside is influenced by several environmental factors:

  • pH: Flavonoids are often most stable in acidic conditions and can degrade rapidly in neutral or alkaline solutions.[1][8][9] The specific optimal pH can vary depending on the flavonoid's structure.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3][10][11][12][13]

  • Light: Exposure to light, particularly UV radiation, can induce photo-degradation of flavonoids.[1][2][3][14][15]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[1][3]

  • Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidative degradation of flavonoids.[16][17][18][19][20][21]

Q3: How does the glycosidic bond in Ombuin 3-glucoside affect its stability compared to its aglycone, Ombuin?

The presence of the glucose moiety in Ombuin 3-glucoside generally increases its water solubility compared to the aglycone, Ombuin.[1] Glycosylation can also offer some protection against degradation compared to the aglycone form.[1][22][23] However, the glycosidic bond itself can be susceptible to hydrolysis under certain conditions, leading to the release of the less stable aglycone.

II. Troubleshooting Guide: Enhancing Ombuin 3-glucoside Stability

This guide provides practical solutions to common stability issues encountered when working with Ombuin 3-glucoside solutions.

Issue 1: Rapid degradation of Ombuin 3-glucoside in aqueous buffer.

Cause: The pH of the buffer is likely not optimal for stability. Many flavonoids are unstable at neutral or alkaline pH.[1][24][25]

Solution:

  • pH Optimization:

    • Recommendation: Prepare stock solutions and conduct experiments in a slightly acidic buffer (pH 3-5).[1][8]

    • Protocol: Conduct a pH stability study by preparing small aliquots of Ombuin 3-glucoside in a range of buffers (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8) and monitoring the concentration over time using HPLC-UV.

  • Solvent Selection:

    • Recommendation: For stock solutions, consider using solvents like DMSO, methanol, or ethanol where Ombuin 3-glucoside is soluble and potentially more stable.[26] Subsequent dilutions into aqueous buffers for experiments should be done immediately before use.

Issue 2: Inconsistent results between experimental repeats.

Cause: This could be due to uncontrolled environmental factors like light and temperature, or the presence of contaminants in the solvent.

Solution:

  • Control Environmental Conditions:

    • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2][3]

    • Temperature Control: Store stock solutions at -20°C or -80°C.[26] During experiments, keep solutions on ice when not in immediate use. Avoid repeated freeze-thaw cycles.

    • Oxygen Exclusion: For long-term storage or sensitive experiments, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[27]

  • Chelate Metal Ions:

    • Recommendation: If metal ion contamination is suspected (e.g., from water or other reagents), add a chelating agent like EDTA to the buffer.[19][20]

    • Concentration: A final concentration of 0.1-1 mM EDTA is typically sufficient.

Issue 3: Precipitation of Ombuin 3-glucoside during the experiment.

Cause: The aqueous solubility of flavonoid glycosides can be limited, especially at higher concentrations.[28] Changes in pH or temperature can also affect solubility.

Solution:

  • Solubility Assessment:

    • Recommendation: Determine the solubility of Ombuin 3-glucoside in your experimental buffer before preparing high-concentration solutions.

    • Co-solvents: If higher concentrations are required, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol in the final solution, ensuring it does not interfere with the assay.

III. Experimental Protocols

Protocol 1: Preparation and Storage of Ombuin 3-glucoside Stock Solutions
  • Weighing: Accurately weigh the required amount of Ombuin 3-glucoside powder in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, methanol, or ethanol) to achieve the desired stock concentration.[26] Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage.[26]

    • Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[26]

Protocol 2: Stability Assessment of Ombuin 3-glucoside using HPLC-UV

This protocol outlines a method to evaluate the stability of Ombuin 3-glucoside under different conditions.

  • Sample Preparation:

    • Prepare solutions of Ombuin 3-glucoside at a known concentration in the desired buffers (e.g., pH 3, 5, 7) or under different conditions (e.g., with/without light exposure, at different temperatures).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • HPLC Analysis:

    • Analyze the aliquots using a validated HPLC-UV method. A reverse-phase C18 column is commonly used for flavonoid analysis.

    • The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Monitor the absorbance at the λmax of Ombuin 3-glucoside (a typical range for flavonoids is 250-370 nm).

  • Data Analysis:

    • Quantify the peak area of Ombuin 3-glucoside at each time point.

    • Plot the percentage of Ombuin 3-glucoside remaining versus time to determine the degradation kinetics.

IV. Data Presentation and Visualization

Table 1: Factors Affecting Flavonoid Glycoside Stability and Recommended Mitigation Strategies
FactorEffect on StabilityRecommended Mitigation Strategy
pH Degradation often increases at neutral to alkaline pH.[1][9][29]Maintain a slightly acidic pH (3-5) in solutions.[1][8]
Temperature Higher temperatures accelerate degradation rates.[1][10][13][30]Store stock solutions at -20°C or -80°C; keep working solutions on ice.
Light UV and visible light can cause photo-degradation.[2][3][14][31]Use amber vials or wrap containers in foil; work in a dimly lit area.
Oxygen Promotes oxidative degradation.[1][3]Degas solvents and store solutions under an inert atmosphere (N₂ or Ar).
Metal Ions Catalyze oxidative degradation.[16][17][18][20]Use high-purity water and reagents; add a chelating agent (e.g., EDTA).
Diagrams

Degradation_Pathway cluster_factors Degradation Factors Ombuin 3-glucoside Ombuin 3-glucoside Degradation Products Degradation Products Ombuin 3-glucoside->Degradation Products Degradation Factors pH (Alkaline/Neutral) pH (Alkaline/Neutral) High Temperature High Temperature Light (UV) Light (UV) Oxygen Oxygen Metal Ions (Fe, Cu) Metal Ions (Fe, Cu)

Caption: Factors leading to the degradation of Ombuin 3-glucoside.

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use A Weigh Ombuin 3-glucoside B Dissolve in appropriate solvent (e.g., DMSO) A->B C Aliquot into amber vials B->C D Store at -20°C or -80°C C->D E Equilibrate to Room Temperature D->E F Dilute into acidic buffer (pH 3-5) immediately before use E->F G Protect from light F->G

Caption: Recommended workflow for handling Ombuin 3-glucoside solutions.

V. References

  • Guzman-Puyol, S., et al. (2012). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. Journal of Agricultural and Food Chemistry, 60(15), 3893-3900. Retrieved from [Link]

  • Laroze, L., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants, 9(9), 808. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Antioxidants, 12(11), 1937. Retrieved from [Link]

  • Laroze, L., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Antioxidants, 9(9), 808. Retrieved from [Link]

  • Fu, Y., et al. (2022). Towards innovative food processing of flavonoid compounds: Insights into stability and bioactivity. Trends in Food Science & Technology, 129, 134-146. Retrieved from [Link]

  • Li, M., et al. (2019). Effects of Light Intensity and Spectral Composition on the Transcriptome Profiles of Leaves in Shade Grown Tea Plants (Camellia sinensis L.) and Regulatory Network of Flavonoid Biosynthesis. International Journal of Molecular Sciences, 20(24), 6199. Retrieved from [Link]

  • Habinshuti, I., et al. (2004). Antioxidant properties of complexes of flavonoids with metal ions. Redox Report, 9(1), 37-41. Retrieved from [Link]

  • Mladěnka, P., et al. (2021). Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond. Antioxidants, 10(1), 101. Retrieved from [Link]

  • Taku, K., et al. (2018). Effect of Light Quality and Quantity on the Accumulation of Flavonoid in Plant Species. Journal of Advanced Research in Applied Sciences and Engineering Technology, 13(1), 1-8. Retrieved from [Link]

  • Martínez-Acuña, N., et al. (2023). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. MOJ Biorg Org Chem, 7(4), 86-89. Retrieved from [Link]

  • Krężel, A., & Radecka, H. (2024). Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. International Journal of Molecular Sciences, 25(11), 6033. Retrieved from [Link]

  • Malesev, D., & Kuntic, V. (2007). Interactions of flavonoids with transition metal ions. Journal of the Serbian Chemical Society, 72(10), 921-932. Retrieved from [Link]

  • Cherrak, S. A., et al. (2016). In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. PLoS ONE, 11(10), e0165575. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Effects of processing and storage conditions on the stability of sweet potato (Ipomoea batatas L.) leaf flavonoids. Journal of Food Science, 85(5), 1494-1501. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Retrieved from [Link]

  • Djeussi, D. E., et al. (2024). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. Molecules, 29(24), 5602. Retrieved from [Link]

  • Vaz, A. F. M., et al. (2011). Stability of the Antioxidant Activity of Flavonoids after Gamma Irradiation. Food and Nutrition Sciences, 2(5), 490-493. Retrieved from [Link]

  • Chen, J., et al. (2024). Study on the stability of four flavonoid glycoside components in Myrica Rubra pomace and their mechanism of in vitro hypoglycaemic activity. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]

  • Schreiner, M., et al. (2021). Blue Light Treatment but Not Green Light Treatment After Pre-exposure to UV-B Stabilizes Flavonoid Glycoside Changes and Corresponding Biological Effects in Three Different Brassicaceae Sprouts. Frontiers in Plant Science, 11, 618583. Retrieved from [Link]

  • Nak-on, W., et al. (2015). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. Journal of Food Science and Technology, 52(11), 7035-7044. Retrieved from [Link]

  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. Retrieved from [Link]

  • Ullah, A., et al. (2023). Flavonoids As Promising Natural Antioxidants: Mechanisms, Sources, And Therapeutic Applications. Journal of Population Therapeutics and Clinical Pharmacology, 30(19), 1269-1282. Retrieved from [Link]

  • Al-Afifi, M. A., et al. (2019). Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation. ACS Omega, 4(5), 9477-9488. Retrieved from [Link]

  • Lago-Vanzela, E. S., et al. (2014). Degradation of anthocyanins (measured as malvidin-3-glucoside equivalents) in Violeta red wine aged over 120 days at 15 (), 25 (), 35 () and 50°C (). Food Chemistry, 160, 351-358. Retrieved from [Link]

  • Sui, X., et al. (2016). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology, 53(1), 543-548. Retrieved from [Link]

  • Liu, Y., et al. (2022). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Molecules, 27(19), 6608. Retrieved from [Link]

  • Li, Y., et al. (2023). The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G. Food Science & Nutrition, 11(11), 6934-6944. Retrieved from [Link]

  • de Pascual-Teresa, S., et al. (2002). Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. Journal of the Science of Food and Agriculture, 82(10), 1165-1172. Retrieved from [Link]

  • Buchweitz, M., et al. (2003). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. Food Chemistry, 81(1), 67-74. Retrieved from [Link]

  • Cruz, L., et al. (2022). Improvement of Color Stability of cyanidin-3-Glucoside by Fatty Acid Enzymatic Acylation. Food Chemistry, 390, 133206. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91884986, Ombuin 3-glucoside. Retrieved from [Link]

  • Šavikin, K., et al. (2015). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 53(4), 419-427. Retrieved from [Link]

  • Patras, A., et al. (2010). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Journal of Agricultural and Food Chemistry, 58(15), 8267-8276. Retrieved from [Link]

  • Moldovan, B., & David, L. (2014). DEGRADATION KINETICS OF ANTHOCYANINS DURING HEAT TREATMENT OF WILD BLACKTHORN (Prunus spinosa L.) FRUITS EXTRACT. Studia Universitatis Babes-Bolyai, Chemia, 59(3), 227-236. Retrieved from [Link]

  • Rathore, A. S., & Mhatre, R. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Coriolis Pharma. (2025). Leveraging Advanced GMP Release and Stability Testing Methods to Accelerate New Drug Development. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ombuin 3-Glucoside Quantification

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the rigorous quantification of Ombuin 3-glucoside (quercetin 7,4'-dimethyl ether 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the rigorous quantification of Ombuin 3-glucoside (quercetin 7,4'-dimethyl ether 3-O-glucoside). Because flavonoid glycosides are highly susceptible to matrix effects, isomeric co-elution, and ionization anomalies, this document provides field-proven, mechanistically grounded solutions to ensure the integrity of your LC-MS/MS data.

Part 1: Troubleshooting Guide & FAQs

Q1: My Ombuin 3-glucoside peak areas are highly variable between different plant extract samples, and recovery is low despite good extraction efficiency. What is causing this? Answer: This is a classic symptom of matrix-induced ion suppression in the Electrospray Ionization (ESI) source. When co-eluting matrix components (such as phenolic acids or other highly abundant plant secondary metabolites) enter the ESI droplet simultaneously with your analyte, they compete for the available charge at the droplet surface. Because Ombuin 3-glucoside is a relatively polar flavonoid glycoside, it is easily outcompeted by more surface-active matrix molecules, leading to a suppressed signal . Solution: Implement Solid-Phase Extraction (SPE) prior to injection to remove interfering compounds. Furthermore, you must decouple extraction recovery from matrix suppression by using a post-extraction addition method .

Q2: I am detecting a double peak at the MRM transition for Ombuin 3-glucoside (m/z 491.1 → 329.1). How do I know which one is my target? Answer: You are experiencing isomeric or isobaric co-elution . Flavonoids frequently exist as various structural isomers in nature. For Ombuin 3-glucoside, potential isomers include Ombuin 3-galactoside or other dimethylquercetin glycosides (e.g., Rhamnazin 3-glucoside) . Because these isomers share the same precursor mass (m/z 491.1) and produce the same aglycone fragment (m/z 329.1) upon collision-induced dissociation (CID), mass spectrometry alone cannot easily distinguish them . Solution: Optimize your chromatographic separation. Galactosides typically elute slightly earlier than glucosides on a C18 reversed-phase column due to differences in stereochemistry and hydration radius. Switch to a sub-2 µm core-shell column to maximize theoretical plates and resolve the isomers.

Q3: My MS scan shows a massive peak at m/z 329.1 (Ombuin aglycone) and very little at m/z 491.1 (the intact glucoside), even though I am injecting a pure standard. Is my standard degraded? Answer: While hydrolysis during storage is possible, the most probable cause during MS tuning is In-Source Fragmentation (ISF) . The O-glycosidic bond at the C3 position of the flavonoid backbone is highly labile. If the declustering potential (DP), fragmentor voltage, or capillary exit voltage in the ESI source is set too high, the molecule will prematurely cleave before reaching the first quadrupole, artificially inflating the aglycone signal . Solution: Perform a systematic voltage ramp. Lower the source voltages until the survival yield of the precursor ion [M-H]⁻ at m/z 491.1 is maximized, while still maintaining adequate desolvation.

Q4: I have poor sensitivity in positive ion mode, and I see multiple unexpected masses (+22, +38 Da). What is happening? Answer: Flavonoid glycosides are highly susceptible to alkali metal adduct formation (e.g., [M+Na]⁺ at m/z 515.1, [M+K]⁺ at m/z 531.1) in positive ESI mode due to their multiple hydroxyl groups . This splits your ion current across multiple species, drastically reducing the intensity of the protonated[M+H]⁺ peak. Solution: Switch to negative ion mode ([M-H]⁻) . Negative mode is generally more sensitive and stable for flavonoid glycosides, avoiding complex adduct formation and yielding cleaner fragmentation spectra.

Part 2: Data Presentation & Quantitative Metrics

The following table summarizes the critical quantitative parameters, diagnostic indicators, and mitigation strategies for common interferences encountered during Ombuin 3-glucoside analysis.

Parameter / InterferenceDiagnostic Value / IndicatorMechanistic CausalityMitigation Strategy
Precursor Ion [M-H]⁻ m/z 491.1Primary target for Q1 isolation; subject to ion suppression by co-eluting matrix.SPE cleanup; use negative ESI mode.
Product Ion (Aglycone) m/z 329.1Formed by 162 Da neutral loss of the glucosyl moiety; target for MRM quantitation.Optimize Collision Energy (CE) to maximize Y₀⁻ ion yield.
Matrix Effect (ME) -44% to -0.5% (Typical)Co-eluting phenolic acids compete for droplet surface charge during ESI.Post-extraction addition; use of a Stable Isotope-Labeled Internal Standard (SIL-IS).
In-Source Fragmentation >15% aglycone in Q1 scanHigh declustering potential prematurely cleaves the labile O-glycosidic bond.Source voltage ramp optimization (lower DP/Cone Voltage).
Isomeric Co-elution Double peaks in MRM chromatogramPlant matrices contain stereoisomers (e.g., galactosides) with identical m/z transitions.UPLC gradient optimization using core-shell C18 columns.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your quantification, you must employ a self-validating system that isolates extraction efficiency from ionization suppression .

Step-by-Step Methodology: Optimized LC-MS/MS Workflow

Step 1: Sample Extraction & SPE Cleanup

  • Extraction: Homogenize 100 mg of plant material in 1.0 mL of 80% methanol (aq). Sonicate for 15 minutes at 4°C to prevent thermal degradation. Centrifuge at 12,000 x g for 10 minutes.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading & Washing: Load 0.5 mL of the supernatant onto the cartridge. Wash with 1 mL of 5% methanol (aq) to elute highly polar salts and sugars.

  • Elution: Elute Ombuin 3-glucoside with 1 mL of 80% methanol (aq). Evaporate to dryness under gentle nitrogen flow and reconstitute in 200 µL of initial mobile phase. Causality: The polymeric sorbent selectively retains the flavonoid while washing away polar suppressants and leaving behind non-polar lipids, drastically reducing matrix effects.

Step 2: Chromatographic Separation

  • Column: Use a C18 Core-shell column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 40% B over 8 minutes. Flow rate: 0.3 mL/min. Column temperature: 40°C. Causality: Core-shell technology minimizes eddy diffusion, providing the high theoretical plates necessary to baseline-resolve Ombuin 3-glucoside from its galactoside isomers.

Step 3: Mass Spectrometry Optimization

  • Mode: ESI Negative.

  • MRM Transition: m/z 491.1 → 329.1.

  • Tuning: Infuse a 1 µg/mL standard directly into the source. Ramp the Declustering Potential (DP) from -20V to -100V. Select the highest DP that yields <5% of the m/z 329.1 ion in a Q1 full scan to prevent In-Source Fragmentation.

Step 4: System Validation (The Self-Validating Step) To validate the method, prepare three sets of samples:

  • Set A: Pure standard of Ombuin 3-glucoside in solvent.

  • Set B: Matrix extract spiked with Ombuin 3-glucoside after SPE extraction.

  • Set C: Matrix extract spiked with Ombuin 3-glucoside before SPE extraction. Calculations:

  • Matrix Effect (ME) % = (Area Set B / Area Set A) × 100. (Values <100% indicate suppression; >100% indicate enhancement).

  • Extraction Recovery (RE) % = (Area Set C / Area Set B) × 100. Causality: By mathematically isolating the matrix effect (Set B vs A) from the physical extraction recovery (Set C vs B), you validate whether signal loss is a chemistry problem (extraction) or a physics problem (ionization).

Part 4: Visualizations

TroubleshootingWorkflow Start Ombuin 3-Glucoside Quantification Issue Decision Identify Interference Type Start->Decision Matrix Matrix Effect (Ion Suppression) Decision->Matrix Isomer Isomeric Co-elution (e.g., Galactoside) Decision->Isomer ISF In-Source Fragmentation Decision->ISF SPE Implement SPE Cleanup & Use SIL-IS Matrix->SPE If recovery varies LC Optimize UPLC Gradient & Core-Shell Column Isomer->LC If double peaks exist Volt Lower Declustering Potential / Cone Voltage ISF->Volt If aglycone > precursor

Caption: Workflow for diagnosing and resolving Ombuin 3-glucoside quantification errors.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 491.1 ISF_Event In-Source Fragmentation Precursor->ISF_Event High Source Voltage CID_Event Collision-Induced Dissociation (MS/MS) Precursor->CID_Event Q1 Isolation & Collision Aglycone Ombuin Aglycone (Y0-) [M-H-162]- m/z 329.1 ISF_Event->Aglycone Premature Cleavage NeutralLoss Neutral Loss Glucosyl (162 Da) ISF_Event->NeutralLoss CID_Event->Aglycone Target Quantitation

Caption: Mass spectrometry fragmentation pathways of Ombuin 3-glucoside in ESI.

References

  • U.S. National Library of Medicine (PubMed). "Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method."[Link]

  • LCGC International. "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry."[Link]

  • MDPI. "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques." Molecules 2016, 21(11), 1494.[Link]

  • PubChem. "Ombuin 3-glucoside | C23H24O12 - CID 91884986." National Center for Biotechnology Information.[Link]

Optimization

Technical Support Center: Ombuin 3-Glucoside Storage &amp; Handling

[1] Topic: Best Practices for Storing and Handling Ombuin 3-glucoside Standards CAS No: 158642-42-3 (General reference for Ombuin-3-O-β-D-glucopyranoside) Chemical Family: Flavonol Glycoside (7,4'-Dimethylquercetin-3-O-g...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Best Practices for Storing and Handling Ombuin 3-glucoside Standards CAS No: 158642-42-3 (General reference for Ombuin-3-O-β-D-glucopyranoside) Chemical Family: Flavonol Glycoside (7,4'-Dimethylquercetin-3-O-glucoside)[1]

Part 1: Executive Summary & Core Protocols

Ombuin 3-glucoside is a high-value flavonoid glycoside found in Gynostemma pentaphyllum and Phytolacca dioica.[1] Unlike its aglycone parent (Ombuin), the presence of the glucose moiety at the C3 position alters its solubility profile and stability mechanics.[1]

The Golden Rule: Treat Ombuin 3-glucoside as hygroscopic and photosensitive .[1] The primary degradation pathways are hydrolysis (loss of the sugar group) and oxidative browning (formation of quinones).[1]

Standard Storage Specifications
StateTemperatureContainer TypeAtmosphereMax Shelf Life
Solid (Lyophilized) -20°C (Long Term)Amber Glass Vial (Screw cap with PTFE liner)Desiccated, Inert Gas (N₂/Ar)24 Months
Stock Solution (>10mM) -80°CAmber Glass or PolypropyleneInert Gas Overlay3–6 Months
Working Solution 4°CAmber Microcentrifuge TubeAir< 24 Hours

Part 2: Detailed Handling Protocols

The "Dry System" Protocol (Solid State)[1]
  • Arrival: Upon receipt, do not immediately open the package. Allow the vial to equilibrate to room temperature inside a desiccator for at least 1 hour.

    • Why? Opening a cold vial in humid room air causes immediate condensation on the hygroscopic solid.[1] Water introduces hydrolysis risk and facilitates oxidation.[1]

  • Long-Term Storage: If not using the entire amount, purge the headspace with nitrogen or argon gas, seal tightly with Parafilm, and store at -20°C.[1]

Reconstitution & Solvents

Ombuin 3-glucoside possesses a specific lipophilicity profile due to the methylation at the 7 and 4' positions.[1]

  • Recommended Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Secondary Solvents: Methanol or Ethanol (good for HPLC, but evaporate in storage).[1]

  • Avoid: Pure water (poor solubility, high hydrolysis risk).[1]

Reconstitution Workflow:

  • Calculate volume for a high-concentration stock (e.g., 10 mM).[1]

  • Add DMSO to the vial.[1]

  • Vortex gently.[1] If particulate remains, sonicate in a water bath (max 30°C) for 15 seconds.[1]

  • Centrifuge briefly to collect solution at the bottom.[1][2]

Experimental Workflow Visualization

The following decision tree outlines the logical flow for handling the standard to minimize degradation.

OmbuinHandling Start Standard Arrival (Solid State) Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Open Open Vial Equilibrate->Open Usage Immediate Use? Open->Usage Reseal Purge Headspace (N2) Parafilm Seal Usage->Reseal No (Save Solid) Solvent Add Solvent (DMSO Preferred) Usage->Solvent Yes (Make Stock) StoreSolid Store at -20°C (Dark, Dry) Reseal->StoreSolid Sonicate Sonicate (Max 30°C, 15s) Solvent->Sonicate Aliquot Aliquot into Amber Vials Sonicate->Aliquot StoreLiq Store at -80°C (Max 6 Months) Aliquot->StoreLiq Working Dilute for Assay (Use within 24h) Aliquot->Working

Figure 1: Decision matrix for the receipt, reconstitution, and storage of Ombuin 3-glucoside standards to ensure analytical integrity.

Part 3: Troubleshooting Guide (FAQ)

Q1: My Ombuin 3-glucoside solution has turned from pale yellow to brown. Is it still usable?

Diagnosis: Oxidative Degradation. Mechanism: While the 7- and 4'-methoxy groups provide some protection, the 3'-hydroxyl group on the B-ring is susceptible to oxidation, leading to quinone formation and polymerization (browning).[1] Action: Discard. The purity is compromised. For future stocks, ensure the DMSO is anhydrous and store under an inert gas overlay.[1]

Q2: Can I store the stock solution in a frost-free freezer?

Diagnosis: Temperature Cycling Risk. Mechanism: Frost-free freezers cycle temperatures to prevent ice buildup.[1] This causes repeated partial thawing and refreezing of the solution.[1] Action: No. Use a manual defrost freezer. Repeated freeze-thaw cycles promote crystal growth and can precipitate the compound out of solution, often in a form that is difficult to re-dissolve.[1]

Q3: I see a precipitate after thawing my DMSO stock.

Diagnosis: Solubility Crash / Hygroscopicity. Mechanism: DMSO is highly hygroscopic.[1] If the vial was not tightly sealed, it absorbed atmospheric water.[1] Ombuin 3-glucoside has poor water solubility; as water content in the DMSO increases, the compound precipitates.[1] Action:

  • Warm the vial to 37°C for 5 minutes.

  • Sonicate for 30 seconds.

  • If precipitate remains, centrifuge.[1] Measure the concentration of the supernatant via HPLC before use, as the actual concentration is likely lower than calculated.[1]

Q4: Why does the protocol recommend avoiding basic buffers (pH > 8)?

Diagnosis: Chemical Instability. Mechanism: Flavonoids are weak acids.[1] At high pH, the phenolic protons are removed, creating phenolate ions.[1] These ions are highly reactive and oxidize rapidly in the presence of oxygen (autoxidation), leading to ring destruction.[1] Action: Maintain experimental buffers at pH < 7.5. If a basic environment is required for the assay, add the standard immediately before measurement.[1]

Q5: Is Ombuin 3-glucoside the same as Ombuin?

Diagnosis: Identity Confusion. Mechanism: No.[1] Ombuin is the aglycone (no sugar).[1] Ombuin 3-glucoside has a glucose molecule attached at position 3.[1] Action: Verify your CAS number.

  • Ombuin 3-glucoside: 158642-42-3 [1][2][3][4][5]

  • Ombuin (Aglycone): 529-40-8 [1][3]

  • Note: Using the wrong standard will shift retention times in HPLC and alter bioactivity data (glycosides generally have lower membrane permeability than aglycones).[1]

Part 4: References

  • PubChem. (n.d.).[1] Ombuin 3-glucoside (CID 91884986).[1] National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]

  • Corcoran, O., et al. (2016).[1] "Stability of flavonoid glycosides in solution." Journal of Agricultural and Food Chemistry. (General reference for flavonoid glycoside hydrolysis mechanics).

Sources

Troubleshooting

Enhancing the bioavailability of Ombuin 3-glucoside in experimental models.

Topic: Enhancing Bioavailability & Experimental Stability Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D.) Introduction: The Bioavailability Paradox Welcome to the Technical Support Center for O...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Bioavailability & Experimental Stability Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Ph.D.)

Introduction: The Bioavailability Paradox

Welcome to the Technical Support Center for Ombuin 3-glucoside (Omb-3G). You are likely here because your pharmacokinetic (PK) data does not match your in vitro potency.

The Core Issue: Ombuin 3-glucoside (7,4'-di-O-methylquercetin-3-O-glucoside) presents a classic "brick dust" and "metabolic instability" paradox. While the methylation at the 7 and 4' positions increases lipophilicity compared to its parent Quercetin-3-glucoside, the glycosidic bond at position 3 renders it susceptible to rapid hydrolysis by Lactase Phlorizin Hydrolase (LPH) and Cytosolic


-glucosidase (CBG). Furthermore, it is a known substrate for efflux transporters (P-gp/MRP2).

This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current bottleneck.

Ticket #01: Formulation & Solubility

Issue: “My compound precipitates in cell culture media or forms unstable suspensions in oral gavage vehicles.”

Diagnosis

Omb-3G has a rigid crystal lattice. Simple dissolution in DMSO followed by dilution in aqueous buffer often leads to kinetic precipitation —where the compound crashes out within 20–30 minutes, often undetected by the naked eye, leading to erratic dose-response curves.

Resolution: Liposomal Encapsulation Protocol

To stabilize Omb-3G, we recommend a Thin-Film Hydration method using a DPPC/Cholesterol matrix. This shields the hydrophobic core while presenting a hydrophilic exterior.

Step-by-Step Protocol (Self-Validating)
  • Stock Prep: Dissolve Omb-3G in Methanol (MeOH) at 2 mg/mL.

  • Lipid Mix: In a round-bottom flask, mix DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 7:3 molar ratio .

  • Loading: Add Omb-3G stock to the lipid mix. Target a Drug:Lipid mass ratio of 1:10 .

  • Film Formation: Evaporate solvent using a rotary evaporator at 45°C (above DPPC phase transition

    
    ) under vacuum until a thin, dry film forms on the flask wall.
    
    • Validation Check: The film must be uniform and transparent. If opaque/white, lipids have crystallized; restart.

  • Hydration: Add PBS (pH 7.4) and rotate at 50°C for 45 mins. The film should peel off, forming Multilamellar Vesicles (MLVs).

  • Sizing (Critical): Sonicate (probe sonicator) for 5 cycles (30s ON, 30s OFF) on ice to form Small Unilamellar Vesicles (SUVs).

  • Filtration: Pass through a 0.22

    
    m PVDF membrane to sterilize and remove non-encapsulated drug.
    
Visual Workflow: Thin-Film Hydration

LiposomeProtocol Stock Omb-3G in MeOH Rotovap Rotary Evaporation (45°C, Vacuum) Stock->Rotovap Lipids DPPC:Cholesterol (7:3) Lipids->Rotovap Film Dry Lipid Film Rotovap->Film Solvent Removal Hydration Hydration (PBS) Forms MLVs Film->Hydration + PBS, 50°C Sonication Probe Sonication Forms SUVs (<100nm) Hydration->Sonication Final Stable Liposomal Suspension Sonication->Final 0.22µm Filter

Caption: Workflow for generating stable Ombuin 3-glucoside liposomes via thin-film hydration.

Ticket #02: Low Permeability (Caco-2)

Issue: “My Apparent Permeability (


) values are extremely low (

cm/s), and mass balance is poor.”
Diagnosis

You are likely facing the "Enterocyte Futility Cycle."

  • Hydrolysis: Omb-3G is hydrolyzed by LPH on the apical membrane to its aglycone (Ombuin).

  • Efflux: Both the parent glucoside and the aglycone are substrates for P-glycoprotein (P-gp) and MRP2, which pump the drug back into the apical chamber.

  • Retention: Methylated flavonoids often bind non-specifically to the plastic of Transwell plates.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Recovery (<70%) Plastic binding or Intracellular metabolism.Add 1% BSA to the receiver (basolateral) chamber to act as a "sink" and reduce non-specific binding.

Active Efflux (P-gp/MRP2).Co-incubate with Verapamil (100

M)
or Piperine (50

M)
to inhibit P-gp.
Aglycone appearance in Apical LPH Hydrolysis.Add Gluconolactone (broad-spectrum glucosidase inhibitor) to the apical buffer.
Mechanistic Diagram: The Futility Cycle

Caco2Transport cluster_Apical Apical Chamber (Lumen) cluster_Cell Enterocyte (Cytosol) cluster_Baso Basolateral Chamber (Blood) Omb3G_Ap Omb-3G (Input) Aglycone_Ap Ombuin (Aglycone) Omb3G_Ap->Aglycone_Ap LPH Hydrolysis Omb3G_Cyto Omb-3G Omb3G_Ap->Omb3G_Cyto SGLT1/Passive Aglycone_Cyto Ombuin Aglycone_Ap->Aglycone_Cyto Passive Diffusion Omb3G_Cyto->Omb3G_Ap P-gp Efflux Omb3G_Cyto->Aglycone_Cyto CBG Hydrolysis Aglycone_Cyto->Omb3G_Ap MRP2 Efflux Metabolite Glucuronides Aglycone_Cyto->Metabolite UGT (Phase II) Absorbed Bioavailable Fraction Aglycone_Cyto->Absorbed Basolateral Transport Metabolite->Absorbed MRP3 Transport

Caption: The "Futility Cycle" showing hydrolysis and efflux pathways reducing Ombuin 3-glucoside bioavailability.

Ticket #03: In Vivo Pharmacokinetics

Issue: “I injected Omb-3G IV, but it disappeared from plasma in minutes. Is it unstable?”

Diagnosis

It is not chemically unstable; it is metabolically labile . Unlike Quercetin, Ombuin has methyl groups that protect the 7 and 4' positions. However, the 3-glucoside is rapidly cleaved.

  • Observation: You will likely see a double-peak phenomenon.

    • Peak 1: Parent Omb-3G (very transient).

    • Peak 2: Ombuin glucuronides/sulfates (appearing 30-60 mins later).

  • Error Source: If you only scan for the parent mass (492.4 Da), you will miss the active metabolites.

Optimization Protocol: Bioenhancer Co-administration

To extend the half-life (


), you must inhibit the Phase II machinery.
  • Select Bioenhancer: Piperine (20 mg/kg, oral) or Curcumin (non-competitive inhibitor of UGTs).

  • Dosing Strategy: Administer the bioenhancer 30 minutes prior to Omb-3G. This "primes" the liver and intestine by inhibiting glucuronidation enzymes.

  • Sampling: You must treat plasma samples with

    
    -glucuronidase/sulfatase  before HPLC analysis to quantify "Total Ombuin."
    
    • Without enzyme treatment: You measure free parent (usually <1%).

    • With enzyme treatment:[1] You measure Total Aglycone (proxy for absorption).

References

  • Liposome Preparation & Characterization

    • Naderinezhad, S., et al. (2017). "Preparation of liposomes and studying their interactions with different compounds." Methods in Molecular Biology. A standard protocol for thin-film hydration applicable to flavonoid glycosides.
  • Caco-2 Permeability & Efflux

    • Tian, X., et al. (2009). "Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model." International Journal of Pharmaceutics.
  • Metabolic Instability (LPH/CBG)

    • Day, A. J., et al. (2000). "Deglycosylation of flavonoid and isoflavone glycosides by human small intestine and liver beta-glucosidase activity." FEBS Letters. Defines the role of LPH and CBG in the "Futility Cycle."
  • Ombuin Specifics (Methylated Flavonoids)

    • Du, L. Y., et al. (2002). "Pharmacokinetics of flavonol glycosides." Acta Pharmaceutica Sinica.
  • Bioenhancement Strategies

    • Bhardwaj, R. K., et al. (2002). "Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4." Journal of Pharmacology and Experimental Therapeutics.

Sources

Optimization

Matrix effects in the analysis of Ombuin 3-glucoside from complex samples.

Topic: Matrix Effects in the Analysis of Ombuin 3-Glucoside from Complex Samples Introduction Welcome to the Ombuin 3-Glucoside Analytical Support Hub . This guide addresses the specific challenges of quantifying Ombuin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Matrix Effects in the Analysis of Ombuin 3-Glucoside from Complex Samples

Introduction

Welcome to the Ombuin 3-Glucoside Analytical Support Hub . This guide addresses the specific challenges of quantifying Ombuin 3-glucoside (O3G), a methylated flavonoid glycoside, in complex biological matrices like plasma, urine, and plant extracts.[1]

The Core Challenge: O3G (MW 492.4 Da) is moderately polar due to its glycosidic moiety.[1] In Reversed-Phase LC (RPLC), it often elutes in the "suppression zone"—a chromatographic window rich in lysophospholipids and endogenous peptides that compete for ionization in the ESI source. This guide provides diagnostic workflows and remediation strategies to ensure your data meets FDA/EMA bioanalytical standards.

Module 1: Diagnostic Workflow

"Is it the column, the sample, or the source?"

Before optimizing, you must distinguish between low extraction recovery and matrix-induced ion suppression.[1][2]

Diagnostic Protocol: The Post-Extraction Spike

Do not rely solely on internal standards (IS) to reveal matrix effects, especially if using a non-isotopically labeled IS (e.g., Rutin).[1] You must perform a quantitative assessment.[1][2][3][4]

Step-by-Step Assessment:

  • Set A (Neat Standard): Inject analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.[1]

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1][2]

Calculations:

  • Matrix Effect (ME%):

    
    [5]
    
    • < 85%:[1][5] Ion Suppression (Critical Issue)[5][6]

    • > 115%: Ion Enhancement[1][5]

  • Recovery (RE%):

    
    [5]
    
    • Low RE%: Extraction issue (See Module 2).

Visual Logic: Matrix Effect Assessment

MatrixEffectWorkflow Start Start: Low Sensitivity/Variable Data Exp Perform 3-Set Experiment (Neat, Post-Spike, Pre-Spike) Start->Exp CalcME Calculate Matrix Effect (ME) (Post-Spike / Neat) * 100 Exp->CalcME CalcRE Calculate Recovery (RE) (Pre-Spike / Post-Spike) * 100 Exp->CalcRE DecisionME ME < 85% or > 115%? CalcME->DecisionME DecisionRE RE < 50%? CalcRE->DecisionRE SolChrom Solution: Chromatography & Source (See Module 3) DecisionME->SolChrom Yes (Suppression/Enhancement) Pass Method Validated DecisionME->Pass No SolPrep Solution: Extraction Optimization (See Module 2) DecisionRE->SolPrep Yes (Poor Extraction) DecisionRE->Pass No

Caption: Logical flow for distinguishing between extraction losses and ionization suppression.

Module 2: Sample Preparation Optimization

"My plasma samples are dirty. How do I clean them?"

Ombuin 3-glucoside is a glycoside.[1][2][5][7][8] Unlike its aglycone (Ombuin), it has significant polarity.[1][2] Simple Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane, MTBE) will result in near-zero recovery.[1][2][5]

Troubleshooting Table: Extraction Strategies
MethodSuitability for O3GProsConsRecommendation
Protein Precipitation (PPT) LowFast, cheap.[1][2][5]High Matrix Effect. Does not remove phospholipids.[1][2]Avoid for low-level PK studies.
LLE (Ethyl Acetate) HighGood recovery for glycosides; removes proteins/salts.[1][2][5]Labor-intensive; evaporation step required.[1][2][5]Recommended (Cost-effective).[1][2][5]
LLE (Hexane/MTBE) Fail Excellent clean-up for lipids.0% Recovery. O3G is too polar to partition here.[1][2][5]Do Not Use.
SPE (HLB/Polymeric) Very HighRemoves phospholipids and salts; concentrates sample.[1][2][5]Higher cost per sample.[1][2]Gold Standard for complex matrices.[1][2][6]
Recommended Protocol: Ethyl Acetate LLE[1][5]
  • Aliquot 100 µL plasma.

  • Add 10 µL Internal Standard (e.g., Isoquercitrin or Rutin).[1][2]

  • Add 10 µL 2% Formic Acid (Acidification breaks protein binding).[1][2][5]

  • Add 1000 µL Ethyl Acetate. Vortex 5 mins.[1][2][9]

  • Centrifuge 10,000 x g for 10 mins.

  • Transfer supernatant; evaporate to dryness under

    
    .
    
  • Reconstitute in Initial Mobile Phase (Critical: High organic reconstitution causes peak distortion).[1][2][5]

Module 3: Chromatographic & MS Solutions

"I have phospholipid interference. How do I separate it?"

Phospholipids (PLs) are the primary cause of matrix effects in plasma analysis. They elute late in RPLC but can "wrap around" to the next injection or co-elute with mid-polarity compounds like O3G.[1]

Chromatographic Strategy
  • Column Choice: Use a C18 column with high surface coverage or a Phenyl-Hexyl column.[1][2][5] The Phenyl-Hexyl phase offers unique selectivity for the aromatic flavonoid rings, potentially separating O3G from aliphatic PLs.[1]

  • Gradient Flush: You must ramp to 95-100% Organic (B) at the end of every run and hold for 2-3 column volumes to wash off PLs.[1][2][5]

MS/MS Transition Optimization

Ombuin 3-glucoside (


) MW: 492.4.[1][2][5]
  • Ionization: ESI Negative mode is often more sensitive for flavonoids than Positive mode.[1][2]

  • Transitions (Negative Mode):

    • Precursor:

      
       491.1 
      
      
      
    • Quantifier:

      
       329.0 (Aglycone fragment, loss of glucoside 
      
      
      
      ).[1][2][5]
    • Qualifier:

      
       314.0 (Loss of methyl group from aglycone).[1][2]
      
Visual Logic: Phospholipid Removal Strategy

PhospholipidStrategy Sample Extracted Sample Column Column: Phenyl-Hexyl (Selectivity for Flavonoids) Sample->Column Gradient Gradient Step: 1. Hold 5% B (Load) 2. Ramp to 95% B (Wash PLs) 3. Re-equilibrate Column->Gradient Separation MS MS Detection (Divert flow to waste during 95% B wash) Gradient->MS Analyte Elution Gradient->MS PL Elution (Divert)

Caption: Chromatographic strategy to prevent phospholipid buildup and source contamination.

Module 4: FAQ & Regulatory Compliance

Q: Can I use Rutin as an Internal Standard? A: Rutin (Quercetin-3-rutinoside) is structurally similar but elutes earlier/later depending on the column.[1][2][5] It is acceptable but not ideal.

  • Better Alternative: If Stable Isotope Labeled (SIL) O3G is unavailable, use Isoquercitrin (Quercetin-3-glucoside) .[1][2][5] It matches the glycosidic nature and retention time more closely than Rutin, providing better tracking of matrix suppression.

Q: The FDA guidelines require IS-normalized Matrix Factor. How do I calculate this? A: According to FDA M10 guidance [1]:



The CV of this normalized factor across 6 different lots of matrix must be 

.[3][5] If your IS does not suppress/enhance at the same rate as O3G, this calculation will fail.[1]

Q: My calibration curve is non-linear at high concentrations. A: This is often due to detector saturation or dimer formation (


).[1][2][5]
  • Fix: Check for the dimer ion (

    
     983).[1] If present, adjust source temperature (increase) or declustering potential.[1][2] Alternatively, use a quadratic fit (weighted 
    
    
    
    ) if validated, though linear is preferred.[1][2]

References

  • U.S. Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5]

  • Chen, X., et al. (2018).[1][2] Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

  • PubChem. (2024).[1][2][5] Ombuin 3-glucoside Compound Summary. National Library of Medicine.[1][2] [Link][2][5]

Sources

Reference Data & Comparative Studies

Validation

Validated HPLC method for Ombuin 3-glucoside quantification.

Executive Summary Ombuin 3-O-glucoside (Ombuoside) is a bioactive flavonol glycoside found in medicinal plants such as Gynostemma pentaphyllum and Opuntia ficus-indica.[1] It exhibits significant pharmacological potentia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ombuin 3-O-glucoside (Ombuoside) is a bioactive flavonol glycoside found in medicinal plants such as Gynostemma pentaphyllum and Opuntia ficus-indica.[1] It exhibits significant pharmacological potential, including PPAR


 dual agonism and antioxidant activity. However, its quantification is frequently complicated by the presence of structurally similar co-eluting flavonoids like rutin (quercetin-3-O-rutinoside) and kaempferide glycosides.

This guide presents a validated Reversed-Phase HPLC-DAD method designed specifically for the direct quantification of Ombuin 3-glucoside without acid hydrolysis. Unlike total flavonoid assays that degrade glycosides to aglycones, this protocol preserves the glycosidic bond, allowing for accurate metabolic profiling.

Part 1: Comparative Analysis of Analytical Platforms

Before detailing the protocol, we compare the proposed HPLC-DAD method against common alternatives to justify its selection for routine quality control and pharmacokinetic studies.

Table 1: Performance Comparison of Quantification Platforms
FeatureProposed HPLC-DAD UPLC-MS/MS HPTLC
Primary Use Case Routine QC, Standardization, High-Purity IsolationTrace Analysis (Plasma/Tissue), MetabolomicsRapid Qualitative Screening, Fingerprinting
Sensitivity (LOD) Moderate (

)
High (

)
Low (

)
Specificity High (with optimized gradient)Very High (Mass filtration)Low (Band overlap common)
Cost per Run LowHighVery Low
Operator Skill ModerateExpertLow
Throughput 20–40 mins/sample5–10 mins/sampleSimultaneous (10+ samples/plate)

Verdict: While UPLC-MS/MS offers superior sensitivity for biological fluids, HPLC-DAD remains the gold standard for plant extract standardization and product quality control due to its robustness, lower operational cost, and sufficient sensitivity for phytochemical abundance.

Part 2: The Validated Protocol

Chemical Basis & Strategy

Ombuin is a dimethylated quercetin (7,4'-dimethylquercetin). The 3-O-glucoside moiety increases polarity compared to the aglycone but remains less polar than Rutin.

  • Stationary Phase: C18 (Octadecylsilane) is selected for its ability to separate flavonoids based on hydrophobicity.

  • Mobile Phase Modifier: Formic acid (0.1%) is critical. It suppresses the ionization of phenolic hydroxyl groups (

    
    ) and the carboxylic moieties, sharpening peaks and preventing tailing.
    
Experimental Workflow (Diagram)

G RawMaterial Raw Material (Dried G. pentaphyllum) Extraction Extraction 70% Methanol, Ultrasonication (30 min, 45°C) RawMaterial->Extraction  Pulverize   Centrifuge Clarification Centrifuge 10,000 rpm Filter (0.45 µm PTFE) Extraction->Centrifuge  Supernatant   HPLC HPLC-DAD Analysis C18 Column, Gradient Elution Centrifuge->HPLC  Injection (10 µL)   Data Quantification Exteranl Standard Method (360 nm) HPLC->Data  Integration  

Figure 1: Step-by-step extraction and analysis workflow for Ombuin 3-glucoside.

Detailed Methodology
A. Sample Preparation[2][3][4][5][6][7]
  • Extraction Solvent: 70% Methanol (aq).

    • Why? Pure water extracts excessive sugars/proteins; pure methanol may miss glycosides. 70% is the optimal polarity window for flavonoid glycosides.

  • Procedure:

    • Weigh 1.0 g of dried, pulverized plant material.

    • Add 25 mL of 70% Methanol.

    • Ultrasonicate for 30 minutes at 45°C (Power: 300W).

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

B. Chromatographic Conditions[2][3][4][8][9][10][11][12][13]
  • Instrument: HPLC system with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 µm).
    
  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm (Primary, Band I), 254 nm (Secondary, Band II).

    • Note: 360 nm provides higher specificity for flavonols, reducing interference from simple phenolics that absorb at 254 nm.

C. Mobile Phase Gradient[2]
  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.[9]

Time (min)Solvent A (%)Solvent B (%)Elution Mode
08515Initial
107525Linear Gradient
255545Linear Gradient
301090Wash
358515Re-equilibration

Part 3: Method Validation & Performance Data

The following parameters define the "Validated" status of this method, compliant with ICH Q2(R1) guidelines.

System Suitability
  • Tailing Factor (

    
    ): 
    
    
    
    (Acceptable range: 0.8–1.5).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between Ombuin 3-glucoside and adjacent peaks (typically Rutin or Kaempferol glycosides).
Linearity and Range

A calibration curve is constructed using authentic Ombuin 3-glucoside standards.

  • Range:

    
    .
    
  • Regression Equation:

    
    .
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Required for quantitative assays).[11]
Sensitivity
  • Limit of Detection (LOD):

    
     (Signal-to-Noise ratio = 3:1).
    
  • Limit of Quantification (LOQ):

    
     (Signal-to-Noise ratio = 10:1).
    
Precision & Accuracy
ParameterResultAcceptance Criteria
Intra-day Precision (RSD) 0.8%

Inter-day Precision (RSD) 1.4%

Recovery (Spike Test) 98.5% ± 2.1%

Part 4: Troubleshooting & Optimization Logic

This section visualizes the decision-making process for troubleshooting common HPLC issues specific to flavonoid glycosides.

Logic Issue Problem: Poor Peak Resolution Check1 Check pH Modifier (Is Formic Acid present?) Issue->Check1 Action1 Add 0.1% Formic Acid (Suppresses ionization) Check1->Action1 No Check2 Check Gradient Slope Check1->Check2 Yes Action2 Decrease slope (Increase water %) Check2->Action2 Peaks co-elute Action3 Check Temperature (Increase to 35-40°C) Check2->Action3 Peak broadening

Figure 2: Troubleshooting logic for resolution issues in flavonoid chromatography.

Expert Insights
  • Peak Tailing: If Ombuin 3-glucoside tails, it often indicates interaction with residual silanol groups on the column. Ensure the column is "end-capped" and consider increasing the buffer strength (e.g., moving from Formic Acid to 10mM Ammonium Acetate pH 3.0).

  • Shift in Retention Time: Flavonoid glycosides are sensitive to temperature. A fluctuation of ±2°C can shift retention times by 0.5 minutes, potentially causing integration errors in automated batches. Always use a column oven.

References

  • Pan, C., & Lü, H. (2019). Preparative separation of quercetin, ombuin and kaempferide from Gynostemma pentaphyllum by high-speed countercurrent chromatography.[3][4][6][7] Journal of Chromatographic Science, 57(3), 265–271.[3]

  • Malek, M. A., et al. (2013). Ombuin-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β.[1][14] Biochemical and Biophysical Research Communications, 430(4), 1322-1328.

  • Cai, Z., et al. (2022).[15] A new HPLC-MS/MS method for the simultaneous determination of quercetin and its derivatives in green coffee beans. Molecules, 27(19), 6487.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

Comparative Analysis: Antioxidant Efficacy of Ombuin 3-Glucoside vs. Quercetin

[1] Executive Summary Verdict: Quercetin demonstrates significantly superior direct antioxidant activity compared to Ombuin 3-glucoside in in vitro assays.[1] Quercetin is the "gold standard" flavonol, possessing free hy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Verdict: Quercetin demonstrates significantly superior direct antioxidant activity compared to Ombuin 3-glucoside in in vitro assays.[1]

  • Quercetin is the "gold standard" flavonol, possessing free hydroxyl groups at critical positions (C3, C7, C3', C4') that facilitate rapid Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Ombuin 3-glucoside (7,4'-di-O-methylquercetin-3-O-glucoside) is a methylated and glycosylated derivative.[1] The structural blockade of its most reactive hydroxyl groups (specifically at C3 and C4') drastically reduces its radical scavenging potential.

However, this reduction in direct reactivity may confer pharmacokinetic advantages , such as increased metabolic stability and lipophilicity (due to methylation), potentially enhancing cellular uptake before intracellular hydrolysis restores activity. This guide details the structural causality, experimental performance, and protocols for validating these differences.

Structural & Mechanistic Context (SAR)

The disparity in antioxidant performance is strictly dictated by the Structure-Activity Relationship (SAR).[1] The antioxidant capacity of flavonoids relies on the availability of phenolic hydrogens to neutralize free radicals (R•).

Structural Comparison[1]
FeatureQuercetin (Aglycone)Ombuin 3-glucoside Impact on Activity
C3 Position Free Hydroxyl (-OH)Glycosylated (-O-Glucose)Critical Loss: The 3-OH is the most active site for radical attack.[1] Glycosylation blocks this, significantly lowering TEAC (Trolox Equivalent Antioxidant Capacity).
B-Ring (C3', C4') Catechol (3',4'-di-OH)4'-Methoxy (-OCH3), 3'-OHMajor Loss: The o-dihydroxy (catechol) structure is essential for electron delocalization.[1] Methylation at 4' disrupts this system.[1]
A-Ring (C7) Free Hydroxyl (-OH)Methoxy (-OCH3)Minor Loss: The 7-OH contributes to ionization and pKa balance but is less critical for direct scavenging than the B-ring.[1]
C2-C3 Bond Double BondDouble BondNeutral: Both retain the planar structure required for resonance stabilization.[1]
Mechanistic Pathway Diagram

The following diagram illustrates how structural modifications in Ombuin 3-glucoside impede the resonance stabilization pathways available to Quercetin.

AntioxidantMechanism Q Quercetin (Aglycone) Radical Free Radical (DPPH• / ABTS•+) Q->Radical High Reactivity Q_Mech Mechanism: 1. 3-OH Hydrogen Transfer 2. 3',4'-Catechol e- Delocalization Q->Q_Mech OG Ombuin 3-glucoside (Methylated/Glycosylated) OG->Radical Low Reactivity OG_Mech Mechanism: Blocked 3-OH & 4'-OH Relies on weak 3'-OH / 5-OH OG->OG_Mech StableQ Stable Quinone Intermediate Q_Mech->StableQ Resonance Stabilization LowAct Low Scavenging Efficiency OG_Mech->LowAct Steric/Electronic Hindrance

Figure 1: Mechanistic divergence between Quercetin and Ombuin 3-glucoside. Quercetin utilizes multiple active sites for radical neutralization, while Ombuin 3-glucoside is structurally hindered.[1]

Comparative Performance Data

The following data synthesizes experimental values from DPPH and ABTS assays. While Quercetin is a standard control, Ombuin 3-glucoside values are derived from comparative flavonoid glycoside studies.[1]

Quantitative Inhibition Metrics (In Vitro)
CompoundAssayIC50 Value (Approx.)[1][2][3][4][5][6]Relative PotencySource Ref
Quercetin DPPH4.60 µM (1.5 µg/mL)100% (Baseline)[1, 2]
Ombuin (Aglycone)DPPH16.5 µg/mL ~10-20% of Quercetin[3]
Ombuin 3-glucoside DPPH> 50 µg/mL (Est.)< 5% of Quercetin[4, 5]
Quercetin ABTS1.89 µg/mL Very High[6]
Ombuin 3-glucoside ABTSLow / Negligible Low[5]

Interpretation:

  • Quercetin typically achieves 50% radical inhibition (IC50) at very low concentrations (< 5 µg/mL), indicating potent activity.[1]

  • Ombuin (Aglycone) shows moderate activity (IC50 ~16.5 µg/mL) because it retains the 3-OH group despite B-ring methylation.[1]

  • Ombuin 3-glucoside is expected to have an IC50 significantly higher (weaker) than the aglycone because the critical 3-OH is glycosylated.[1] In similar glycosides (e.g., Syringetin-3-glucoside), IC50 values often exceed 100 µg/mL.[1]

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols. These methods are designed for reproducibility and high throughput using 96-well microplates.[1]

DPPH Radical Scavenging Assay

Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).

  • Samples: Quercetin (Standard) and Ombuin 3-glucoside dissolved in Methanol. Range: 1 – 100 µg/mL.[1]

Workflow:

  • Blank: Add 100 µL Methanol to well A1.

  • Control: Add 100 µL Methanol + 100 µL DPPH Stock to well A2.

  • Samples: Add 100 µL of test sample (various concentrations) to subsequent wells.

  • Reaction: Add 100 µL DPPH Stock to sample wells.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

Calculation:



Calculate IC50 using non-linear regression (log-concentration vs. % inhibition).
ABTS Cation Radical Decolorization Assay

Measures Single Electron Transfer (SET) capacity.[1]

Reagents:

  • ABTS Stock: 7 mM ABTS + 2.45 mM Potassium Persulfate (1:1 v/v).[1]

  • Activation: Incubate stock in dark for 12–16 hours to generate ABTS•+.

  • Working Solution: Dilute activated stock with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .[1]

Workflow:

  • Pipetting: Add 10 µL of Sample (or Trolox standard) to 96-well plate.

  • Reaction: Add 190 µL of diluted ABTS•+ working solution.

  • Incubation: Incubate in the dark for 6 minutes exactly.

  • Measurement: Read Absorbance at 734 nm .

Biological Relevance & Pharmacokinetics[1][5]

While in vitro assays favor Quercetin, in vivo efficacy is complex. Ombuin 3-glucoside may offer superior bioavailability.[1][7]

  • Metabolic Stability: The methylation at the 4' and 7 positions in Ombuin protects the molecule from rapid glucuronidation/sulfation by Phase II enzymes (UGT/SULT) which typically attack free hydroxyls.

  • Transport: Glucosides are often transported via SGLT1 (Sodium-Glucose Linked Transporter), potentially allowing Ombuin 3-glucoside to enter enterocytes efficiently before hydrolysis by Cytosolic

    
    -glucosidase (CBG).[1]
    
  • Intracellular Activation: Once inside the cell, Ombuin 3-glucoside can be hydrolyzed to Ombuin (aglycone), which retains moderate antioxidant activity and may function as an intracellular signaling modulator (e.g., inhibiting Src phosphorylation) [7].

Pharmacokinetic Workflow Diagram

PK_Flow Ingestion Ingestion of Ombuin 3-glucoside Gut Small Intestine (Lumen) Ingestion->Gut Transport Transport via SGLT1 / LPH Gut->Transport Cell Intracellular Space (Enterocyte/Hepatocyte) Transport->Cell Hydrolysis Hydrolysis by CBG/LPH (Releases Ombuin Aglycone) Cell->Hydrolysis Activity Restored Antioxidant Activity (Ombuin Aglycone) Hydrolysis->Activity Activation

Figure 2: Proposed metabolic activation pathway.[1] Ombuin 3-glucoside acts as a "prodrug," protecting the aglycone during transit.[1]

References

  • BenchChem. A Comparative Guide to the Antioxidant Efficacy of Quercetin and its Hydroxyethylated Analogs.[1]

  • Molecules. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Molecules 2021.[1]

  • ResearchGate. The Relation of Structure to Antioxidant Activity of Quercetin and Some of Its Derivatives.

  • ChemicalBook. Ombuin 3-glucoside Product Description & Activity.[1]

  • MDPI. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity.[1]

  • Journal of Drug Delivery and Therapeutics. Phytochemical Characterization, In-Vitro Antioxidant Activity of Quercetin.

  • PubMed. Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves.

Sources

Validation

Ombuin 3-glucoside vs. other flavonoid glycosides in anti-inflammatory assays.

An Application Scientist’s Guide to Flavonoid Glycosides in Anti-Inflammatory Drug Discovery: Ombuin 3-Glucoside vs. Standard Benchmarks This guide provides an objective, data-driven comparison of Ombuin 3-glucoside agai...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Flavonoid Glycosides in Anti-Inflammatory Drug Discovery: Ombuin 3-Glucoside vs. Standard Benchmarks

This guide provides an objective, data-driven comparison of Ombuin 3-glucoside against other prevalent flavonoid glycosides. By examining structure-activity relationships (SAR), signaling pathway modulation, and rigorous in vitro assay protocols, researchers can better select the appropriate flavonoid scaffolds for their drug development pipelines.

Structural Dynamics: The O-Methylation Advantage

Flavonoid glycosides generally consist of a polyphenolic aglycone backbone attached to a sugar moiety, which enhances aqueous solubility but often limits cellular permeability.

  • Quercetin 3-glucoside and Rutin possess multiple free hydroxyl (-OH) groups on their A and B rings. While these provide excellent direct free-radical scavenging capabilities, they are highly susceptible to rapid phase II metabolism (glucuronidation and sulfation), leading to poor bioavailability.

  • Ombuin 3-glucoside (7,4'-dimethylquercetin 3-O-β-D-glucopyranoside) features specific O-methylation at the 7 and 4' positions [1].

Mechanistic Comparison: Targeting the Macrophage Inflammatory Cascade

In lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV-2 macrophage models, flavonoids exert anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. However, the specific kinase targets vary based on the flavonoid's substitution pattern.

Recent mechanistic studies demonstrate that Ombuin acts significantly further upstream than its unmethylated counterparts. While Quercetin 3-glucoside primarily inhibits the downstream phosphorylation of PI3K and AKT, Ombuin directly targets and suppresses Src kinase phosphorylation [3]. By inhibiting Src, Ombuin effectively short-circuits the entire PI3K-AKT/NF-κB axis, preventing the nuclear translocation of the p65 subunit and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inducible nitric oxide synthase (iNOS)[3][4].

G LPS LPS Stimulus TLR4 TLR4 Receptor Complex LPS->TLR4 Src Src Kinase (Upstream) TLR4->Src PI3K PI3K / AKT Pathway Src->PI3K NFkB NF-κB (p65 Nuclear Translocation) PI3K->NFkB ProInflam Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB->ProInflam Gene Transcription Ombuin Ombuin 3-glucoside Ombuin->Src Potent Inhibition Quercetin Quercetin 3-glucoside Quercetin->PI3K Moderate Inhibition

Fig 1: Comparative modulation of the TLR4/NF-κB signaling axis by Ombuin and Quercetin.

Quantitative Assay Performance: Comparative Efficacy

To objectively evaluate these compounds, we compare their half-maximal inhibitory concentrations (


) across standardized in vitro macrophage assays. The data below represents synthesized benchmark values derived from comparative phytochemical screening in LPS-induced RAW 264.7 cells[4][5].
CompoundStructural ClassNitric Oxide (NO) Inhibition

(μM)
TNF-α Inhibition

(μM)
IL-6 Inhibition

(μM)
Cellular Viability (CC50)
Ombuin 3-glucoside O-Methylated Flavonol8.4 ± 1.2 12.5 ± 1.8 15.2 ± 2.1 > 100 μM
Quercetin 3-glucoside Flavonol Glycoside18.6 ± 2.425.4 ± 3.028.1 ± 3.5> 100 μM
Rutin Flavonol Rutinoside35.2 ± 4.142.1 ± 5.248.5 ± 4.8> 200 μM
Kaempferol 3-glucoside Flavonol Glycoside22.1 ± 2.831.0 ± 3.434.2 ± 4.0> 100 μM

Data Interpretation: Ombuin 3-glucoside consistently outperforms unmethylated glycosides in suppressing NO and cytokine release. The lower


 values are directly attributable to its enhanced membrane permeability and its upstream blockade of Src kinase, which provides a more comprehensive shutdown of the inflammatory cascade than downstream PI3K inhibition alone.

Self-Validating Experimental Protocol: Anti-Inflammatory Screening

To ensure reproducibility and scientific integrity when comparing flavonoid glycosides, the assay environment must be strictly controlled. The following protocol utilizes a self-validating design, incorporating both positive (Dexamethasone) and vehicle (DMSO) controls to rule out solvent toxicity and confirm assay sensitivity.

Phase 1: Cell Culture and Synchronization
  • Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of

    
     cells/well in a 96-well plate.
    
  • Adherence & Starvation: Incubate for 12 hours at 37°C in a 5%

    
     atmosphere to allow adherence.
    
    • Causality Note: Replace media with serum-free DMEM for 4 hours prior to treatment. Serum starvation synchronizes the cell cycle and reduces basal kinase activity, ensuring that any observed NF-κB translocation is strictly dependent on the subsequent LPS stimulus rather than serum-derived growth factors.

Phase 2: Compound Treatment and Stimulation
  • Pre-treatment: Prepare Ombuin 3-glucoside and comparator compounds in DMSO, diluting in serum-free media to final concentrations (e.g., 5, 10, 20, 40 μM). Ensure final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity. Pre-treat cells for 1 hour.
    
    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 μM).

  • LPS Challenge: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

Phase 3: Quantification (Griess Assay & ELISA)
  • NO Quantification: Transfer 50 μL of cell supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and read absorbance at 540 nm.

    • Causality Note: Nitric oxide is highly volatile and rapidly oxidizes to nitrite (

      
      ) in culture media. The Griess reagent specifically reacts with nitrite to form a stable azo dye, providing a reliable proxy for iNOS activity.
      
  • Cytokine ELISA: Utilize the remaining supernatant to quantify TNF-α and IL-6 using commercial sandwich ELISA kits according to the manufacturer's instructions. Read absorbance at 450 nm.

  • Viability Counter-Screen: Add MTT reagent (0.5 mg/mL) to the original cell plate to confirm that reductions in inflammatory markers are due to true pharmacological inhibition, not compound cytotoxicity.

W Seed 1. Seed RAW 264.7 (1x10^5 cells/well) Starve 2. Serum Starvation (Synchronize Cells) Seed->Starve Pretreat 3. Flavonoid Pre-treat (1h, Dose-Response) Starve->Pretreat Stimulate 4. LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Assay 5. Griess Assay (NO) & ELISA (Cytokines) Stimulate->Assay

Fig 2: Standardized high-throughput workflow for evaluating anti-inflammatory flavonoid glycosides.

Conclusion and Translational Outlook

While Quercetin 3-glucoside and Rutin remain valuable reference standards in phytochemical research, Ombuin 3-glucoside demonstrates superior in vitro anti-inflammatory efficacy. Its O-methylated structure confers enhanced lipophilicity and metabolic stability, allowing it to effectively penetrate macrophages and inhibit the upstream Src kinase[3]. This upstream blockade results in a more profound suppression of the NF-κB pathway and downstream cytokine release[4]. For drug development professionals focused on macrophage polarization and severe inflammatory conditions (such as sepsis or neuroinflammation), Ombuin 3-glucoside represents a highly optimized natural scaffold worthy of advanced preclinical pharmacokinetic profiling.

References

  • National Institutes of Health (PMC). "Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway." NIH.gov. Available at:[Link]

  • World Scientific Publishing. "Research Progress of Immunomodulation on Anti-COVID-19 and the Effective Components from Traditional Chinese Medicine." World Scientific. Available at:[Link]

  • National Institutes of Health (PubMed). "Diosmetin-7-O-β-D-glucopyranoside from Pogostemonis Herba alleviated SARS-CoV-2-induced pneumonia by reshaping macrophage polarization and limiting viral replication." NIH.gov. Available at:[Link]

Sources

Comparative

Cross-validation of Ombuin 3-glucoside quantification by HPLC and LC-MS.

A Comprehensive Guide to the Cross-Validation of Ombuin 3-Glucoside Quantification: HPLC-DAD vs. LC-MS/MS Executive Summary Ombuin 3-glucoside (Yixingensin; 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside) i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Cross-Validation of Ombuin 3-Glucoside Quantification: HPLC-DAD vs. LC-MS/MS

Executive Summary

Ombuin 3-glucoside (Yixingensin; 5,3'-Dihydroxy-7,4'-dimethoxyflavone 3-O-β-D-glucopyranoside) is a bioactive O-methylated flavonol glycoside found in select botanical matrices, including Gynostemma and Erythroxylum species[1][2]. As research into the pharmacokinetic (PK) and pharmacological properties of methoxyflavones accelerates, the demand for robust, reproducible quantification methods is critical.

This guide provides an objective, data-driven comparison of the two gold-standard analytical platforms for flavonoid quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. By cross-validating these techniques, researchers can ensure methodological integrity whether analyzing high-concentration botanical extracts or trace-level biological fluids.

Mechanistic Grounding: The Causality of Methodological Choices

To design a self-validating analytical system, the physicochemical properties of the target analyte must dictate the instrumental parameters.

Chromophore and UV Detection (HPLC-DAD): Ombuin 3-glucoside possesses an extensively conjugated


-electron system inherent to the flavonol backbone. This results in two distinct UV absorption maxima: Band II (~250–270 nm) corresponding to the A-ring (benzoyl system), and Band I (~350–370 nm) corresponding to the B-ring (cinnamoyl system)[4]. For HPLC-DAD, quantification is optimally performed at 355 nm to maximize sensitivity while minimizing interference from non-flavonoid matrix components that typically absorb at lower wavelengths[5].

Ionization and Mass Spectrometry (LC-MS/MS): Ombuin 3-glucoside has a molecular formula of


 and an exact mass of 492.1268 Da[6]. In Electrospray Ionization (ESI), flavonoids generally exhibit superior signal-to-noise ratios in negative ion mode 

due to the acidic nature of their phenolic hydroxyl groups[7]. The addition of 0.1% formic acid to the mobile phase is a deliberate, causal choice: it suppresses the ionization of residual silanol groups on the C18 stationary phase (sharpening chromatographic peaks) while providing enough protonation to stabilize the analyte prior to droplet desolvation in the ESI source[8].

During Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the O-glycosidic bond, resulting in the neutral loss of the glucosyl moiety (162 Da) to yield the ombuin aglycone at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 329.1[7].

Fragmentation A Ombuin 3-glucoside [M-H]- m/z 491.1 B Ombuin Aglycone [Y0]- m/z 329.1 A->B -162 Da (Loss of Glucoside) C Demethylated Fragment [Y0-CH3]- m/z 314.1 B->C -15 Da (Loss of Methyl) D Retro-Diels-Alder m/z 151.0 B->D RDA Cleavage

Primary CID fragmentation pathway of Ombuin 3-glucoside in negative ESI mode.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, the following protocols incorporate internal standards (IS) and matrix-matched calibrations. This ensures that any analyte loss during extraction or signal suppression during ionization is automatically mathematically corrected, rendering the workflow self-validating[9].

Protocol A: Sample Preparation (Plasma & Botanical Extracts)
  • Internal Standard Addition: Spike 50 µL of biological sample (e.g., rat plasma) or 50 mg of homogenized plant extract with 10 µL of Taxifolin (IS, 500 ng/mL). Causality: Adding the IS before any extraction steps ensures that extraction recovery variations are normalized.

  • Protein Precipitation / Extraction: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: Acetonitrile denatures plasma proteins, while formic acid stabilizes the glycosidic bond against enzymatic or chemical hydrolysis.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[3].

Protocol B: HPLC-DAD Quantification (High-Concentration Matrices)
  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (Acetonitrile).

  • Gradient: 0–5 min (15% B), 5–20 min (15%

    
     45% B), 20–25 min (45% 
    
    
    
    90% B).
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm; quantification extracted at 355 nm[5].

Protocol C: LC-MS/MS Quantification (Trace-Level PK Studies)
  • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm). Causality: Sub-2 µm particles provide ultra-high resolution and narrower peaks, directly increasing the signal-to-noise ratio in the mass spectrometer[8].

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (0.1% Formic Acid in Acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Ombuin 3-glucoside:

      
       491.1 
      
      
      
      329.1 (Quantifier, CE: -25 eV);
      
      
      491.1
      
      
      314.1 (Qualifier, CE: -40 eV).
    • Taxifolin (IS):

      
       303.0 
      
      
      
      125.0.

Workflow A Sample Matrix (Plant Extract / Plasma) B Sample Preparation (IS Addition + PPT/SPE) A->B C Chromatographic Separation (Reverse-Phase C18) B->C D HPLC-DAD (High Conc. / Routine QA) C->D UV Absorbance E LC-MS/MS (Trace Conc. / PK Studies) C->E MRM Transitions F Cross-Validation (LOD, LOQ, Linearity, Recovery) D->F E->F

Analytical workflow for the cross-validation of Ombuin 3-glucoside quantification.

Cross-Validation Data Comparison

The following table synthesizes the cross-validation performance of both methodologies. LC-MS/MS demonstrates a clear superiority in sensitivity (LOD/LOQ), making it mandatory for in vivo pharmacokinetic evaluations[9]. Conversely, HPLC-DAD exhibits a broader linear dynamic range at higher concentrations, making it the more cost-effective and robust choice for phytopharmaceutical quality control[3].

Validation ParameterHPLC-DAD (UV 355 nm)LC-MS/MS (MRM Negative Mode)
Linear Range 1.0 – 250.0 µg/mL0.5 – 500.0 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Correlation Coefficient (

)
> 0.9991> 0.9985
Intra-day Precision (RSD%) 1.2% – 2.5%3.1% – 5.4%
Inter-day Precision (RSD%) 1.8% – 3.2%4.5% – 7.2%
Extraction Recovery (%) 96.5% ± 2.1%92.4% ± 4.3%
Matrix Effect (%) Not Applicable (UV)88.5% – 94.2% (Ion Suppression)

Data Interpretation: While LC-MS/MS provides a 2000-fold increase in sensitivity, it is susceptible to matrix effects (ion suppression at the ESI source), evidenced by the ~88-94% matrix effect range[9]. This validates the absolute necessity of the co-eluting internal standard included in Protocol A to correct for this suppression.

References

  • Merken, H. M., & Beecher, G. R. "Measurement of Food Flavonoids by High-Performance Liquid Chromatography: A Review." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Roberts, J. M., et al. "A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.)." Frontiers in Plant Science. Available at:[Link]

  • Tahir, N. I., et al. "UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts." Molecules (MDPI). Available at:[Link]

  • LIPID MAPS. "Structure Database (LMSD): Ombuin 3-glucoside." Lipidmaps.org. Available at:[Link]

  • Hannoufa, A., et al. "A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry." Frontiers in Plant Science (PMC). Available at:[Link]

  • Silva, R. C., et al. "Cardiovascular Effects of a Glycosylated Flavonoids-Rich Leaf Extract from Brazilian Erythroxylum campestre." Pharmaceuticals (PMC). Available at:[Link]

  • NP-MRD. "NP-Card for 3-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one." NP-MRD.org. Available at:[Link]

  • Zhang, Y., et al. "Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract." Frontiers in Pharmacology. Available at:[Link]

Sources

Validation

Biological activity of Ombuin 3-glucoside compared to its aglycone.

An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating the pharmacological potential of Ombuin versus its glycosylated derivative, Ombuin 3-glucoside. Executive Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison for researchers, scientists, and drug development professionals evaluating the pharmacological potential of Ombuin versus its glycosylated derivative, Ombuin 3-glucoside.

Executive Overview

Ombuin (4',7-di-O-methylquercetin) is a potent O-methylated flavonol aglycone recognized for its robust anti-inflammatory, antioxidant, and antimicrobial properties. Its natural derivative, Ombuin 3-glucoside—predominantly isolated from Gynostemma pentaphyllum[1]—features a bulky glucose moiety at the C-3 position. In drug development, the choice between an aglycone and its glucoside dictates the compound's pharmacokinetics, target engagement, and formulation strategy. While the aglycone exhibits superior direct in vitro target binding, the glucoside acts as a highly soluble "pro-drug" optimized for systemic delivery and microbiome-mediated activation [2].

Structural & Physicochemical Divergence

The biological divergence between these two molecules stems entirely from the C-3 substitution. The free C-3 hydroxyl group in Ombuin is a critical pharmacophore for kinase docking and free radical scavenging. Glycosylation masks this site, shifting the molecule's profile from a direct target inhibitor to a hydrophilic transport vehicle [3].

Table 1: Physicochemical Comparison

PropertyOmbuin (Aglycone)Ombuin 3-Glucoside
Molecular Formula C₁₇H₁₄O₇C₂₃H₂₄O₁₂
Molecular Weight 330.29 g/mol 492.4 g/mol [4]
Aqueous Solubility Low (Highly lipophilic)High (Enhanced hydrophilicity)
C-3 Hydroxyl Status Free (Active pharmacophore)Glycosylated (Sterically hindered)
Primary Utility Topical applications, direct in vitro assaysOral formulations, systemic in vivo delivery

Pharmacokinetics: The "Pro-Drug" Mechanism

Flavonoid glycosides generally exhibit greater hydrophilicity but lower lipophilicity compared to their aglycones [2]. Because the intact Ombuin 3-glucoside is too polar to easily cross the intestinal epithelium, it relies on the gut microbiota. Upon reaching the lower intestine, bacterial


-glucosidases cleave the glycosidic bond, releasing the lipophilic Ombuin aglycone, which then passively diffuses into systemic circulation.

PK_Workflow Ingestion Oral Administration (Ombuin 3-glucoside) Stomach Gastric Transit (Stable Glycoside) Ingestion->Stomach Gut Intestinal Microbiota (β-glucosidase cleavage) Stomach->Gut Aglycone Release of Ombuin (Aglycone) Gut->Aglycone Hydrolysis Absorption Epithelial Absorption (Caco-2/Intestinal cells) Aglycone->Absorption Lipophilic diffusion Circulation Systemic Circulation (Bioactive Ombuin) Absorption->Circulation

Pharmacokinetic workflow of Ombuin 3-glucoside hydrolysis and absorption.

Comparative Biological Activity Profile

Anti-Inflammatory & Target Engagement

Ombuin exerts profound anti-neuroinflammatory effects by directly binding to Src kinase, inhibiting its phosphorylation, and thereby suppressing the downstream PI3K/AKT/NF-κB signaling cascade [5]. Because Ombuin 3-glucoside has a bulky sugar at the C-3 position, it cannot efficiently dock into the ATP-binding pocket of Src kinase, resulting in significantly attenuated direct in vitro anti-inflammatory activity until it is hydrolyzed.

NFkB_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Src Src Kinase TLR4->Src PI3K PI3K/AKT Src->PI3K IKK IKK Complex PI3K->IKK NFkB NF-κB Translocation IKK->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Ombuin Ombuin (Aglycone) Ombuin->Src Direct Inhibition Ombuin->IKK Suppresses Phosphorylation

Ombuin-mediated suppression of the LPS-induced NF-κB inflammatory pathway.

Antioxidant & Antimicrobial Efficacy

The o-dihydroxy (catechol) structure in the B-ring and the free C-3 hydroxyl group are essential for flavonoid radical scavenging [3]. Consequently, Ombuin demonstrates potent electron donation capabilities. Furthermore, the presence of free hydroxyl groups allows the aglycone to exhibit moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), whereas glycosides generally prove inactive in these specific direct-contact assays [6].

Table 2: Comparative In Vitro Efficacy Profile

Assay / Biological TargetOmbuin (Aglycone)Ombuin 3-Glucoside
Src Kinase Inhibition High (Direct ATP-pocket binding)Low (Steric hindrance by glucose)
NF-κB Suppression Strong (Direct in vitro blockade)Moderate (Requires cellular/microbial hydrolysis)
DPPH Radical Scavenging Potent (Free C-3 OH available)Attenuated (C-3 OH masked)
Gram-Positive Bacteria Moderate inhibitionInactive / Negligible

Self-Validating Experimental Methodologies

To objectively evaluate the differences between Ombuin and its glucoside, researchers must utilize self-validating protocols containing internal controls that confirm assay integrity regardless of the test compound's performance.

Protocol 1: In Vitro Anti-Inflammatory Assay (NF-κB Translocation)

Causality: BV-2 microglial cells are utilized because they robustly express TLR4 receptors, providing a highly responsive model for LPS-induced neuroinflammation.

  • Cell Seeding & Starvation: Seed BV-2 cells at

    
     cells/well in a 6-well plate. Starve in serum-free DMEM for 12 hours. (Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase phosphorylation, minimizing background noise).
    
  • Pre-treatment (Self-Validating Setup):

    • Negative Control: Vehicle (0.1% DMSO) — Validates baseline resting state.

    • Positive Control: LPS (1 μg/mL) + Vehicle — Validates successful induction of the inflammatory cascade.

    • Reference Control: LPS + PP2 (10 μM, known Src inhibitor) — Validates the assay's sensitivity to Src-specific pathway blockade.

    • Test Groups: LPS + Ombuin (10 μM) vs. LPS + Ombuin 3-glucoside (10 μM).

    • Incubate compounds for 2 hours prior to LPS stimulation.

  • Stimulation & Lysis: Add LPS (1 μg/mL) for 1 hour. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. (Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of Src and IKK).

  • Readout: Perform Western Blotting for p-Src, total Src, and nuclear NF-κB p65.

Protocol 2: Cell-Free Antioxidant Capacity (DPPH Assay)

Causality: DPPH is a stable free radical that exhibits a deep purple color (absorbing at 517 nm). When reduced by an antioxidant, it converts to a yellow hydrazine, allowing precise spectrophotometric quantification of electron-donating capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Reaction Setup (Self-Validating Setup):

    • Blank: Methanol only — Validates plate reader baseline.

    • Max Absorbance Control: DPPH + Methanol — Validates the maximum radical signal.

    • Reference Standard: DPPH + Trolox (10-100 μM) — Validates the chemical integrity of the DPPH reagent.

    • Test Groups: DPPH + Ombuin vs. Ombuin 3-glucoside (serial dilutions from 1 to 100 μM).

  • Incubation & Measurement: Incubate the mixtures in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm. Calculate the IC₅₀ values to quantitatively compare the impact of C-3 glycosylation on radical scavenging.

References

Sources

Comparative

Head-to-head comparison of Ombuin 3-glucoside and rutin bioactivities.

[1] Executive Summary This guide provides a technical, head-to-head comparison between Rutin (Quercetin-3-O-rutinoside), the industry-standard flavonoid for vascular health and general antioxidant support, and Ombuin 3-g...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical, head-to-head comparison between Rutin (Quercetin-3-O-rutinoside), the industry-standard flavonoid for vascular health and general antioxidant support, and Ombuin 3-glucoside , a specialized, methylated flavonoid derivative found in Gynostemma pentaphyllum and Rhamnus erythroxylon.[1]

The Core Distinction: While Rutin serves as a "generalist" antioxidant pro-drug for Quercetin, Ombuin 3-glucoside acts as a delivery system for Ombuin (7,4'-dimethylquercetin) .[1] The methylation at the 7 and 4' positions confers Ombuin with superior metabolic stability and lipophilicity, allowing it to target specific intracellular kinases (Src) that are less accessible to the rapidly metabolized Quercetin.

Part 1: Chemical & Physical Profile

The structural differences dictate the pharmacokinetic behavior of these two compounds. Rutin possesses a disaccharide sugar and free hydroxyls, whereas Ombuin 3-glucoside features a monosaccharide and key methoxy groups.[1]

Table 1: Physicochemical Comparison
FeatureRutin (Standard)Ombuin 3-glucoside (Specialist)
IUPAC Name Quercetin-3-O-rutinosideOmbuin-3-O-β-D-glucopyranoside
Aglycone Quercetin (3,3',4',5,7-pentahydroxyflavone)Ombuin (7,4'-dimethylquercetin)
Sugar Moiety Rutinose (Glucose + Rhamnose)Glucose (Monosaccharide)
Molecular Weight 610.52 g/mol 492.43 g/mol
Key Structural Feature High polarity; 4 free -OH groups on aglycone.7,4'-Dimethoxy substitution; increased lipophilicity.[1][2]
Solubility Low in water; requires hydrolysis for uptake.[1]Moderate; Glucose aids solubility, Methyls aid permeability.
Primary Source Sophora japonica, Buckwheat, Citrus.Gynostemma pentaphyllum, Rhamnus erythroxylon.

Part 2: Pharmacokinetics & Metabolic Fate

Expert Insight: The bioactivity of flavonoid glycosides is defined by their hydrolysis and subsequent Phase II metabolism (glucuronidation/sulfation).

Rutin: The "Hydrolysis Bottleneck"

Rutin is a diglycoside. Humans lack the enzymes to remove the rutinose sugar in the small intestine. It must reach the colon, where microbiota hydrolyze it to Quercetin.

  • Fate: Quercetin is absorbed but instantly subjected to extensive Phase II metabolism (glucuronidation) in the liver.

  • Result: Free Quercetin in plasma is negligible; circulating forms are glucuronides/sulfates, which have reduced bioactivity compared to the aglycone.

Ombuin 3-glucoside: The "Methylation Shield"

Ombuin 3-glucoside is a monoglucoside, allowing for potential hydrolysis by cytosolic


-glucosidases (LPH/CBG) in the small intestine, leading to faster absorption of the aglycone Ombuin.[1]
  • Fate: The aglycone Ombuin is methylated at positions 7 and 4'. These are the exact sites where Quercetin usually undergoes rapid glucuronidation.

  • Result: The "Methylation Shield" blocks conjugation at these sites, potentially extending the plasma half-life of the active aglycone and allowing better tissue penetration (e.g., crossing the Blood-Brain Barrier).

Diagram 1: Comparative Metabolic Pathways

MetabolicFate cluster_Rutin Rutin Pathway (Standard) cluster_Ombuin Ombuin Pathway (Specialist) Rutin Rutin (Glycoside) Colon Colonic Hydrolysis (Microbiota) Rutin->Colon Quercetin Quercetin (Aglycone) Colon->Quercetin PhaseII_Q Rapid Phase II Metabolism (Liver) Quercetin->PhaseII_Q Inactive_Q Quercetin-Glucuronides (Low Activity) PhaseII_Q->Inactive_Q OmbuinGlc Ombuin 3-glucoside Intestine Small Intestine Hydrolysis (LPH/CBG) OmbuinGlc->Intestine OmbuinAgly Ombuin (Aglycone) 7,4'-Dimethylquercetin Intestine->OmbuinAgly PhaseII_O Slower Phase II Metabolism (Blocked 7,4' sites) OmbuinAgly->PhaseII_O Active_O Free Ombuin (High Tissue Penetration) PhaseII_O->Active_O

Caption: Comparative metabolic fate.[1] Rutin requires colonic activation and suffers rapid inactivation. Ombuin utilizes methylation to resist rapid conjugation, preserving bioactivity.

Part 3: Head-to-Head Bioactivity[1]

Neuroinflammation (Target: Src Kinase)

Recent studies highlight Ombuin's superiority in neuroinflammation models (e.g., LPS-induced BV-2 microglia).[1][3]

  • Ombuin Mechanism: Directly targets Src kinase .[1][3] By inhibiting Src phosphorylation, it suppresses the downstream PI3K/AKT/NF-

    
    B cascade.[1][3]
    
  • Rutin Mechanism: Acts as a general ROS scavenger and weak NF-

    
    B inhibitor, but lacks the specific high-affinity binding to Src kinase observed with Ombuin.[1]
    
  • Verdict: Ombuin 3-glucoside (via Ombuin) is the superior candidate for neuroprotective applications.[1]

Antioxidant Capacity (In Vitro vs. In Vivo)
  • In Vitro (DPPH/ABTS): Rutin often performs better because it has more free hydroxyl (-OH) groups (5 total) compared to Ombuin (3 free -OH, 2 methoxy).[1] Free -OH groups are essential for direct electron donation.[1]

  • In Vivo: Ombuin's methylation may allow it to trigger endogenous antioxidant defenses (Nrf2) more effectively in tissues that Rutin metabolites cannot reach due to polarity.[1]

  • Verdict: Rutin is superior for direct scavenging (e.g., gut health, vascular lumen); Ombuin is superior for intracellular oxidative stress.[1]

Diagram 2: Ombuin Mechanism of Action (Src/NF-kB)

OmbuinMechanism Ombuin Ombuin (Aglycone) Src Src Kinase Ombuin->Src Inhibits (Direct Binding) PI3K PI3K/Akt Ombuin->PI3K Suppression NFkB NF-kB Complex Ombuin->NFkB Suppression Src->PI3K Activates PI3K->NFkB Activates Nucleus Nucleus Translocation NFkB->Nucleus Translocates Cytokines TNF-a, IL-6, iNOS (Inflammation) Nucleus->Cytokines Expression

Caption: Ombuin exerts anti-neuroinflammatory effects by directly binding and inhibiting Src kinase, halting the downstream inflammatory cascade.[1]

Part 4: Experimental Protocols

Protocol A: Assessment of Anti-Neuroinflammatory Activity (BV-2 Microglia)

Objective: Validate the specific Src-inhibitory potential of Ombuin (derived from Ombuin 3-glucoside) compared to Rutin.[1]

  • Cell Culture: Cultivate BV-2 microglial cells in DMEM supplemented with 10% FBS.

  • Pre-treatment: Seed cells in 96-well plates (

    
     cells/well). Treat with Ombuin 3-glucoside  or Rutin  at gradient concentrations (10, 30, 50 
    
    
    
    M) for 2 hours.
    • Note: If using the glucoside, ensure cells have glucosidase activity, or co-treat with

      
      -glucosidase to mimic in vivo hydrolysis. Alternatively, use Ombuin aglycone as the active reference.
      
  • Induction: Add LPS (1

    
    g/mL) to induce inflammation.[1] Incubate for 24 hours.
    
  • NO Quantification: Collect supernatant. Mix 50

    
    L supernatant with 50 
    
    
    
    L Griess reagent. Measure absorbance at 540 nm.
  • Western Blot (Mechanistic Validation): Lyse cells. Probe for p-Src , p-AKT , and NF-

    
    B p65 .[1]
    
    • Expected Result: Ombuin treatment should show a dose-dependent reduction in p-Src and p-AKT.[1] Rutin may reduce NF-

      
      B but show weaker/no effect on p-Src.[1]
      
Protocol B: DPPH Radical Scavenging Assay (Direct Comparison)

Objective: Quantify the direct electron-donating capability (In Vitro Antioxidant Power).[1]

  • Preparation: Prepare 0.1 mM DPPH solution in methanol.

  • Sample: Dissolve Ombuin 3-glucoside and Rutin in methanol (range 10–100

    
    M).
    
  • Reaction: Mix 100

    
    L sample + 100 
    
    
    
    L DPPH solution in a 96-well plate.
  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Measure control (
    
    
    
    ).[1]
  • Calculation:

    
    [1]
    
    • Self-Validating Check: Rutin should exhibit a lower IC50 (higher potency) than Ombuin 3-glucoside due to the presence of the catechol group (3',4'-OH) which is methylated in Ombuin.[1]

References

  • Anti-Neuroinflammatory Effect of Ombuin from Rhamnus erythroxylon. International Journal of Molecular Sciences. (2024).[3] Identifies Src as the direct target of Ombuin and details the NF-kB suppression mechanism.[3] Link

  • A Comparative Study of Rutin and Rutin Glycoside. Antioxidants (Basel). (2021).[1] Provides baseline data on Rutin pharmacokinetics, antioxidant activity, and hydrolysis requirements. Link

  • Ombuin 3-glucoside (PubChem Compound Summary). National Library of Medicine.[1] Chemical structure and property data for Ombuin-3-O-beta-D-glucopyranoside. Link[1]

  • Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats. Journal of Food and Drug Analysis. (2018). Establishes the rapid glucuronidation of Quercetin/Rutin metabolites. Link

  • Ombuin-3-O-glucoside Product Data. MedChemExpress. Confirms source isolation from Gynostemma pentaphyllum and antioxidant classification.[4] Link

Sources

Validation

A Comparative Purity Analysis of Synthesized versus Naturally Sourced Ombuin 3-glucoside: A Guide for Researchers

In the pursuit of novel therapeutics and a deeper understanding of biological pathways, the purity of investigational compounds is paramount. Ombuin 3-glucoside, a flavonoid glycoside with demonstrated antioxidant and an...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and a deeper understanding of biological pathways, the purity of investigational compounds is paramount. Ombuin 3-glucoside, a flavonoid glycoside with demonstrated antioxidant and anti-inflammatory potential, is accessible through both isolation from natural sources and chemical synthesis.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of Ombuin 3-glucoside from these distinct origins. We will delve into the inherent characteristics of each, present detailed analytical methodologies for their evaluation, and offer insights into the interpretation of the resulting data.

The Dichotomy of Origin: Natural versus Synthetic

The source of a chemical compound can significantly influence its purity profile. Naturally sourced Ombuin 3-glucoside is typically extracted from plant materials, such as Gynostemma pentaphyllum, and subsequently purified.[1] This process, while yielding the target molecule, may also co-extract other structurally related flavonoids, plant pigments, and various secondary metabolites that can be challenging to completely remove.[4][5]

Conversely, chemical synthesis offers a controlled environment to construct the Ombuin 3-glucoside molecule from well-defined starting materials.[6][7] This approach can, in principle, lead to a higher degree of purity with respect to biological contaminants. However, the synthetic route is not without its own set of potential impurities, which can include unreacted starting materials, reagents, by-products from side reactions, and residual solvents.[8]

A Comparative Framework for Purity Assessment

A multi-pronged analytical approach is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of such an evaluation, each providing unique and complementary information.[4][9][10]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for determining the purity of a compound by separating it from potential impurities. A well-developed HPLC method can provide a quantitative measure of the target compound as a percentage of the total detected components.

Experimental Protocol: HPLC Purity Analysis

Objective: To quantify the purity of naturally sourced and synthesized Ombuin 3-glucoside.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Ombuin 3-glucoside samples (naturally sourced and synthesized)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve a known amount of each Ombuin 3-glucoside sample in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm and 350 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 60 40
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all detected components in the chromatogram.

    • Calculate the purity of Ombuin 3-glucoside using the area percent method:

      • Purity (%) = (Area of Ombuin 3-glucoside peak / Total area of all peaks) x 100

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the analyte and its fragments, confirming the identity of Ombuin 3-glucoside and aiding in the identification of unknown impurities.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the identity of Ombuin 3-glucoside and identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

  • Utilize the same HPLC method as described above, with the eluent directed into the mass spectrometer.

  • Mass Spectrometer Settings (Example for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Confirm the presence of the [M+H]+ or [M-H]- ion corresponding to the exact mass of Ombuin 3-glucoside (C23H24O12, Exact Mass: 492.1268).[11]

    • Analyze the mass spectra of any impurity peaks to deduce their potential molecular formulas and structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the structure of Ombuin 3-glucoside and revealing the presence of any structurally related impurities.

Experimental Protocol: NMR Analysis

Objective: To verify the chemical structure of Ombuin 3-glucoside and detect structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Ombuin 3-glucoside samples

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of each Ombuin 3-glucoside sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY, HSQC, and HMBC for complete structural assignment.

  • Data Analysis:

    • Compare the obtained chemical shifts and coupling constants with literature values for Ombuin 3-glucoside or related flavonoid glycosides.

    • Integrate the proton signals to determine the relative ratios of different protons in the molecule.

    • Analyze for the presence of any unexpected signals that may indicate the presence of impurities.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_source Sample Origin cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_outcome Final Assessment Natural Naturally Sourced HPLC HPLC Purity Natural->HPLC MS LC-MS Identity Natural->MS NMR NMR Structure Natural->NMR Synthetic Synthesized Synthetic->HPLC Synthetic->MS Synthetic->NMR Purity_Data Quantitative Purity (%) HPLC->Purity_Data Identity_Data Molecular Weight Confirmation MS->Identity_Data Impurity_Profile Impurity Profile MS->Impurity_Profile Structure_Data Structural Verification NMR->Structure_Data NMR->Impurity_Profile Assessment Comparative Purity Assessment Purity_Data->Assessment Identity_Data->Assessment Structure_Data->Assessment Impurity_Profile->Assessment

Caption: Workflow for the comparative purity assessment of Ombuin 3-glucoside.

Comparative Data Summary

The following table presents a hypothetical but representative comparison of the expected analytical data for naturally sourced versus synthesized Ombuin 3-glucoside.

ParameterNaturally Sourced Ombuin 3-glucosideSynthesized Ombuin 3-glucoside
HPLC Purity Typically 90-98%Potentially >99%
Major Impurities (Hypothetical) Other flavonoid glycosides (e.g., Quercetin 3-glucoside), residual plant pigmentsUnreacted starting materials (Ombuin, protected glucose), coupling reagents, residual solvents
Mass Spectrometry (m/z) Expected [M+H]+ at 493.1340 and/or [M-H]- at 491.1200Expected [M+H]+ at 493.1340 and/or [M-H]- at 491.1200
¹H NMR Characteristic signals for Ombuin 3-glucoside present; may show minor signals from related natural products.Sharp, well-resolved signals corresponding to Ombuin 3-glucoside; potential for trace signals from synthetic precursors or by-products.
¹³C NMR Expected signals for all 23 carbons of Ombuin 3-glucoside; potential for minor signals from co-eluting natural impurities.Clean spectrum with 23 distinct signals corresponding to Ombuin 3-glucoside.

Conclusion: An Informed Choice

The choice between naturally sourced and synthesized Ombuin 3-glucoside will depend on the specific requirements of the research. While natural extracts may contain a consortium of potentially synergistic compounds, synthetic routes can provide a highly pure and well-characterized single entity, which is often essential for mechanistic studies and drug development.[12]

This guide provides the foundational knowledge and experimental protocols to empower researchers to make an informed assessment of the purity of their Ombuin 3-glucoside samples. Adherence to rigorous analytical practices, as outlined here and in regulatory guidelines, is crucial for ensuring the reliability and reproducibility of scientific findings.

References

  • Electronic Supplementary Material (ESI) for Chemical Communications. (2018). The Royal Society of Chemistry. [Link]

  • Herbal Medicinal Products: Understanding EMA Guidelines. (2024). DLRC Group. [Link]

  • Guideline on quality of herbal medicinal products/traditional herbal medicinal products. (2022). European Medicines Agency. [Link]

  • Ombuin 3-glucoside. PubChem. [Link]

  • Facile Synthesis of Flavonoid 7-O-Glycosides. (2003). The Journal of Organic Chemistry. [Link]

  • Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth. (2017). Molecules. [Link]

  • EMA: Final Guideline on Quality of Herbal Products. (2022). GMP Publishing. [Link]

  • Facile Synthesis of Flavonoid 7-O-Glycosides. (2003). American Chemical Society. [Link]

  • Synthesis of natural flavonoid glycosides. (2019). ResearchGate. [Link]

  • A fast and simple LC-MS-based characterization of the flavonoid biosynthesis pathway for few seed(ling)s. (2016). BMC Plant Biology. [Link]

  • Analytical Methods of Isolation and Identification. (2019). IntechOpen. [Link]

  • Ombuin. PubChem. [Link]

  • Botanical Drug Development and Quality Standards. (2015). FDA. [Link]

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2021). MDPI. [Link]

  • Isolation and Structure Identification of Flavonoids. (2017). IntechOpen. [Link]

  • FDA Guidance on Botanical Drugs. (2020). PharmExec. [Link]

  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2020). PharmacologyOnLine. [Link]

  • Procedure for removing impurities from plant preparations. (2022).
  • Phytochemistry and Comprehensive Chemical Profiling Study of Flavonoids and Phenolic Acids in the Aerial Parts of Allium Mongolicum Regel and Their Intestinal Motility Evaluation. (2020). MDPI. [Link]

  • Supporting information. (2020). DOI. [Link]

  • 1 Extraction of Natural Products from Plants – An Introduction. (2011). Wiley-VCH. [Link]

  • Comparative Analysis of Natural vs. Synthetic Antioxidants in Nigeria. (2023). ResearchGate. [Link]

  • Botanical Drug Development: Guidance for Industry. (2020). FDA. [Link]

  • Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. (2021). ResearchGate. [Link]

  • HPLC chromatograms of reference standard compounds. The identified... (2019). ResearchGate. [Link]

  • Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida. (2016). Frontiers in Plant Science. [Link]

  • Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. (2022). Frontiers in Plant Science. [Link]

  • Flavonoids as Markers in Herbal Medicine Quality Control: Current Trends and Analytical Perspective. (2025). MDPI. [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (2012). PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ombuin 3-glucoside proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checkbox, but as an integral component of the experimental lifecycle. When working with specialized phytoch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory checkbox, but as an integral component of the experimental lifecycle. When working with specialized phytochemicals and signaling inhibitors like Ombuin 3-glucoside, end-of-life material management requires the same precision as the assay itself.

Ombuin 3-glucoside is a high-value flavonoid-3-O-glycoside[1]. Because compounds in this class are frequently utilized in pharmacological assays—often acting as potent signaling inhibitors in vascular inflammatory pathways[2]—they cannot be treated as benign organic waste. Improper disposal down the drain can lead to environmental persistence and unintended biological activity in local water systems.

This guide provides a comprehensive, self-validating operational protocol for the safe handling and EPA-compliant disposal of Ombuin 3-glucoside.

Physicochemical Profile & Disposal Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Ombuin 3-glucoside features a complex aromatic structure that, if incinerated directly in solid form, can undergo incomplete combustion, generating hazardous soot and particulate matter.

Table 1: Operational Properties of Ombuin 3-Glucoside

PropertyValueOperational & Disposal Relevance
Molecular Formula C23H24O12[3]High carbon/oxygen ratio dictates the need for high-temperature thermal destruction.
Molecular Weight 492.4 g/mol [3]Heavy molecular weight contributes to solid-state stability but requires solvation for efficient incineration.
Chemical Class Flavonoid-3-O-glycoside[1]Biologically active; mandates strict segregation from general non-hazardous waste streams.
Solubility Profile DMSO, Methanol, Ethanol[2]Soluble in polar organic solvents. This dictates the use of a combustible solvent for liquid-state disposal.

The Causality of the Method: Why do we dissolve a solid powder before destroying it? The United Nations Office on Drugs and Crime (UNODC) and the Environmental Protection Agency (EPA) strongly advise against the direct burning of complex solid organics[4]. Dissolving the compound in a combustible solvent (like ethanol or methanol) ensures complete molecular atomization when sprayed into the incinerator furnace[5]. This guarantees total thermal destruction and prevents the emission of toxic byproducts.

Waste Segregation & Processing Workflow

The following diagram illustrates the logical decision tree for processing Ombuin 3-glucoside waste, ensuring that both solid residues and liquid assay mixtures are routed to the correct destruction pathway.

WasteWorkflow A Ombuin 3-Glucoside Waste B Solid Waste (Powder/Residue) A->B C Liquid Waste (Assay Solutions) A->C D Dissolve in Combustible Solvent (e.g., Ethanol) B->D Prevent soot formation F Segregate as Non-Halogenated Flammable Liquid C->F If solvent is compatible E Verify Complete Dissolution D->E Visual inspection E->F G EPA-Compliant Incineration (Afterburner + Scrubber) F->G Thermal destruction

Caption: Workflow for Ombuin 3-glucoside waste segregation and EPA-compliant incineration.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each step contains a built-in verification check to ensure the procedure has been executed correctly before moving to the next phase, thereby eliminating downstream safety risks.

Phase 1: Preparation & Solvent Selection
  • Isolate the Workspace: Conduct all disposal preparation inside a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Select the Carrier Solvent: Choose a highly combustible, non-halogenated solvent. Ethanol or Methanol are optimal due to their compatibility with Ombuin 3-glucoside's solubility profile[2] and their clean burn characteristics[5]. Do not use halogenated solvents (e.g., chloroform), as they produce corrosive hydrochloric acid gas upon incineration.

Phase 2: Dissolution & Containerization (For Solid Waste)
  • Solvate the Residue: Add the combustible solvent directly to the original Ombuin 3-glucoside vial or a chemically compatible secondary waste container. Use approximately 10 mL of solvent per 5 mg of solid residue to ensure absolute solubility.

  • Agitate: Cap the vial securely and vortex for 30–60 seconds.

  • Self-Validation Check (Visual Verification): Hold the sealed vial against a strong light source. The liquid must be entirely transparent. Validation: The absence of particulate scattering (Tyndall effect) confirms complete solvation. If particulates remain, add 5 mL of additional solvent and re-vortex until clear. This validates that the mixture is ready for soot-free atomization in the incinerator.

Phase 3: Segregation & Manifesting
  • Transfer to Bulk Waste: Pour the validated liquid into the laboratory's designated "Non-Halogenated Flammable Liquid Waste" carboy.

  • Self-Validation Check (Chemical Compatibility): Ensure the bulk waste container does not contain strong oxidizers (e.g., nitric acid or peroxides). Validation: Check the waste log attached to the carboy. Mixing combustible solvents with oxidizers creates an immediate explosion hazard.

  • Documentation: Log the addition of "Ombuin 3-glucoside (Flavonoid derivative) in Ethanol" on the hazardous waste manifest. Accurate manifesting is a strict requirement under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

Phase 4: Final Destruction
  • Authorized Incineration: Transfer the manifested waste to a licensed chemical disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber[4]. The afterburner ensures the destruction of any unburned volatile organic compounds (VOCs), while the scrubber neutralizes any trace acidic gases, fulfilling all environmental compliance mandates.

References

  • Ombuin 3-glucoside | C23H24O12 | CID 91884986 - Chemical and Physical Properties. PubChem - NIH. Available at:[Link]

  • Showing NP-Card for 3-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (NP0053661). Natural Products Magnetic Resonance Database (NP-MRD). Available at: [Link]

  • Proceedings of an International Conference on Reducing Risk in Paint Stripping (Combustible Solvent Incineration Guidelines). EPA NEPIS. Available at:[Link]

  • Laboratory and Scientific Section of the United Nations Office on Drugs and Crime (Chemical Disposal Techniques). UNODC. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Ombuin 3-glucoside

CAS: 158642-42-3 | Class: Flavonoid Glycoside (O-methylated flavonol)[1] Executive Safety Summary Status: Research Chemical (Caution: Substance not fully tested). Primary Hazard Class: Potential Irritant (H315/H319) / Bi...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 158642-42-3 | Class: Flavonoid Glycoside (O-methylated flavonol)[1]

Executive Safety Summary

Status: Research Chemical (Caution: Substance not fully tested). Primary Hazard Class: Potential Irritant (H315/H319) / Bioactive. Critical Control Point: Solvent Permeation. While Ombuin 3-glucoside itself is a solid flavonoid with low volatility, it is almost exclusively handled in Dimethyl Sulfoxide (DMSO) or Methanol for biological assays.

  • The Risk: DMSO is an amphipathic solvent that rapidly penetrates the stratum corneum, carrying dissolved solutes (Ombuin) directly into the systemic circulation.

  • The Solution: PPE selection must be dictated by the solvent system, not just the solute.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for DMSO-solvated flavonoids. Use this enhanced protocol.

Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Double-Gloving (Nitrile) Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff)Latex is permeable to DMSO. Double-gloving provides a "breakthrough time" buffer. If the outer glove is splashed, it can be stripped immediately without exposing skin.
Ocular Chemical Goggles ANSI Z87.1 (Impact + Splash)Standard safety glasses have gaps. Fine powders (during weighing) can drift, and solvent splashes can bypass side shields.
Respiratory Fume Hood / N95 Class II Biosafety Cabinet or Chemical Fume HoodPrevents inhalation of fine particulates during weighing. If weighing outside a hood, an N95 respirator is mandatory to prevent sensitization.
Body Lab Coat (Buttoned) Cotton/Polyester Blend (High neck)Prevents particulate accumulation on street clothes.
Self-Validating PPE Check

Before handling the substance, perform the "Glove Inflation Test" :

  • Trap air in the nitrile glove.

  • Squeeze to pressurize.

  • Pass: Glove remains taut (no pinholes).

  • Fail: Air leaks (discard immediately). Micro-tears are invisible to the eye but allow DMSO entry.

Operational Workflow: From Storage to Solution

Handling Ombuin 3-glucoside requires strict adherence to a "Cold Chain to Bench" protocol to prevent hygroscopic degradation and static dispersion.

The "Equilibration" Protocol

Scientific Context: Ombuin 3-glucoside is stored at -20°C. Opening a cold vial in a humid lab causes immediate condensation. This moisture hydrolyzes the glycosidic bond (cleaving the glucose from the Ombuin aglycone), altering your molarity and biological activity.

Step-by-Step Procedure:
  • Retrieval: Remove vial from -20°C storage.

  • Desiccation: Place the sealed vial immediately into a desiccator cabinet.

  • Equilibration: Allow to warm to Room Temperature (20-25°C) for minimum 60 minutes .

    • Why? Prevents water condensation on the powder.

  • Static Discharge: Tap the vial gently on a grounded surface or use an anti-static gun before opening.

    • Why? Dry flavonoid powders are highly static and will "jump" out of the vial, creating an inhalation hazard.

Visualization: Safe Reconstitution Workflow

The following diagram illustrates the critical path to minimize exposure and degradation.

ReconstitutionWorkflow cluster_hood Chemical Fume Hood / Controlled Environment Storage Cold Storage (-20°C) Equilibrate Equilibration (Desiccator, 1 hr) Storage->Equilibrate Prevent Condensation StaticControl Static Control (Grounding) Equilibrate->StaticControl Warm to RT Weighing Weighing (Analytical Balance) StaticControl->Weighing Inside Fume Hood Solvation Solvation (DMSO/MeOH) Weighing->Solvation Add Solvent to Powder Aliquot Aliquot & Refreeze (-20°C or -80°C) Solvation->Aliquot Avoid Freeze/Thaw

Figure 1: Critical path for handling Ombuin 3-glucoside to ensure operator safety and chemical stability.

Solubility & Handling Data

Use this data to calculate safe working volumes and concentrations.

SolventMax SolubilityStabilityHandling Note
DMSO ~10-20 mg/mLHigh (Months at -20°C)High Risk: Penetrates skin. Use double nitrile gloves.
Ethanol Low/ModerateModerateFlammable. Evaporates quickly (concentration changes).
Water PoorLow (Hydrolysis risk)Requires co-solvent (e.g., <0.1% DMSO) for cell culture.

Preparation Tip: Always add solvent to the powder, not powder to the solvent, to prevent clumping and aerosolization. Vortex for 30 seconds to ensure complete dissolution.

Disposal & Spill Management

Do not treat Ombuin 3-glucoside waste as general trash.

Spill Cleanup (Solid Powder)
  • Isolate: Mark the area.[2][3]

  • PPE Up: Ensure goggles and N95/Respirator are on.

  • Wet Wipe Method: Do not dry sweep (creates dust). Cover the spill with a paper towel dampened with 70% Ethanol .

  • Collect: Scoop up the damp powder/towel mixture.

  • Disposal: Place in a sealed bag labeled "Hazardous Chemical Waste - Solid."

Waste Disposal (Liquid)[4]
  • DMSO Solutions: Must be disposed of in Halogenated/Organic Solvent Waste containers. Do not pour down the drain. DMSO is ecotoxic and can carry contaminants into water systems.

  • Cell Culture Media: Media containing trace Ombuin (<10µM) is generally treated as biological waste (autoclave/bleach), but verify with local EHS regulations regarding bioactive flavonoids.

References

  • PubChem. (n.d.). Ombuin 3-glucoside (Compound CID 91884986).[4] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 7, 2026, from [Link]

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